molecular formula C10H10N2O2 B577222 methyl 6-methyl-1H-benzimidazole-5-carboxylate CAS No. 10351-79-8

methyl 6-methyl-1H-benzimidazole-5-carboxylate

Número de catálogo: B577222
Número CAS: 10351-79-8
Peso molecular: 190.202
Clave InChI: JOYVZOBWTHRPCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a chemical compound built upon the privileged benzimidazole pharmacophore, a structure of high significance in medicinal chemistry and drug discovery. The benzimidazole core is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, which is a structural isostere of naturally occurring purine nucleotides. This unique property allows benzimidazole derivatives to interact readily with a diverse array of biopolymers and enzymatic targets within biological systems . This specific derivative is designed for researchers exploring the development of novel therapeutic agents. The benzimidazole scaffold is recognized for its wide spectrum of pharmacological activities, making it a versatile intermediate in the synthesis of compounds with potential anticancer, antimicrobial, anti-inflammatory, and anti-viral properties . In anticancer research, benzimidazole derivatives have demonstrated mechanisms of action that include topoisomerase inhibition, DNA intercalation, and functioning as protein kinase inhibitors . The structure-activity relationship (SAR) of benzimidazoles indicates that substitutions at the 5- and 6-positions, as seen in this compound, are crucial for modulating its affinity and potency against various biological targets . Researchers can utilize this chemical as a critical building block in the design and synthesis of more complex molecules for high-throughput screening and lead optimization. It is presented with high purity for reliable and reproducible results in experimental settings. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

methyl 6-methyl-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVZOBWTHRPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663571
Record name Methyl 6-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-79-8
Record name Methyl 6-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and this specific derivative serves as a crucial intermediate for further molecular elaboration. This document will delve into the strategic considerations for the synthesis, provide a detailed experimental protocol, and explore the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate is most effectively achieved through a multi-step sequence starting from a commercially available substituted toluene derivative. The core of this strategy lies in the timely introduction of functional groups and the final cyclization to form the benzimidazole ring. The chosen pathway emphasizes efficiency, scalability, and the use of well-established chemical transformations.

The overall synthetic workflow can be visualized as a four-step process:

  • Esterification: The synthesis commences with the protection of the carboxylic acid functionality of 2-methyl-4-nitrobenzoic acid as a methyl ester. This step prevents unwanted side reactions in the subsequent nitration step.

  • Nitration: A second nitro group is introduced onto the aromatic ring. The directing effects of the existing methyl and nitro groups guide the regioselectivity of this reaction.

  • Reduction: The two nitro groups are simultaneously reduced to their corresponding amines, yielding the key o-phenylenediamine intermediate.

  • Cyclization: The final benzimidazole ring system is constructed via a condensation reaction between the o-phenylenediamine and a one-carbon source, in this case, formic acid. This classic approach is known as the Phillips condensation.[1][2]

Synthesis_Workflow A 2-Methyl-4-nitrobenzoic acid B Methyl 2-methyl-4-nitrobenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 2-methyl-4,5-dinitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 4,5-diamino-2-methylbenzoate C->D Reduction (e.g., H₂, Pd/C) E Methyl 6-methyl-1H-benzimidazole-5-carboxylate D->E Cyclization (Formic Acid)

Caption: Overall synthetic workflow for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of 2-Methyl-4-nitrobenzoic acid

The initial step involves the Fischer esterification of 2-methyl-4-nitrobenzoic acid to protect the carboxylic acid.

  • Materials and Reagents:

    • 2-Methyl-4-nitrobenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 2-methyl-4-nitrobenzoic acid in anhydrous methanol, add concentrated sulfuric acid dropwise at 0 °C.

    • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the methanol is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford methyl 2-methyl-4-nitrobenzoate.

Step 2: Nitration of Methyl 2-methyl-4-nitrobenzoate

This step introduces a second nitro group at the 5-position of the aromatic ring.

  • Materials and Reagents:

    • Methyl 2-methyl-4-nitrobenzoate

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

  • Procedure:

    • Methyl 2-methyl-4-nitrobenzoate is added portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

    • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

    • Upon completion, the reaction mixture is carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield methyl 2-methyl-4,5-dinitrobenzoate.

Step 3: Reduction of Methyl 2-methyl-4,5-dinitrobenzoate

The dinitro compound is reduced to the corresponding diamine, a critical intermediate for the benzimidazole synthesis.

  • Materials and Reagents:

    • Methyl 2-methyl-4,5-dinitrobenzoate

    • Palladium on carbon (10%)

    • Methanol or Ethanol

    • Hydrogen gas

    • Celite

  • Procedure:

    • A solution of methyl 2-methyl-4,5-dinitrobenzoate in methanol or ethanol is charged into a hydrogenation vessel containing 10% Pd/C catalyst.

    • The vessel is purged with nitrogen and then pressurized with hydrogen gas.

    • The mixture is shaken or stirred vigorously at room temperature under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

    • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give methyl 4,5-diamino-2-methylbenzoate.

Step 4: Cyclization to form Methyl 6-methyl-1H-benzimidazole-5-carboxylate

The final step is the formation of the benzimidazole ring through condensation with formic acid.

  • Materials and Reagents:

    • Methyl 4,5-diamino-2-methylbenzoate

    • Formic acid (88-98%)

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • A mixture of methyl 4,5-diamino-2-methylbenzoate and formic acid is heated at reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

    • The residue is carefully neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated product is collected by filtration, washed with water, and dried to afford the crude methyl 6-methyl-1H-benzimidazole-5-carboxylate.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
12-Methyl-4-nitrobenzoic acidMethyl 2-methyl-4-nitrobenzoateMethanol, H₂SO₄>95%
2Methyl 2-methyl-4-nitrobenzoateMethyl 2-methyl-4,5-dinitrobenzoateHNO₃, H₂SO₄80-90%
3Methyl 2-methyl-4,5-dinitrobenzoateMethyl 4,5-diamino-2-methylbenzoateH₂, Pd/C>90%
4Methyl 4,5-diamino-2-methylbenzoateMethyl 6-methyl-1H-benzimidazole-5-carboxylateFormic acid85-95%

Mechanistic Insights

The key step in this synthesis is the formation of the benzimidazole ring, which proceeds via the Phillips condensation reaction.[1] The mechanism can be described as follows:

  • Formylation: One of the amino groups of the o-phenylenediamine nucleophilically attacks the carbonyl carbon of formic acid.

  • Dehydration: Subsequent dehydration of the formylated intermediate leads to the formation of a Schiff base.

  • Cyclization and Tautomerization: An intramolecular nucleophilic attack by the second amino group onto the imine carbon results in a cyclized intermediate. A final tautomerization yields the aromatic benzimidazole ring.

Phillips_Mechanism cluster_0 Mechanism of Benzimidazole Formation A o-Phenylenediamine derivative C Formylated Intermediate A->C + HCOOH - H₂O B Formic Acid D Schiff Base Intermediate C->D Dehydration E Cyclized Intermediate D->E Intramolecular Cyclization F Benzimidazole Product E->F Tautomerization

Caption: Simplified mechanism of the Phillips condensation for benzimidazole synthesis.

Trustworthiness and Self-Validation

The robustness of this synthetic protocol is ensured by several factors:

  • Well-Established Reactions: Each step utilizes classic and well-documented organic transformations, minimizing the risk of unexpected outcomes.

  • High-Yielding Steps: The individual reactions are known to proceed with high efficiency, contributing to a good overall yield.

  • Purification: The protocol includes standard and effective purification techniques at key stages to ensure the purity of intermediates and the final product.

  • Analytical Characterization: The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of methyl 6-methyl-1H-benzimidazole-5-carboxylate. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science.

References

  • Pharmaffiliates. 6-Methylbenzimidazole-5-carboxylic acid. [Link]

  • Doğanç, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Oakwood Chemical. Methyl 1H-Benzimidazole-5-carboxylate. [Link]

  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • Akhtar, T., et al. (2022). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 27(15), 4998. [Link]

  • Wang, X., et al. (2018). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 3(12), 17931–17939. [Link]

  • Organic Syntheses. Benzimidazole. [Link]

  • ResearchGate. Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Kumar, A., & Kumar, V. (2020). Critical review on the chemical reduction of nitroaniline. RSC advances, 10(35), 20736–20755. [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

  • PrepChem.com. Preparation of 4-methyl-3-nitroaniline. [Link]

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455-483. [Link]

  • ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its molecular structure. Methyl 6-methyl-1H-benzimidazole-5-carboxylate consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A methyl group is substituted at the 6-position of the benzimidazole core, and a methyl carboxylate group is at the 5-position.

Key Structural Features:

  • Benzimidazole Core: A planar, aromatic heterocyclic system.

  • Methyl Group (C6): An electron-donating group that can influence the electron density of the aromatic system.

  • Methyl Carboxylate Group (C5): An electron-withdrawing group that impacts the molecule's polarity and reactivity.

  • Tautomerism: The imidazole ring can exhibit tautomerism, with the proton on the nitrogen atom potentially residing on either nitrogen. However, for simplicity, it is often depicted on the nitrogen at the 1-position.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Methyl 6-methyl-1H-benzimidazole-5-carboxylateN/A
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated
Canonical SMILES CC1=C(C=C2C(=C1)NC=N2)C(=O)OCPredicted
InChI Key (Predicted)Predicted
CAS Number Not availableN/A

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including biological environments. The following table summarizes the predicted properties for methyl 6-methyl-1H-benzimidazole-5-carboxylate, derived from computational models and by analogy to structurally similar compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 180 - 200Purity assessment and solid-state stability.
Boiling Point (°C) > 400 (decomposes)Thermal stability.
LogP (o/w) 1.5 - 2.5Lipophilicity and membrane permeability.
Aqueous Solubility LowAffects bioavailability and formulation.
pKa (acidic) ~12-13 (N-H)Ionization state at physiological pH.
pKa (basic) ~4-5 (imidazole N)Ionization state at physiological pH.
Polar Surface Area ~60-70 ŲMembrane permeability and oral bioavailability.
Hydrogen Bond Donors 1Intermolecular interactions.
Hydrogen Bond Acceptors 3Intermolecular interactions.

Synthesis and Purification

A plausible synthetic route for methyl 6-methyl-1H-benzimidazole-5-carboxylate involves a condensation reaction, a common method for forming the benzimidazole ring system.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps starting from commercially available precursors:

  • Esterification: Conversion of the commercially available 4-amino-3-methylbenzoic acid to its methyl ester, methyl 4-amino-3-methylbenzoate.

  • Reductive Cyclization: Reaction of the resulting ester with a suitable C1 source, such as formic acid or its equivalent, following a reduction of a nitro group if starting from a nitrated precursor. A more direct approach involves the condensation of methyl 3,4-diamino-5-methylbenzoate with a suitable orthoester.

A common and effective method for the synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-amino-3-methylbenzoate

  • To a solution of 4-amino-3-methylbenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-amino-3-methylbenzoate.

Step 2: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

  • The synthesis of the target molecule would likely proceed from a 3,4-diamino precursor. A plausible route would involve the nitration of methyl 4-amino-3-methylbenzoate, followed by reduction of the nitro group to an amine, and then cyclization.

  • A more direct, albeit potentially lower-yielding, one-pot synthesis could involve the reaction of 4-amino-3-methylbenzoic acid with formamide at high temperatures.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization 4-amino-3-methylbenzoic_acid 4-amino-3-methylbenzoic acid Methanol_H2SO4 Methanol, H2SO4 (cat.) Reflux 4-amino-3-methylbenzoic_acid->Methanol_H2SO4 Methyl_4-amino-3-methylbenzoate Methyl 4-amino-3-methylbenzoate Methanol_H2SO4->Methyl_4-amino-3-methylbenzoate Nitrating_agent HNO3/H2SO4 Methyl_4-amino-3-methylbenzoate->Nitrating_agent Nitrated_intermediate Methyl 4-amino-5-nitro-3-methylbenzoate Nitrating_agent->Nitrated_intermediate Reducing_agent H2, Pd/C or SnCl2/HCl Nitrated_intermediate->Reducing_agent Diamino_intermediate Methyl 3,4-diamino-5-methylbenzoate Reducing_agent->Diamino_intermediate Cyclizing_agent Formic acid Reflux Diamino_intermediate->Cyclizing_agent Target_molecule Methyl 6-methyl-1H-benzimidazole-5-carboxylate Cyclizing_agent->Target_molecule

Caption: A proposed four-step synthesis of the target molecule.

Analytical Characterization

The definitive identification and purity assessment of methyl 6-methyl-1H-benzimidazole-5-carboxylate would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, the methyl protons at C6, the methyl ester protons, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester group, which would appear at a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted ¹H NMR (δ) Predicted ¹³C NMR (δ)
C2-H~8.0-8.2 (s)~140-145
C4-H~7.8-8.0 (s)~115-120
C7-H~7.5-7.7 (s)~110-115
C6-CH₃~2.4-2.6 (s)~15-20
COOCH₃~3.8-4.0 (s)~50-55
N-H~12.0-13.0 (br s)N/A
C=ON/A~165-170
Benzene Ring CarbonsN/A~110-140
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (ester)1700-1725
C=N Stretch1610-1640
C=C Stretch (aromatic)1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 6-methyl-1H-benzimidazole-5-carboxylate, the molecular ion peak (M⁺) would be expected at m/z = 190.20.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a small amount of a modifier like formic acid or trifluoroacetic acid.

Diagram 2: Analytical Workflow for Compound Characterization

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis Synthesized_Compound Synthesized Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesized_Compound->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment NMR ¹H and ¹³C NMR Structural_Elucidation->NMR IR Infrared Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC TLC TLC Purity_Assessment->TLC

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

While specific experimental data for methyl 6-methyl-1H-benzimidazole-5-carboxylate is not currently available in the public domain, this technical guide provides a comprehensive predictive overview of its physicochemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic route and analytical methodologies offer a clear path for researchers to synthesize and characterize this compound. A thorough experimental investigation is warranted to validate these predictions and to fully unlock the potential of methyl 6-methyl-1H-benzimidazole-5-carboxylate in various scientific and industrial applications.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. [Link]

  • Chem-Impex. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. [Link]

  • PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • Pharmaffiliates. 7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic Acid. [Link]

  • Pharmaffiliates. Methyl 5-amino-1-methyl-1H-benzo[d]imidazole-6-carboxylate. [Link]

  • Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

  • PubChem. 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester. [Link]

  • Google Patents. Preparation method of 5-amino-6-methyl benzimidazolone.
  • Pharmaffiliates. 6-Methylbenzimidazole-5-carboxylic acid. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • Google Patents. Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.
  • orientjchem.org. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values.. https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig2_322464799
  • ACS Publications. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. [Link]

  • ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • PubMed Central. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • Google Patents. A kind of production method of 5- amino-6-methyl benzimidazolone.
  • Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. [Link]

  • ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

Sources

methyl 6-methyl-1H-benzimidazole-5-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-Methyl-1H-benzimidazole-5-carboxylate and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a representative member of the substituted benzimidazole class of heterocyclic compounds. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, this guide leverages established synthetic methodologies and structure-activity relationships to present a scientifically robust treatise. We will delve into a plausible synthetic pathway, predict its physicochemical and spectroscopic properties based on analogous compounds, and explore the well-documented applications of the benzimidazole scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. This versatile scaffold is found in numerous FDA-approved drugs, demonstrating its broad therapeutic potential across various disease areas, such as antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1] The continued interest in benzimidazole derivatives stems from their synthetic tractability and the ability to readily modify their structure to optimize pharmacological properties.

This guide focuses on a specific, albeit less common, derivative: methyl 6-methyl-1H-benzimidazole-5-carboxylate. The strategic placement of a methyl group at the 6-position and a methyl carboxylate at the 5-position offers unique opportunities for further chemical elaboration, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not available, we can predict its key properties based on closely related, commercially available analogs such as 1-methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-17-6).[2][3]

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol
Melting Point Predicted to be in the range of 150-250 °C

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the benzene ring, the methyl group of the ester, and the N-H proton of the imidazole ring.

  • ¹³C NMR: The carbon NMR would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate: A Proposed Pathway

The synthesis of substituted benzimidazoles is a well-established area of organic chemistry.[4] A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, a plausible synthetic route would start from 3,4-diamino-5-methylbenzoic acid. This starting material can be esterified to the corresponding methyl ester, followed by cyclization to form the benzimidazole ring.

Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization A 3,4-diamino-5-methylbenzoic acid B Methyl 3,4-diamino-5-methylbenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl 3,4-diamino-5-methylbenzoate D Methyl 6-methyl-1H-benzimidazole-5-carboxylate C->D Formic Acid, Reflux

Caption: Proposed two-step synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Detailed Experimental Protocol

Step 1: Esterification of 3,4-diamino-5-methylbenzoic acid

  • To a solution of 3,4-diamino-5-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4-diamino-5-methylbenzoate.

  • Purify the crude product by column chromatography if necessary.

Step 2: Cyclization to form the Benzimidazole Ring

  • Dissolve the methyl 3,4-diamino-5-methylbenzoate obtained from Step 1 in formic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a base, such as sodium hydroxide, until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry to obtain the desired methyl 6-methyl-1H-benzimidazole-5-carboxylate.

  • The final product can be further purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The benzimidazole core is a cornerstone in the development of new therapeutic agents. The title compound, with its specific substitution pattern, serves as a valuable intermediate for creating a diverse library of molecules for biological screening.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate the benzimidazole scaffold. The N-H group can act as a hydrogen bond donor, while the rest of the molecule can be functionalized to occupy specific pockets in the ATP-binding site of kinases. The methyl ester at the 5-position of our target molecule can be readily converted to an amide, allowing for the introduction of various side chains to explore structure-activity relationships.

G A Methyl 6-methyl-1H- benzimidazole-5-carboxylate B Amide Derivatives A->B Amidation C Kinase Inhibitor Candidates B->C Further Functionalization

Caption: A logical workflow for developing kinase inhibitors from the title compound.

Building Block for Antiviral and Anticancer Agents

Substituted benzimidazoles have shown significant promise as antiviral and anticancer agents.[1] The mechanism of action often involves interference with microtubule polymerization or inhibition of viral replication enzymes. The unique electronic and steric properties imparted by the 6-methyl and 5-carboxylate groups can influence the binding affinity and selectivity of the final compounds.

Safety and Handling

Based on the GHS classifications for similar benzimidazole derivatives, methyl 6-methyl-1H-benzimidazole-5-carboxylate should be handled with care.[2] It is likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 6-methyl-1H-benzimidazole-5-carboxylate represents an intriguing yet under-explored member of the benzimidazole family. While its specific CAS number remains elusive, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging the rich chemistry of the benzimidazole scaffold, researchers can utilize this compound as a versatile building block for the discovery of novel therapeutics. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. As with any new compound, careful characterization and safety assessment are paramount. This guide serves as a foundational resource for scientists and researchers poised to explore the therapeutic potential of this and related benzimidazole derivatives.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Benzimidazole Synthesis. [Link]

  • Shafique, Z., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a senior application scientist, the following narrative is structured to not only present a series of analytical steps but to instill a logical, self-validating workflow that ensures the highest degree of scientific integrity. We will delve into the causality behind experimental choices, providing a robust framework for researchers navigating the complexities of molecular characterization.

Introduction: The Benzimidazole Scaffold

Benzimidazoles are a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials. Their unique structural and electronic properties, arising from the fusion of a benzene and an imidazole ring, make them versatile building blocks in drug discovery. The subject of this guide, methyl 6-methyl-1H-benzimidazole-5-carboxylate, presents a specific substitution pattern that requires a systematic and orthogonal analytical approach for unambiguous structural confirmation.

Part 1: Synthesis and Purification: The Foundation of Structural Analysis

A prerequisite to accurate structure elucidation is the synthesis of the target compound with a high degree of purity. A common and effective method for the synthesis of benzimidazole derivatives is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1][2][3] For our target molecule, a plausible synthetic route involves the reaction of 4,5-diamino-o-xylene with a suitable C1-synthon, followed by esterification, or by starting with a pre-functionalized diamine.

Experimental Protocol: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminotoluene in an appropriate solvent such as ethanol or a mixture of ethanol and water.

  • Condensation: Add a suitable carboxylic acid derivative (e.g., formic acid to form the initial benzimidazole ring, which would then require further specific modifications to achieve the final product) and a catalytic amount of a mineral acid like HCl.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Part 2: A Multi-Pronged Approach to Structure Elucidation

The definitive confirmation of the molecular structure of methyl 6-methyl-1H-benzimidazole-5-carboxylate necessitates a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.

Workflow for Structure Elucidation

structure_elucidation_workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Connectivity & Environment Elucidation Final Structure Elucidation MS->Elucidation IR->Elucidation XRay X-ray Crystallography (Optional, for absolute confirmation) NMR->XRay Crystal Growth NMR->Elucidation XRay->Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line analytical technique to determine the molecular weight of the synthesized compound and to gain insights into its elemental composition through high-resolution mass spectrometry (HRMS).

Expected Data and Interpretation

For methyl 6-methyl-1H-benzimidazole-5-carboxylate (C10H10N2O2), the expected monoisotopic mass is approximately 190.0742 g/mol .

Technique Expected Observation Interpretation
Low-Resolution MS (e.g., GC-MS) A molecular ion peak (M+) at m/z = 190.Confirms the molecular weight of the target compound.
High-Resolution MS (e.g., ESI-TOF) An accurate mass measurement of the molecular ion.Provides the elemental composition (C10H10N2O2), confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule.[4] The vibrational frequencies of bonds provide a characteristic "fingerprint" of the compound.

Expected IR Absorptions
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (stretch) 3200-3500 (broad)Imidazole N-H stretch
C-H (stretch, aromatic) 3000-3100Aromatic C-H stretch
C-H (stretch, aliphatic) 2850-3000Methyl C-H stretch
C=O (stretch, ester) 1700-1725Carbonyl stretch of the methyl ester
C=N (stretch) 1610-1680Imidazole C=N stretch
C=C (stretch, aromatic) 1450-1600Aromatic ring skeletal vibrations
C-O (stretch, ester) 1100-1300C-O stretch of the ester group
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance Spectroscopy: Unraveling the Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provides information on the chemical environment of each atom and their connectivity.

Expected ¹H NMR Spectral Data (in DMSO-d₆)
Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
N-H ~12.5singlet (broad)1HImidazole N-H
H-2 ~8.2singlet1HImidazole C-H
H-4 ~7.8singlet1HAromatic C-H
H-7 ~7.5singlet1HAromatic C-H
-OCH₃ ~3.9singlet3HEster methyl
-CH₃ ~2.4singlet3HAromatic methyl
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
Carbon(s) Expected Chemical Shift (ppm) Assignment
C=O ~167Ester carbonyl
C-2 ~145Imidazole C-H
C-7a ~142Aromatic quaternary
C-3a ~135Aromatic quaternary
C-6 ~130Aromatic quaternary
C-5 ~125Aromatic quaternary
C-4 ~118Aromatic C-H
C-7 ~112Aromatic C-H
-OCH₃ ~52Ester methyl
-CH₃ ~21Aromatic methyl
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR: Perform COSY (to identify ¹H-¹H correlations), HSQC (to identify one-bond ¹H-¹³C correlations), and HMBC (to identify long-range ¹H-¹³C correlations) experiments.

  • Data Interpretation: Integrate the information from all NMR experiments to build the molecular skeleton and confirm the substitution pattern.

Structural Connectivity Confirmation with 2D NMR

nmr_connectivity cluster_benzimidazole Methyl 6-methyl-1H-benzimidazole-5-carboxylate C2 C2-H C4 C4-H C2->C4 HMBC C6_CH3 C6-CH3 C4->C6_CH3 HMBC C7 C7-H C5_COOCH3 C5-COOCH3 C7->C5_COOCH3 HMBC C6_CH3->C7 HMBC C5_COOCH3->C4 HMBC NH N1-H

Sources

biological activity of methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide provides a comprehensive exploration of the biological activities of a specific derivative, methyl 6-methyl-1H-benzimidazole-5-carboxylate. While direct extensive research on this particular molecule is emerging, this guide synthesizes data from closely related analogs and the broader benzimidazole class to project its potential therapeutic applications, mechanisms of action, and protocols for its evaluation. This document is intended to serve as a foundational resource for researchers initiating projects on this compound, offering both theoretical grounding and practical experimental frameworks.

Introduction: The Prominence of the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[1] This structural motif is not only a key component of naturally occurring molecules like vitamin B12 but also a privileged scaffold in drug discovery.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a wide array of biological activities.[3] Marketed drugs incorporating the benzimidazole core span a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and anticancer agents (e.g., veliparib).[2]

The continued interest in benzimidazole derivatives stems from their ability to interact with various biological targets, including enzymes and nucleic acids, leading to activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3] This guide focuses on methyl 6-methyl-1H-benzimidazole-5-carboxylate, a derivative with significant potential stemming from its specific substitution pattern.

Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

The synthesis of benzimidazole derivatives is well-established, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, or with an aldehyde in the presence of an oxidizing agent.[4]

A plausible synthetic route for methyl 6-methyl-1H-benzimidazole-5-carboxylate is outlined below. This protocol is based on established methods for similar benzimidazole-5-carboxylate derivatives.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of methyl 3,4-diamino-5-methylbenzoate (1 equivalent) in ethanol, add acetic acid (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Logical Relationship: Synthesis Pathway

Reactant1 Methyl 3,4-diamino-5-methylbenzoate Reaction Reaction Reactant1->Reaction Condensation & Cyclization (Ethanol, Reflux) Reactant2 Acetic Acid Reactant2->Reaction Condensation & Cyclization (Ethanol, Reflux) Product Methyl 6-methyl-1H-benzimidazole-5-carboxylate Reaction->Product cluster_cell Cancer Cell Compound Methyl 6-methyl-1H- benzimidazole-5-carboxylate Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity.

Evaluation of Anticancer Activity

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of methyl 6-methyl-1H-benzimidazole-5-carboxylate and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Table 1: Cytotoxicity of Related Benzimidazole Derivatives against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-70.73 ± 0.0[5]
MBICMDA-MB-23120.4 ± 0.2[5]
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar)MCF-7>10x more sensitive than normal cells[6]
BCarMDA-MB-231Significantly more sensitive than p53 wild-type[7]

Antimicrobial Activity: A Broad-Spectrum Potential

Benzimidazole derivatives are known to possess significant antimicrobial properties against a range of bacteria and fungi. [8]

Proposed Mechanism of Action: Purine Antagonism

The structural similarity of the benzimidazole core to purine enables these compounds to act as competitive inhibitors in microbial metabolic pathways. By interfering with the biosynthesis of nucleic acids and proteins, which are vital for bacterial cell wall integrity and replication, benzimidazole derivatives can inhibit microbial growth. Logical Relationship: Antimicrobial Mechanism

Compound Methyl 6-methyl-1H- benzimidazole-5-carboxylate Biosynthesis Nucleic Acid & Protein Biosynthesis Compound->Biosynthesis Competitive Inhibition (Structural Analog of Purine) Purine Purine Purine->Biosynthesis Inhibition Inhibition of Microbial Growth Biosynthesis->Inhibition

Caption: Proposed mechanism of antimicrobial action.

Evaluation of Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Suspension: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the methyl 6-methyl-1H-benzimidazole-5-carboxylate in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundMicroorganismMICReference
Pyridin-3-yl-1H-benzimidazole-5-carboxylate derivativeMycobacterium tuberculosis H37Rv0.112 µM[3]
6-fluoro-1H-benzimidazole derivativeMethicillin-resistant S. aureus (MRSA)2–8 µg/mL[3]
Various Benzimidazole DerivativesEnterococcus faecalis12.5-200 µg/mL[9]
Various Benzimidazole DerivativesStaphylococcus aureus12.5-200 µg/mL[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring.

  • Position 2: Substituents at the 2-position significantly influence the activity. Aromatic and heteroaromatic substitutions often enhance anticancer and antimicrobial properties.

  • Position 5 and 6: The introduction of electron-withdrawing groups like halogens or nitro groups at these positions can increase cytotoxicity. [10]The methyl group at position 6 in the target molecule may enhance lipophilicity, potentially improving cellular uptake. [10]The carboxylate group at position 5 can be a site for further derivatization to improve solubility and pharmacokinetic properties.

Future Directions and Drug Development Potential

Methyl 6-methyl-1H-benzimidazole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wider panel of cancer cell lines and microbial strains.

  • In Vivo Studies: Assessing the efficacy and toxicity in animal models.

  • Lead Optimization: Synthesizing and testing new derivatives to improve potency and selectivity.

  • Target Identification: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

Conclusion

While further specific studies are warranted, the existing body of research on benzimidazole derivatives strongly suggests that methyl 6-methyl-1H-benzimidazole-5-carboxylate possesses significant potential as both an anticancer and antimicrobial agent. This guide provides a solid framework for initiating research into this promising molecule, from its synthesis to the detailed evaluation of its biological activities. The insights and protocols presented herein are intended to accelerate the exploration of its therapeutic utility and contribute to the development of new and effective treatments for cancer and infectious diseases.

References

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Nature. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved from [Link]

  • ResearchGate. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Retrieved from [Link]

  • PLOS ONE. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]

  • Scientific Reports. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

  • MDPI. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]

  • Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubMed. (2001). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Retrieved from [Link]

  • Nature. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

  • RSC Advances. (2022). N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

  • RSC Advances. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

  • Preprints.org. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • Academia.edu. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Retrieved from [Link]

  • Semantic Scholar. (2014). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Retrieved from [Link]

Sources

The Discovery of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique bicyclic aromatic structure, consisting of fused benzene and imidazole rings, provides a versatile platform for interacting with a multitude of biological targets.[1] This technical guide delves into the discovery and development of a specific, highly promising class of benzimidazole derivatives: those based on the methyl 6-methyl-1H-benzimidazole-5-carboxylate core. We will explore the synthetic rationale, detailed experimental protocols, structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic potential, with a focus on their applications in oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The significance of the benzimidazole moiety in pharmaceuticals cannot be overstated. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biomolecules, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[3] The inherent stability and synthetic tractability of the benzimidazole ring system make it an ideal starting point for the design and synthesis of new chemical entities.

The specific focus of this guide, the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold, incorporates key structural features that can be strategically manipulated to fine-tune pharmacological activity. The methyl group at the 6-position and the methyl carboxylate at the 5-position provide handles for further derivatization and can influence the electronic properties and steric profile of the molecule, thereby modulating its interaction with target proteins.

Synthetic Strategies for Methyl 6-Methyl-1H-benzimidazole-5-carboxylate Derivatives

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4] This robust and versatile method has been widely employed for the preparation of a diverse range of benzimidazole-containing compounds.[5]

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of the methyl 6-methyl-1H-benzimidazole-5-carboxylate core can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative example based on established synthetic methodologies.

Step 1: Synthesis of Methyl 2-methyl-4-nitro-5-aminobenzoate

A suitable starting material for the synthesis of the target o-phenylenediamine is a substituted nitroaniline. While a specific protocol for the direct synthesis of methyl 4,5-diamino-2-methylbenzoate was not found in the immediate search, a general approach involves the nitration of a corresponding aniline, followed by selective reduction of one nitro group or protection/deprotection strategies. For the purpose of this guide, we will start from a hypothetical, yet synthetically accessible intermediate, methyl 2-methyl-4-nitro-5-aminobenzoate.

Step 2: Reduction of the Nitro Group to Afford Methyl 4,5-diamino-2-methylbenzoate

The selective reduction of the nitro group in the presence of other functional groups is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.[3]

Experimental Protocol: Synthesis of Methyl 4,5-diamino-2-methylbenzoate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 2-methyl-4-nitro-5-aminobenzoate (1.0 eq) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure). Repeat this process three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Cyclization to form the Benzimidazole Ring (Phillips-Ladenburg Condensation)

With the o-phenylenediamine in hand, the final step is the cyclization to form the benzimidazole ring. This is typically achieved by reacting the diamine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-substituted-1H-benzimidazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4,5-diamino-2-methylbenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Acid Catalyst: Add a catalytic amount of a mineral acid, such as 4M hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Diversification

The modular nature of the Phillips-Ladenburg synthesis allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring by simply changing the carboxylic acid coupling partner. This enables the rapid generation of a library of derivatives for structure-activity relationship studies.

Biological Activities and Therapeutic Potential

Derivatives of the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold have shown promise in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] Specifically, derivatives of the benzimidazole-5-carboxylate scaffold have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Mechanism of Action: Kinase Inhibition

The benzimidazole core can act as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding pocket of kinases.[7] These interactions are often characterized by hydrogen bonding between the benzimidazole nitrogens and the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the active site. By competitively blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives tumor growth and angiogenesis.

Kinase_Inhibition_Pathway

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzimidazole-5-carboxylate derivatives against various cancer cell lines.

Compound IDR-group at C2Cancer Cell LineIC50 (µM)Reference
1d 4-ChlorophenylMCF-7 (Breast)3.25[8]
2d 4-ChlorophenylA549 (Lung)4.12[8]
3s 2-HydroxyphenylHepG2 (Liver)2.89[8]
4b 4-NitrophenylHCT-116 (Colon)1.84[8]
4k 4-MethoxyphenylK562 (Leukemia)10.28[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzimidazole derivatives have been explored as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[8]

Mechanism of Action: Antimicrobial Effects

The precise mechanisms of antimicrobial action for benzimidazole derivatives can vary. Some have been shown to inhibit bacterial cell division, while others may interfere with metabolic pathways essential for pathogen survival. The ability to tailor the substituents on the benzimidazole core allows for the optimization of activity against specific microbial targets.

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentrations (MICs) of selected benzimidazole-5-carboxylate derivatives against various microbial strains.

Compound IDR-group at C2Microbial StrainMIC (µg/mL)Reference
1d 4-ChlorophenylS. aureus (MRSA)4[8]
2d 4-ChlorophenylE. coli8[8]
3s 2-HydroxyphenylC. albicans16[8]
4b 4-NitrophenylS. faecalis2[8]
4k 4-MethoxyphenylA. niger8[8]

Structure-Activity Relationships (SAR)

Systematic modification of the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold has provided valuable insights into the structural features required for potent biological activity.

SAR_Diagram

  • Substitution at the 2-position: The nature of the substituent at the C2 position is a primary determinant of biological activity. Aromatic and heteroaromatic rings are often favored, as they can engage in π-π stacking and other non-covalent interactions within the target's binding site. The electronic properties of substituents on these aryl rings (electron-donating vs. electron-withdrawing) can significantly impact potency.

  • Substitution at the N1-position: Alkylation or arylation at the N1 position can influence the molecule's physicochemical properties, such as lipophilicity and solubility. These modifications can also affect the orientation of the C2 substituent, thereby altering its interaction with the target.

  • The 5-Carboxylate Group: The methyl ester at the 5-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different pharmacological profile. This position also offers a handle for the introduction of other functional groups, such as amides, to modulate pharmacokinetic properties.

  • The 6-Methyl Group: The methyl group at the 6-position can provide a beneficial steric and electronic influence, potentially enhancing binding affinity by occupying a hydrophobic pocket within the target protein.

Future Directions and Conclusion

The methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic accessibility and the wealth of information on the biological activities of related compounds provide a solid foundation for further research. Future efforts in this area should focus on:

  • Lead Optimization: Systematic modification of the lead compounds identified in initial screens to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by these derivatives to gain a deeper understanding of their therapeutic effects.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer and infectious diseases to assess their therapeutic potential in a preclinical setting.

References

  • Mavrova, A. T., & Pantaleeva, D. (2025). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Bioorganic Chemistry, in press. [Link]

  • El-Naem, S. I., El-Nzhawy, A. O., El-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17. [Link]

  • Al-Romaigh, F. A., Al-Obaid, A. M., & El-Emam, A. A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC, 12(15), 8031. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). I2‑DMSO-mediated [4+ 2] cyclization of methyl ketone with 2-aminobenzimidazole to construct 2,4-disubstituted benzo[9][10]imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of the in vitro VEGFR-2 kinase inhibition... [Image]. Retrieved from [Link]

  • Gomes, M., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 14(9), 893. [Link]

  • El-Sayed, M. A., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 416. [Link]

  • Abdel-Aziz, M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Pharmaceuticals, 15(8), 988. [Link]

  • Dias, R., et al. (2022). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 27(19), 6649. [Link]

  • Gmaj, J., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. International Journal of Molecular Sciences, 22(11), 5831. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Li, Y., et al. (n.d.). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Semantic Scholar. Retrieved from [Link]

  • Meyer, F., et al. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, in press. [Link]

  • Wójcik, M., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(19), 6546. [Link]

  • Sharma, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, in press. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • El-Sayed, M. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1565–1580. [Link]

  • De Luca, A., et al. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International Journal of Molecular Sciences, 21(18), 6829. [Link]

  • ResearchGate. (n.d.). MIC (μg/ml) and MFC performance of compounds (6a-f) against fungal strains. [Image]. Retrieved from [Link]

  • Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Benzimidazole derivatives are recognized for their wide range of biological activities, making their structural integrity and purity paramount.[1] This document offers a detailed walkthrough of the theoretical prediction, experimental acquisition, and in-depth interpretation of its ¹H NMR spectrum. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

Introduction: The Significance of Structural Elucidation

Methyl 6-methyl-1H-benzimidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Accurate and definitive structural characterization is a critical, non-negotiable step in the drug discovery pipeline. ¹H NMR spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure through the analysis of chemical shifts, spin-spin coupling, and signal integration.[1][3]

This guide serves as an expert-level resource, detailing the complete workflow for analyzing the title compound. We will move from a first-principles analysis of the molecular structure to predict the spectrum, through a robust experimental protocol, and culminating in a thorough interpretation of the spectral data.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its unique proton environments. The electronic environment of each proton dictates its resonance frequency (chemical shift).[4]

Figure 1: Molecular Structure and Proton Assignments

Caption: Molecular structure with key proton environments labeled.

Based on the structure, we can predict six distinct proton signals:

  • N-H Proton: This proton is attached to a nitrogen within a heterocyclic aromatic system. It is acidic and capable of hydrogen bonding. In a solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield chemical shift, typically between 12.0 and 13.0 ppm.[1][5] The broadness arises from quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[5]

  • H-2 Proton: This proton is on the imidazole ring, positioned between two nitrogen atoms. This is a highly deshielded environment, leading to a downfield chemical shift. With no adjacent protons to couple with, it will appear as a sharp singlet.

  • H-4 and H-7 Protons: These two protons are on the benzene portion of the benzimidazole ring system. Due to the substitution pattern (1,2,4,5-tetrasubstituted), they have no ortho- or meta- coupling partners. They will appear as two distinct singlets in the aromatic region (typically 7.0-8.5 ppm). The H-4 proton is adjacent to the electron-withdrawing carboxylate group, likely shifting it further downfield than the H-7 proton.

  • Ester Methyl Protons (5-OCH₃): These three protons are part of the methyl ester group. They are attached to an oxygen atom, which is deshielding. This will result in a singlet (no adjacent protons) typically found in the range of 3.7-4.0 ppm.[6]

  • Ring Methyl Protons (6-CH₃): These three protons are attached directly to the aromatic ring. They are in a relatively shielded environment compared to the other protons. This will result in a singlet appearing further upfield, typically around 2.4-2.6 ppm.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires a meticulous and logically sound experimental procedure. Each step is designed to ensure data integrity.

Figure 2: Experimental Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing & Analysis A 1. Weigh ~10-15 mg of methyl 6-methyl-1H-benzimidazole-5-carboxylate B 2. Transfer to a clean vial A->B C 3. Add ~0.7 mL of DMSO-d₆ B->C D 4. Vortex until fully dissolved (gentle heating if necessary) C->D E 5. Filter solution into a high-quality 5 mm NMR tube D->E F 6. Insert sample into spectrometer E->F G 7. Lock on DMSO-d₆ deuterium signal F->G H 8. Shim magnetic field for homogeneity G->H I 9. Acquire ¹H Spectrum (e.g., 16 scans, 30° pulse) H->I J 10. Apply Fourier Transform I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Calibrate spectrum to residual DMSO peak (δ 2.50 ppm) L->M N 14. Integrate peaks & assign signals M->N

Caption: Step-by-step workflow from sample preparation to final data analysis.

Methodology Details
  • Sample Preparation:

    • Analyte: Weigh approximately 10-15 mg of methyl 6-methyl-1H-benzimidazole-5-carboxylate. This concentration is optimal for obtaining a high signal-to-noise ratio in a short time for a small molecule.[7]

    • Solvent Selection: Use ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice for benzimidazole derivatives for two key reasons.[5] First, it readily dissolves many polar heterocyclic compounds. Second, as an aprotic solvent, it allows for the observation of the exchangeable N-H proton, which would likely be lost in protic solvents like methanol-d₄ or D₂O.[1][5] Deuterated solvents are essential to avoid large interfering signals from the solvent itself in the ¹H spectrum.[8]

    • Dissolution and Transfer: Dissolve the sample completely in a small vial before transferring to the NMR tube.[9] This ensures homogeneity. Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[9]

  • Instrumental Parameters (400 MHz Spectrometer Example):

    • Locking and Shimming: The instrument's deuterium channel will "lock" onto the ²H signal of the DMSO-d₆, stabilizing the magnetic field.[8] Automated or manual shimming is then performed to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.

    • Acquisition: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration. A relaxation delay of 1-2 seconds between scans ensures quantitative integration.

    • Referencing: The resulting spectrum is calibrated by setting the chemical shift of the residual non-deuterated DMSO peak to δ 2.50 ppm.

Spectral Interpretation and Data Analysis

The acquired ¹H NMR spectrum provides a molecular fingerprint. A rigorous analysis involves correlating every signal to its corresponding proton based on chemical shift, integration, and multiplicity.[3]

Expected Data Summary

The following table summarizes the predicted ¹H NMR data for the title compound in DMSO-d₆.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
N-H~12.5broad singlet (br s)1HAcidic proton on N in a heterocyclic ring; hydrogen-bonded to DMSO.[1][10]
H-2~8.3singlet (s)1HProton on imidazole ring, deshielded by two adjacent N atoms.
H-4~8.1singlet (s)1HAromatic proton adjacent to the electron-withdrawing ester group.
H-7~7.6singlet (s)1HAromatic proton adjacent to the electron-donating methyl group.
5-OCH₃~3.9singlet (s)3HMethyl protons of the ester group, deshielded by the adjacent oxygen.[6]
6-CH₃~2.5singlet (s)3HMethyl protons attached to the aromatic ring.
Self-Validation Through Data Coherence

The trustworthiness of the structural assignment comes from the internal consistency of the data.[4]

  • Integration Consistency: The relative areas of the six distinct peaks should correspond to a 1:1:1:1:3:3 ratio, perfectly matching the number of protons in each unique environment.

  • Multiplicity Confirmation: The observation of six singlets (one being broad) confirms the absence of any vicinal (three-bond) proton-proton coupling, which is exactly what is expected from the molecular structure where no proton has an adjacent proton neighbor.

  • Chemical Shift Logic: The relative positions of the signals align with established principles of electronic shielding and deshielding. The most downfield signal is the acidic N-H, followed by the aromatic protons (with H-4 deshielded relative to H-7 due to substituent effects), and finally the more shielded aliphatic methyl groups.

Conclusion

The ¹H NMR spectrum of methyl 6-methyl-1H-benzimidazole-5-carboxylate is distinct and highly informative. It is characterized by six sharp singlets, with an additional broad singlet for the N-H proton when measured in DMSO-d₆. The chemical shifts and integration values are fully consistent with its molecular structure. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum, underscoring the power of NMR spectroscopy as a definitive tool for structural elucidation in the field of drug discovery and chemical research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for [Journal Article Title Redacted]. Accessed January 27, 2026. Available from: [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Accessed January 27, 2026. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Accessed January 27, 2026. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. Accessed January 27, 2026. Available from: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Accessed January 27, 2026. Available from: [Link]

  • ResearchGate. (2018). How can benzimidazole protone shift?. Accessed January 27, 2026. Available from: [Link]

  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Accessed January 27, 2026. Available from: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Accessed January 27, 2026. Available from: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Accessed January 27, 2026. Available from: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Accessed January 27, 2026. Available from: [Link]

  • El Kihel, A., et al. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 81-85. Accessed January 27, 2026. Available from: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Accessed January 27, 2026. Available from: [Link]

  • Hernandez-Vazquez, E., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(19), 4569. Accessed January 27, 2026. Available from: [Link]

  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Accessed January 27, 2026. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Accessed January 27, 2026. Available from: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Accessed January 27, 2026. Available from: [Link]

  • Research Square. (n.d.). Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[11][12]arene-based Supramolecular Organogels. Accessed January 27, 2026. Available from: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Accessed January 27, 2026. Available from: [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Accessed January 27, 2026. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of data, offering in-depth explanations for experimental choices and a self-validating protocol. This guide is designed to empower researchers to confidently acquire, interpret, and utilize ¹³C NMR data for the structural elucidation and characterization of complex benzimidazole derivatives. We will delve into the theoretical underpinnings of ¹³C NMR, provide a detailed experimental workflow, and present a thorough analysis of the predicted chemical shifts for each carbon atom in the target molecule, supported by data from analogous structures and established principles of NMR spectroscopy.

Introduction: The Crucial Role of ¹³C NMR in Benzimidazole Chemistry

Benzimidazoles are a privileged scaffold in drug discovery and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1] The precise structural characterization of novel benzimidazole derivatives is paramount for understanding their structure-activity relationships and for ensuring the integrity of synthesized compounds. ¹³C NMR spectroscopy stands as an indispensable tool in this endeavor. Unlike ¹H NMR, which provides information about the proton framework, ¹³C NMR directly probes the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering insights into their electronic environment and hybridization state.[2]

The analysis of methyl 6-methyl-1H-benzimidazole-5-carboxylate presents a compelling case study due to the interplay of electron-donating (methyl) and electron-withdrawing (methyl carboxylate) substituents on the benzimidazole core. This guide will systematically dissect the expected ¹³C NMR spectrum of this molecule, providing a robust framework for the analysis of similarly substituted benzimidazoles.

Theoretical Foundations of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of ½. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition is known as the resonance frequency.

The chemical shift (δ) is the cornerstone of NMR spectroscopy and represents the resonance frequency of a particular nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 ppm.[3] The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing it to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and resulting in a lower resonance frequency (upfield shift).

The typical range for ¹³C chemical shifts spans from 0 to 220 ppm.[3] The hybridization of the carbon atom also plays a significant role, with sp³-hybridized carbons generally appearing at higher fields (0-90 ppm) and sp²-hybridized carbons (alkenes and aromatics) appearing at lower fields (100-160 ppm). Carbonyl carbons are typically the most deshielded, resonating in the 160-220 ppm range.[3]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation
  • Analyte Purity: Ensure the methyl 6-methyl-1H-benzimidazole-5-carboxylate sample is of high purity to avoid spectral contamination.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzimidazole derivatives due to its excellent solvating power.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal reference for chemical shift calibration.

NMR Data Acquisition

The following is a standard operating procedure for acquiring a proton-decoupled ¹³C NMR spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing prep1 Dissolve 10-50 mg of sample in 0.6 mL DMSO-d6 prep2 Add TMS as internal standard prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Insert sample into magnet prep3->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Set acquisition parameters (zgpg30 pulse program) acq2->acq3 acq4 Acquire data (zg) acq3->acq4 proc1 Fourier Transform (ft) acq4->proc1 proc2 Phase correction (apk) proc1->proc2 proc3 Baseline correction (abs) proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4

Caption: Experimental workflow for ¹³C NMR analysis.

Typical Acquisition Parameters:

  • Pulse Program: zgpg30 (a standard proton-decoupled experiment with a 30° pulse angle to ensure adequate relaxation of quaternary carbons).

  • Number of Scans (NS): 1024 to 4096, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phases of the peaks are adjusted to be purely absorptive.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.

Spectral Analysis and Interpretation

The structure of methyl 6-methyl-1H-benzimidazole-5-carboxylate with the IUPAC numbering for the carbon atoms is shown below. Due to tautomerism in the imidazole ring, the C4 and C7, as well as the C5 and C6 positions, can be averaged in the NMR timescale, depending on the solvent and temperature.[1] However, the substitution pattern in the target molecule removes this symmetry. We will, therefore, assign distinct chemical shifts to each carbon atom.

Caption: Molecular structure and numbering of methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Predicted ¹³C NMR Chemical Shifts:

The predicted chemical shifts are based on the known ¹³C NMR data of benzimidazole, 5-methylbenzimidazole, and the substituent effects of the methyl and methyl carboxylate groups.[3][4]

  • C2 (Imidazole Carbon): In unsubstituted benzimidazole, the C2 carbon appears around 141.9 ppm in DMSO-d₆.[4] The substituents on the benzene ring are not expected to have a major impact on this chemical shift. Therefore, a value in the range of 142-144 ppm is anticipated.

  • C3a and C7a (Bridgehead Carbons): In benzimidazole, these carbons are equivalent and appear around 138.1 ppm due to tautomerism.[4] In our asymmetrically substituted molecule, they will be distinct. The carbon adjacent to the more electron-rich side of the benzene ring (C7a) will be more shielded. The methyl group at C6 is electron-donating, while the ester at C5 is electron-withdrawing. Therefore, C7a is expected to be upfield of C3a. We predict C7a at approximately 134-136 ppm and C3a at approximately 140-142 ppm .

  • C4 and C7 (Aromatic CH): In benzimidazole, these are equivalent and resonate around 115.4 ppm.[4] In our molecule, C4 is ortho to the electron-withdrawing ester group and will be deshielded. C7 is ortho to the electron-donating methyl group and will be shielded. We predict C4 at approximately 118-120 ppm and C7 at approximately 112-114 ppm .

  • C5 and C6 (Quaternary Aromatic Carbons): These carbons bear the substituents. The carbon attached to the electron-withdrawing ester group (C5) will be significantly deshielded. The carbon attached to the electron-donating methyl group (C6) will be slightly deshielded compared to an unsubstituted carbon but shielded relative to C5. Based on data for substituted benzenes, we predict C5 at approximately 128-130 ppm and C6 at approximately 132-134 ppm .

  • C=O (Ester Carbonyl): The carbonyl carbon of a methyl ester typically resonates in the range of 165-175 ppm.[5] We predict a chemical shift of approximately 167-169 ppm .

  • -OCH₃ (Ester Methyl): The methyl group of the ester is expected in the range of 51-53 ppm .

  • -CH₃ (Ring Methyl): The methyl group attached to the aromatic ring will appear at a higher field, predicted to be in the range of 20-22 ppm .[4]

Data Summary

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2142-144Imidazole carbon, relatively unaffected by benzene ring substituents.
C3a140-142Bridgehead carbon, deshielded by proximity to the ester group side.
C4118-120Aromatic CH, ortho to the electron-withdrawing ester group.
C5128-130Quaternary carbon attached to the electron-withdrawing ester group.
C6132-134Quaternary carbon attached to the electron-donating methyl group.
C7112-114Aromatic CH, ortho to the electron-donating methyl group.
C7a134-136Bridgehead carbon, shielded by proximity to the methyl group side.
C=O167-169Carbonyl carbon of the methyl ester.
-OCH₃51-53Methyl carbon of the ester group.
-CH₃20-22Methyl carbon attached to the benzene ring.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the ¹³C NMR analysis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. By understanding the theoretical principles, adhering to a rigorous experimental protocol, and applying a systematic approach to spectral interpretation based on substituent effects, researchers can confidently utilize ¹³C NMR for the unambiguous structural elucidation of this and related benzimidazole derivatives. The predicted chemical shifts presented herein serve as a valuable reference for scientists working in drug discovery and materials science.

References

  • El kihel, A., Essassi, E. M., & Bauchat, P. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.
  • The Royal Society of Chemistry. (2015).
  • El kihel, A., & Essassi, E. M. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-256.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Bruker. (n.d.). TopSpin Software.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and drug development. Recognizing the critical role of precise structural elucidation and quantification, this document is tailored for researchers, scientists, and professionals in the field, offering field-proven insights and robust protocols. Mass spectrometry is an indispensable tool in drug discovery and development for compound characterization and understanding drug metabolism.[1]

Section 1: Foundational Principles and Strategic Approach

Methyl 6-methyl-1H-benzimidazole-5-carboxylate belongs to the benzimidazole class of compounds, which are key intermediates in the synthesis of various bioactive molecules, including antifungal and anti-inflammatory agents.[2] The structural integrity and purity of such intermediates are paramount. Mass spectrometry offers unparalleled sensitivity and specificity for confirming molecular identity and identifying potential impurities.[3]

Our analytical strategy is twofold: first, to establish a robust and reproducible method for acquiring high-quality mass spectra, and second, to interpret these spectra to confirm the molecular structure and predict fragmentation pathways. This approach ensures a self-validating system, a cornerstone of analytical quality control.[4]

Section 2: Experimental Design and Protocols

The choice of ionization technique and analytical platform is critical for the successful analysis of benzimidazole derivatives. Given the polarity of the nitrogen-containing heterocyclic ring and the ester functional group, Electrospray Ionization (ESI) is the preferred method, often coupled with a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatility and thermal stability.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This is the primary recommended technique due to its applicability to a wide range of polar and non-volatile compounds.[10]

Experimental Workflow: LC-ESI-MS

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Analyte Solution (in appropriate solvent) Filtration Syringe Filtration (0.22 µm) Sample->Filtration Vial LC Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column Reversed-Phase C18 Column Autosampler->Column Gradient Gradient Elution (Water/Acetonitrile with Formic Acid) Column->Gradient ESI_Source ESI Source (Positive Ion Mode) Gradient->ESI_Source Mass_Analyzer High-Resolution Mass Analyzer (QTOF/Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition System Detector->Data_System Processing Data Processing (Peak picking, deconvolution) Data_System->Processing Interpretation Spectral Interpretation (Fragmentation analysis) Processing->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for LC-ESI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of methyl 6-methyl-1H-benzimidazole-5-carboxylate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Capillary Voltage: 2800-3500 V.[11]

    • Cone Voltage: 30 V.[11]

    • Desolvation Temperature: 120-350 °C.[11]

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.

Section 3: Spectral Interpretation and Fragmentation Analysis

The chemical formula for methyl 6-methyl-1H-benzimidazole-5-carboxylate is C10H10N2O2, with a monoisotopic mass of approximately 190.0742 g/mol .

Expected Mass Spectrum

In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]+, at an m/z of approximately 191.0815. High-resolution mass spectrometry is crucial for confirming the elemental composition from the accurate mass measurement.[3]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]+ precursor ion provides structural information through characteristic fragmentation patterns. The fragmentation of benzimidazole derivatives often involves cleavages related to the imidazole ring and its substituents.[12][13][14] For the target molecule, the following fragmentation pathways are proposed:

Proposed Fragmentation of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]+ m/z ≈ 191.08 Frag1 Loss of CH3OH m/z ≈ 159.06 M_H->Frag1 - CH3OH Frag2 Loss of •OCH3 m/z ≈ 160.06 M_H->Frag2 - •OCH3 Frag3 Loss of CO m/z ≈ 163.08 M_H->Frag3 - CO Frag4 Loss of HCN from 159 m/z ≈ 132.05 Frag1->Frag4 - HCN

Caption: Predicted fragmentation of the protonated molecule.

Interpretation of Key Fragments:

  • Loss of Methanol (CH3OH): A common fragmentation for methyl esters, resulting in a fragment at m/z ≈ 159.06.

  • Loss of a Methoxy Radical (•OCH3): Cleavage of the ester can lead to the loss of a methoxy radical, yielding a fragment at m/z ≈ 160.06.

  • Loss of Carbon Monoxide (CO): Following the loss of the methoxy group, the resulting acylium ion can lose CO. Alternatively, direct loss from the precursor can occur, leading to a fragment at m/z ≈ 163.08.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the benzimidazole core, which can occur from various primary fragments.[15] For example, the fragment at m/z 159 may lose HCN to produce an ion at m/z ≈ 132.05.

Summary of Expected Ions:

Ion DescriptionProposed StructureCalculated m/z ([M+H]+)
Protonated Molecule[C10H11N2O2]+191.0815
Loss of Methanol[C9H7N2O]+159.0553
Loss of Methoxy Radical[C9H8N2O]+160.0631
Loss of CO from [M+H]+[C9H11N2O]+163.0866
Loss of HCN from m/z 159[C8H6NO]+132.0444

Section 4: Data Validation and Quality Control

To ensure the trustworthiness of the generated data, a robust quality control (QC) system is essential.[16] This includes:

  • System Suitability Testing: Regular injections of a known standard to verify instrument performance, including sensitivity, mass accuracy, and chromatographic resolution.

  • Calibration: The mass spectrometer should be calibrated regularly to ensure high mass accuracy.[4]

  • Blanks and Controls: Analysis of solvent blanks to check for system contamination and running a negative control sample to ensure no carryover.

  • Replicate Injections: Multiple injections of the sample to assess the reproducibility of the method.[17]

  • QC Samples: For quantitative studies, quality control samples at different concentrations should be analyzed alongside the unknown samples to ensure the accuracy and precision of the measurements.[18][19]

Section 5: Application in Drug Development

The mass spectrometric analysis of methyl 6-methyl-1H-benzimidazole-5-carboxylate is a critical step in the drug development pipeline.[20] It provides:

  • Structural Confirmation: Unambiguous confirmation of the molecular weight and structure of the synthesized intermediate.

  • Purity Assessment: Detection and identification of impurities and degradation products, which is vital for ensuring the safety and efficacy of the final drug product.[3]

  • Metabolite Identification: In later stages, similar mass spectrometric techniques are used to identify metabolites of the drug candidate in preclinical and clinical studies.

By establishing a well-characterized and controlled synthesis of key intermediates like methyl 6-methyl-1H-benzimidazole-5-carboxylate, drug development professionals can accelerate the progression of new therapeutic agents from the laboratory to the clinic.

References

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. National Library of Medicine. Retrieved from [Link]

  • Utak. (2023). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Reciprocal. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

  • NIH. (n.d.). Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. Retrieved from [Link]

  • PubMed. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. National Library of Medicine. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. National Library of Medicine. Retrieved from [Link]

  • Netpharmalab. (n.d.). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence o spray voltage on E I mass spectra o 1-( errocenylmethyl). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Royal Society of Chemistry. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Retrieved from [Link]

  • SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

  • Eurachem. (n.d.). LC-MS method validation. QC and QA. Retrieved from [Link]

  • NIH. (n.d.). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from [Link]

  • International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

  • Nobel Prize. (n.d.). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • YouTube. (2018). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Retrieved from [Link]

  • AACC. (2017). LC-MS/MS Quality Assurance in Production. Retrieved from [Link]

  • ACS Publications. (n.d.). Quality Control Standards for Batch Effect Evaluation and Correction in Mass Spectrometry Imaging. Retrieved from [Link]

  • NIH. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). National Center for Biotechnology Information. Retrieved from [Link]

  • IUCr. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl benzimidazole-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-methyl-1H-benzimidazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key intermediate in pharmaceutical research and development. Recognizing the critical role of solubility in drug discovery, process chemistry, and formulation science, this document offers a deep dive into the physicochemical properties of the target molecule, the theoretical underpinnings of its solubility, and practical methodologies for its empirical determination. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility profile of this important benzimidazole derivative.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as methyl 6-methyl-1H-benzimidazole-5-carboxylate, is a critical physicochemical parameter that governs a multitude of factors including:

  • Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in the reaction medium directly influences reaction rates and overall yield.

  • Purification and Crystallization: The ability to selectively crystallize a compound from a solvent system is fundamental to achieving high purity. This, in turn, is dependent on the differential solubility of the target compound and its impurities in various solvents.

  • Formulation and Bioavailability: For a drug to be effective, it must be in a dissolved state at the site of absorption. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[1][2]

  • Analytical Method Development: The choice of solvents is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), for characterization and quality control.

This guide will focus on providing a predictive framework and experimental validation for the solubility of methyl 6-methyl-1H-benzimidazole-5-carboxylate in a range of organic solvents, thereby empowering researchers to make informed decisions in their development endeavors.

Physicochemical Properties of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and the resulting physicochemical properties. The structure of methyl 6-methyl-1H-benzimidazole-5-carboxylate is presented below:

Caption: Molecular Structure of Methyl 6-methyl-1H-benzimidazole-5-carboxylate.

The key structural features that dictate the solubility of this molecule are:

  • Benzimidazole Core: The fused benzene and imidazole rings create a rigid, planar, and aromatic system. This bicyclic structure contributes to a significant crystal lattice energy, which must be overcome for dissolution to occur. The aromatic nature allows for π-π stacking interactions between molecules.

  • Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the N-H group of the imidazole ring) and multiple hydrogen bond acceptors (the nitrogen atom in the imidazole ring and the oxygen atoms of the carboxylate group). This dual character allows for self-association via hydrogen bonding in the solid state and interaction with both protic and aprotic polar solvents.

  • Polarity: The presence of nitrogen and oxygen atoms introduces significant polarity into the molecule. The methyl carboxylate group is a strong polar functional group. The overall polarity is a balance between the polar functional groups and the relatively nonpolar benzimidazole core.

  • Methyl Groups: The two methyl groups (on the benzene ring and the ester) are nonpolar and contribute to the lipophilicity of the molecule.

Table 1: Predicted Physicochemical Properties of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~190.2 g/mol Moderate molecular size.
Polarity PolarLikely to be more soluble in polar solvents.
Hydrogen Bond Donors 1 (N-H)Can interact with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 3 (2x O, 1x N)Can interact with protic and polar aprotic solvents.
LogP (Predicted) ModerateSuggests some solubility in both lipophilic and hydrophilic environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (methyl 6-methyl-1H-benzimidazole-5-carboxylate) and the solvent.

Key Intermolecular Interactions:

  • Van der Waals Forces: These are weak, non-specific interactions present in all molecules. They will play a role in the solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The polar nature of the target molecule will lead to dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction and will be a dominant factor in the solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

The process of dissolution can be conceptually broken down into three steps:

  • Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For dissolution to be favorable, the energy released in step 3 should be comparable to or greater than the energy required for steps 1 and 2.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solute_Polarity Polarity Solubility Solubility Solute_Polarity->Solubility Solute_H_Bond Hydrogen Bonding Solute_H_Bond->Solubility Solute_Size Molecular Size Solute_Size->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bond Hydrogen Bonding Solvent_H_Bond->Solubility Solvent_Parameter Solubility Parameter Solvent_Parameter->Solubility

Caption: Key factors influencing the solubility of a compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a qualitative prediction of its solubility in various classes of organic solvents can be made.

Table 2: Predicted Solubility of Methyl 6-methyl-1H-benzimidazole-5-carboxylate in Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate strong interactions with the solute.[3]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the N-H group of the benzimidazole.
Polar Aprotic Acetonitrile, AcetoneModerateThese solvents are polar but are weaker hydrogen bond acceptors compared to DMF and DMSO, leading to moderate solubility.
Halogenated Dichloromethane (DCM), ChloroformLowWhile slightly polar, these solvents are poor hydrogen bonders. The solubility of benzimidazoles in chloroalkanes is generally low.[4]
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateTHF is more polar and a better hydrogen bond acceptor than diethyl ether, suggesting slightly better solubility in THF.
Aromatic Hydrocarbons Toluene, BenzeneLowThe primary interactions would be van der Waals forces and potential weak π-π stacking, which are unlikely to overcome the strong solute-solute interactions.
Nonpolar Alkanes Hexane, HeptaneVery LowThe significant mismatch in polarity between the solute and these nonpolar solvents will result in very poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of methyl 6-methyl-1H-benzimidazole-5-carboxylate in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • Methyl 6-methyl-1H-benzimidazole-5-carboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 6-methyl-1H-benzimidazole-5-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility_Determination_Workflow Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate with shaking at constant temperature Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Dilute Dilute aliquot Filter->Dilute Analyze Analyze by HPLC/UV-Vis Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

The solubility of methyl 6-methyl-1H-benzimidazole-5-carboxylate is a complex interplay of its molecular structure and the properties of the chosen organic solvent. This guide has provided a theoretical framework for predicting its solubility based on the principles of intermolecular forces. The molecule's polar nature, coupled with its ability to both donate and accept hydrogen bonds, suggests a higher solubility in polar protic and polar aprotic solvents. For drug development professionals, a thorough understanding of these principles, combined with robust experimental determination as outlined in this guide, is paramount for the successful progression of drug candidates. The provided protocol offers a self-validating system to generate the precise solubility data required for informed decision-making in process development, formulation, and analytical sciences.

References

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Ali, H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and -carboxylates as potent and selective 5-HT4 receptor antagonists. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Sami Publishing Company. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

Sources

theoretical studies of methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Landscape of a Promising Benzimidazole Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its versatile biological activities, including antimicrobial, antiviral, and anticancer properties, have fueled extensive research into its derivatives.[2] This guide focuses on a specific, promising derivative: methyl 6-methyl-1H-benzimidazole-5-carboxylate. Through a comprehensive theoretical investigation, we aim to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework to accelerate the experimental exploration and application of this molecule. By leveraging the predictive power of quantum chemical calculations, we can anticipate the molecule's behavior, offering insights that are crucial for rational drug design and materials science.

The Computational Gauntlet: A Methodological Overview

To construct a detailed molecular portrait of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a multi-faceted computational approach is employed. The foundation of this theoretical exploration is Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of molecular properties.[1][2]

The DFT Protocol: A Step-by-Step Workflow

The theoretical investigation follows a rigorous, multi-step protocol designed to ensure the reliability and accuracy of the results.

DFT_Workflow A Initial Structure Generation B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B Input C Frequency Calculation B->C Optimized Geometry E Electronic Property Analysis (HOMO-LUMO, NBO) B->E Wavefunction D Spectroscopic Predictions (NMR, IR) C->D Vibrational Frequencies F Molecular Docking (Optional) E->F Ligand Structure

Caption: A typical workflow for the theoretical study of a novel molecule using DFT.

The choice of the B3LYP functional in conjunction with the 6-311G(d,p) basis set is a well-established and widely validated combination for organic molecules, providing a good balance between computational cost and accuracy for predicting geometries and electronic properties.[3] Frequency calculations are a critical self-validating step; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The Blueprint of a Molecule: Structural and Spectroscopic Characterization

The first step in understanding the potential of methyl 6-methyl-1H-benzimidazole-5-carboxylate is to establish its three-dimensional structure and predict its spectroscopic signatures.

Molecular Geometry: A Tale of Bonds and Angles

The optimized molecular structure reveals the precise arrangement of atoms in space. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and potential interactions with biological targets.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O~1.21
C-O~1.36
C-N (imidazole)~1.33 - 1.38
C-C (aromatic)~1.39 - 1.41
Bond Angles (°) O=C-O~125
C-N-C (imidazole)~108
Dihedral Angle (°) C-C-C=O~180 (planar ester)

Note: These values are representative and would be precisely determined through DFT calculations. The planarity of the benzimidazole ring system is a key structural feature.

Deciphering the Code: Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful means to predict and interpret experimental spectra, aiding in the structural confirmation of newly synthesized compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating molecular structures.[4] Theoretical chemical shift calculations can aid in the assignment of experimental signals.

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H (imidazole) 12.0 - 13.0 (broad singlet)-
Aromatic C-H 7.0 - 8.0110 - 150
Methyl (C6) ~2.5~20
Methyl (ester) ~3.9~52
Carbonyl (C=O) -~165

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the choice of solvent in experimental measurements.[4]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to identify characteristic functional groups.

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
N-H Stretch ~3400Imidazole
C-H Stretch (aromatic) 3000 - 3100Benzene Ring
C-H Stretch (aliphatic) 2850 - 3000Methyl Groups
C=O Stretch ~1720Ester
C=N Stretch ~1620Imidazole
C=C Stretch 1450 - 1600Aromatic Ring
C-O Stretch 1200 - 1300Ester

The Heart of Reactivity: Electronic Properties and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity and its potential to interact with other molecules.

HOMO-LUMO Analysis: The Frontier of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[5]

HOMO_LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   Energy Gap (ΔE)   (Indicator of Reactivity) Energy Energy

Caption: A simplified diagram illustrating the concept of HOMO, LUMO, and the energy gap.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[1]

Global Reactivity Descriptors: Quantifying Chemical Behavior

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

Descriptor Formula Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η)A measure of reactivity; higher softness indicates higher reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2The ability to attract electrons
Electrophilicity Index (ω) χ² / (2η)A measure of the electrophilic character of a molecule
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a detailed picture of the electron density distribution within the molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds, offering deeper insights into the molecule's stability and electronic structure.[5]

A Glimpse into Biological Potential: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[6][7]

The Molecular Docking Workflow

Docking_Workflow cluster_0 Preparation P Protein Target Preparation (e.g., from PDB) D Docking Simulation (e.g., AutoDock Vina) P->D L Ligand Preparation (Optimized Geometry) L->D A Analysis of Binding Modes and Scoring D->A V Visualization of Protein-Ligand Interactions A->V

Caption: A generalized workflow for a molecular docking study.

The results of a docking study are typically a set of binding poses ranked by a scoring function, which estimates the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex.

Conclusion: A Theoretical Foundation for Future Discovery

This in-depth theoretical guide provides a comprehensive overview of the structural, spectroscopic, and electronic properties of methyl 6-methyl-1H-benzimidazole-5-carboxylate. The computational methodologies outlined herein offer a robust framework for predicting the behavior of this novel compound, thereby guiding its synthesis, characterization, and potential applications in drug discovery and materials science. The insights gained from these theoretical studies are not merely academic; they are a critical first step in the rational design of new molecules with tailored properties, ultimately accelerating the pace of innovation.

References

  • (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC - PubMed Central. Available at: [Link]

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem. Available at: [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Available at: [Link]

  • 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole - PMC - NIH. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Available at: [Link]

  • Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles - ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids | ACS Omega. Available at: [Link]

  • Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Available at: [Link]

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed. Available at: [Link]

  • The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives - ResearchGate. Available at: [Link]

  • Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation - JOCPR. Available at: [Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Available at: [Link]

  • quantum chemical study on two benzimidazole derivatives - ResearchGate. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery

The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[3][4] This has led to the development of numerous successful drugs spanning a remarkable therapeutic breadth, from anthelmintics like albendazole to proton pump inhibitors like omeprazole and anticancer agents such as veliparib.[2][5] The inherent versatility of the benzimidazole nucleus, coupled with the ability to readily modify its physicochemical properties through substitution, provides a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a specific, yet promising derivative: methyl 6-methyl-1H-benzimidazole-5-carboxylate . While direct pharmacological data on this compound is nascent, its structural features, when analyzed in the context of the broader benzimidazole class, allow us to postulate several high-potential therapeutic targets and outline a rigorous, multi-pronged strategy for their validation.

Deconstructing the Molecule: Structure-Activity Relationship Insights

The therapeutic potential of methyl 6-methyl-1H-benzimidazole-5-carboxylate is encoded in its structure. The core benzimidazole ring system provides the foundational pharmacophore. The substituents at positions 5 and 6 are critical for modulating target specificity and pharmacokinetic properties:

  • 6-Methyl Group: This small, lipophilic group can enhance binding to hydrophobic pockets within a target protein. Its presence can also influence metabolic stability.

  • 5-Methyl Carboxylate Group: This electron-withdrawing group can participate in hydrogen bonding and other polar interactions. It significantly alters the electronic distribution of the benzimidazole ring, which can fine-tune its binding characteristics.

Based on these features and the known activities of related benzimidazoles, we can logically infer several potential therapeutic avenues for exploration.

Hypothesized Therapeutic Targets and Mechanistic Rationale

The structural similarity of methyl 6-methyl-1H-benzimidazole-5-carboxylate to other biologically active benzimidazoles suggests several plausible therapeutic targets. The following sections detail these potential targets, the rationale for their selection, and a comprehensive workflow for their experimental validation.

Potential Anticancer Agent: Targeting Tubulin Polymerization

Rationale: A significant number of benzimidazole derivatives, including the anthelmintic fenbendazole, exert their anticancer effects by disrupting microtubule dynamics through binding to β-tubulin.[6] This leads to cell cycle arrest and apoptosis. The core benzimidazole scaffold is a key determinant for this activity.

Proposed Mechanism of Action: Methyl 6-methyl-1H-benzimidazole-5-carboxylate may bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton would be particularly detrimental to rapidly dividing cancer cells.

Experimental Workflow for Target Validation:

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Confirmation A Tubulin Polymerization Assay B Cell-Free Binding Assay (e.g., Isothermal Titration Calorimetry) A->B Confirms direct interaction C Cytotoxicity Assays (e.g., MTT, on various cancer cell lines) B->C D Immunofluorescence Microscopy (Visualize microtubule disruption) C->D E Cell Cycle Analysis (Flow Cytometry for G2/M arrest) D->E F Xenograft Mouse Model E->F G Immunohistochemistry of Tumor Tissue (Assess microtubule integrity) F->G G cluster_0 In Vitro Validation cluster_1 Microbiological Assays cluster_2 In Vivo Confirmation A Enzymatic Assay with Recombinant DHFR B Surface Plasmon Resonance (SPR) (Determine binding kinetics) A->B Quantify interaction C Minimum Inhibitory Concentration (MIC) Assay (Against various bacterial and fungal strains) B->C D Time-Kill Curve Analysis C->D F Murine Model of Infection D->F G Bacterial/Fungal Load Determination in Tissues F->G G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Confirmation A COX-1/COX-2 Inhibition Assay (e.g., colorimetric or fluorescent) C LPS-stimulated Macrophage Assay (Measure prostaglandin E2 levels) A->C B Molecular Docking Studies B->A Predict binding mode D NF-κB Reporter Assay C->D F Carrageenan-Induced Paw Edema Model in Rodents D->F G Measurement of Inflammatory Cytokines in Tissue F->G

Caption: Workflow for validating COX enzymes as targets.

Detailed Experimental Protocols:

  • COX Inhibition Assay:

    • Commercially available COX-1 and COX-2 enzyme kits are used.

    • The enzyme is incubated with the test compound and arachidonic acid (substrate).

    • The production of prostaglandin G2 is measured, typically via a colorimetric reaction.

    • The IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.

  • LPS-stimulated Macrophage Assay:

    • A macrophage cell line (e.g., RAW 264.7) is treated with the test compound.

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • The supernatant is collected, and the concentration of prostaglandin E2 (a major product of COX-2) is quantified using an ELISA kit.

Quantitative Data Summary and Future Directions

As experimental data is generated, it is crucial to organize it for clear interpretation and comparison.

Potential Target Key Assay Endpoint Desired Profile
TubulinTubulin Polymerization AssayIC50 (µM)Potent inhibition (low µM or nM)
MTT Assay on Cancer CellsIC50 (µM)Selectivity for cancer vs. normal cells
DHFRDHFR Enzymatic AssayIC50 (µM)Potent and selective for microbial DHFR
MIC AssayMIC (µg/mL)Broad spectrum or potent against specific pathogens
COX EnzymesCOX-1/COX-2 Inhibition AssayIC50 (µM)Potent inhibition; selectivity for COX-2 is often preferred
LPS-stimulated Macrophage AssayIC50 (µM)Reduction of PGE2 production

The initial results from these assays will guide the subsequent steps in the drug discovery process. Promising lead compounds will be subjected to further optimization of their structure to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion: A Roadmap for Discovery

Methyl 6-methyl-1H-benzimidazole-5-carboxylate stands as a compound of significant interest, backed by the proven therapeutic track record of its parent scaffold. While its specific biological targets are yet to be fully elucidated, a systematic and hypothesis-driven approach, as outlined in this guide, provides a clear and robust roadmap for their identification and validation. By leveraging established in vitro, cell-based, and in vivo models, researchers can efficiently probe its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The journey from a promising molecule to a novel therapeutic is a long and exacting one, but it begins with the foundational work of precise target identification – a process for which this guide provides a comprehensive blueprint.

References

  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • RSC Advances. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

  • PubMed. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. [Link]

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • National Institutes of Health. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

  • PubMed Central. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

  • Taylor & Francis Online. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • MDPI. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • Bentham Science. (2013). Benzimidazole Derivatives as Potential Chemotherapeutic Agents. [Link]

  • ResearchGate. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. [Link]

  • ResearchGate. (2024). Designed 1H-benzimidazole-5-carboxamidine derivatives. [Link]

  • PubMed. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of Benzimidazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous clinically significant drugs.[1][2] Its structural similarity to natural purines allows it to interact readily with various biological macromolecules, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Specifically, the benzimidazole-5-carboxylate moiety serves as a critical building block for developing novel therapeutics.[4]

Historically, the synthesis of these structures relied on classical methods like the Phillips-Ladenburg and Weidenhagen reactions.[4] These pathways, while foundational, often demand harsh conditions, such as high temperatures and strong mineral acids, leading to tedious workups and limited functional group tolerance.[1][4]

This guide moves beyond these classical constraints, focusing on a modern, efficient, and highly practical one-pot reductive cyclization strategy . This approach exemplifies process intensification in organic synthesis, minimizing solvent usage, reducing reaction time, and simplifying purification, thereby aligning with the principles of green chemistry.[1] As your senior applications scientist, my goal is not just to provide a protocol but to impart a deep, mechanistic understanding that empowers you to adapt, optimize, and troubleshoot this powerful synthetic transformation in your own laboratories.

The Core Strategy: One-Pot Reductive Amination and Cyclization

The elegance of this one-pot synthesis lies in its sequential, domino-like reaction cascade within a single reaction vessel. The process begins with a suitably substituted ortho-nitroaniline, which undergoes an in situ reduction to generate a highly reactive ortho-phenylenediamine. This transient intermediate is immediately trapped by an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and aromatization to yield the final benzimidazole product.

The choice of a mild and effective reducing agent is paramount to the success of this one-pot strategy. Sodium dithionite (Na₂S₂O₄) has emerged as a reagent of choice due to its efficacy in reducing nitroarenes under relatively gentle conditions, its compatibility with various functional groups, and its operational simplicity.[5][6]

Mechanistic Pathway

The reaction proceeds through several distinct yet interconnected steps, which must be understood to control the outcome.

  • Nitro Group Reduction: Sodium dithionite reduces the nitro group of the starting material (e.g., an ethyl 4-alkylamino-3-nitrobenzoate) to an amino group. This step transforms the precursor into the key ortho-phenylenediamine intermediate.

  • Schiff Base Formation: The more nucleophilic amino group of the newly formed diamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a crucial Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second, neighboring amino group then performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydro-benzimidazole ring.

  • Aromatization: The final step is the oxidation of the dihydro-benzimidazole intermediate to the stable, aromatic benzimidazole ring system. This is often accomplished by atmospheric oxygen or another oxidant present in the reaction mixture, resulting in the elimination of a molecule of water.

Below is a diagram illustrating this mechanistic flow.

Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Start_Nitro Ethyl 4-alkylamino- 3-nitrobenzoate Intermediate_Diamine In situ generated o-phenylenediamine Start_Nitro->Intermediate_Diamine 1. Reduction (Na₂S₂O₄) Start_Aldehyde Aromatic Aldehyde (R-CHO) Intermediate_Schiff Schiff Base (Imine) Start_Aldehyde->Intermediate_Schiff 2. Condensation (-H₂O) Intermediate_Diamine->Intermediate_Schiff 2. Condensation (-H₂O) Intermediate_Cyclized Dihydro- benzimidazole Intermediate_Schiff->Intermediate_Cyclized 3. Intramolecular Cyclization Product Ethyl 2-Aryl-1-alkyl- benzimidazole-5-carboxylate Intermediate_Cyclized->Product 4. Aromatization (Oxidation, -H₂O)

Caption: Mechanistic flow of the one-pot reductive cyclization.

Application Protocol: Synthesis of Ethyl 2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate

This protocol is adapted from a validated, high-yield procedure described in the literature.[6] It serves as a reliable template that can be adapted for various substituted aldehydes and N-alkylated nitrobenzoates.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example)Notes
Ethyl 3-nitro-4-(propylamino)benzoateC₁₂H₁₆N₂O₄268.271.0 mmol (268 mg)Starting Material 1
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.011.0 mmol (175 mg)Starting Material 2
Sodium DithioniteNa₂S₂O₄174.113.0 mmol (522 mg)Reducing Agent
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1310 mLSolvent
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Brine (Saturated NaCl solution)NaCl(aq)-As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask, add ethyl 3-nitro-4-(propylamino)benzoate (1.0 mmol), 2,4-dichlorobenzaldehyde (1.0 mmol), and dimethyl sulfoxide (10 mL).

  • Initiation of Reduction: Begin stirring the mixture at room temperature to ensure dissolution. To this stirring solution, add sodium dithionite (3.0 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a steady reduction process.

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 90°C using a heating mantle. Maintain this temperature with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting nitro-compound spot indicates completion. The reaction is typically complete within 2-4 hours.[6]

  • Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of crushed ice/cold water. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.[7]

Experimental Workflow Diagram

Workflow A 1. Reagent Addition (Nitrobenzoate, Aldehyde, Na₂S₂O₄ in DMSO) B 2. Heating & Reflux (90°C, 2-4h) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete? D 4. Quenching (Pour into ice water) C->D Complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Field-Proven Insights: Optimization and Troubleshooting

A protocol is only as good as the scientist executing it. Understanding the causality behind each parameter is key to adapting the reaction for different substrates and achieving high yields consistently.

Key Parameter Optimization
ParameterInfluence & RationaleOptimization Strategy
Substrate Scope The reaction is robust and tolerates a wide range of aromatic and heteroaromatic aldehydes. Electron-donating or -withdrawing groups on the aldehyde generally do not impede the reaction, though they may affect reaction times.[5]For less reactive aldehydes, consider slightly increasing the temperature (e.g., to 100-110°C) or extending the reaction time.
Reducing Agent Sodium dithionite is highly effective. The stoichiometry is critical; typically 3-4 equivalents are used to ensure complete reduction of the nitro group.[7]If side reactions are observed, ensure the quality of the Na₂S₂O₄ is high. Other reductive systems like Fe/NH₄Cl can be explored but may require different solvents and conditions.[8]
Solvent Polar aprotic solvents like DMSO or DMF are ideal as they effectively dissolve the reagents and intermediates and can withstand the required reaction temperatures.DMSO is often preferred for its ability to facilitate the reaction smoothly.[6] Ensure the use of anhydrous grade solvent to prevent unwanted side reactions involving water.
Temperature Heating is necessary to drive the condensation and cyclization steps. 90°C is a common starting point.[7]For highly activated substrates, the temperature might be lowered to 70-80°C to minimize side product formation. For sluggish reactions, it can be increased, but monitor for decomposition.
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reduction of the nitro group. 2. Low quality or decomposed Na₂S₂O₄. 3. Insufficient heating or reaction time.1. Increase the equivalents of Na₂S₂O₄ to 4 eq. 2. Use a fresh bottle of Na₂S₂O₄. 3. Increase temperature to 100°C and monitor by TLC for a longer duration.
Formation of Multiple Side Products 1. Reaction temperature is too high, causing decomposition. 2. Self-condensation of the aldehyde. 3. Incomplete cyclization leading to diamine or Schiff base intermediates in the final product.1. Lower the reaction temperature to 80°C. 2. Ensure slow, portion-wise addition of the reducing agent to generate the diamine slowly, allowing it to be trapped by the aldehyde. 3. Purify carefully using column chromatography.
Product is an Insoluble Tar 1. Polymerization side reactions. 2. Drastic quenching procedure.1. Lower the reaction concentration by using more solvent. 2. Pour the reaction mixture slowly into vigorously stirred ice water to ensure rapid and fine precipitation.

Safety and Handling

  • Sodium Dithionite (Na₂S₂O₄): Can decompose in the presence of water and air, releasing toxic SO₂ gas. It is also flammable. Handle in a well-ventilated fume hood, away from moisture and sources of ignition.

  • Dimethyl Sulfoxide (DMSO): An excellent solvent that can penetrate skin, carrying dissolved chemicals with it. Always wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.

  • General Precautions: All synthetic procedures should be carried out in a properly functioning chemical fume hood. A risk assessment should be performed before commencing any new experimental work.

Conclusion

The one-pot reductive cyclization using sodium dithionite represents a significant advancement over classical methods for synthesizing benzimidazole-5-carboxylate derivatives. Its operational simplicity, high efficiency, and broad substrate tolerance make it an invaluable tool for researchers in drug discovery and medicinal chemistry.[6] By understanding the underlying mechanism and key experimental parameters, scientists can confidently employ and adapt this protocol to accelerate the synthesis of novel and therapeutically relevant molecules.

References

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. 2017;1(4):113‒116.

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. 2015.

  • Benzimidazole synthesis. Organic Chemistry Portal.

  • Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. PubMed. 2015;25(7):1420–1426.

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. 2023.

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. 2016.

  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC - PubMed Central. 2024.

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. 2017.

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova.

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. 2010.

  • Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.

  • The Phillips–Ladenburg imidazole synthesis. ResearchGate.

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

Sources

protocol for synthesizing methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key heterocyclic scaffold with significant potential in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to ensure successful synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion between benzene and imidazole rings. This structural motif is a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The benzimidazole core is a key component in various pharmaceuticals, including antiulcer drugs (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1] The specific target of this protocol, methyl 6-methyl-1H-benzimidazole-5-carboxylate, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] Its structure, featuring both a methyl group and a methyl carboxylate on the benzene ring, allows for diverse functionalization, making it a valuable building block in drug discovery.

Overall Synthetic Strategy

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, methyl 3-amino-4-(methylamino)benzoate. The second stage is the cyclization of this intermediate to form the final benzimidazole ring. This approach ensures high yields and purity of the final product.

A visual representation of the overall workflow is provided below:

SynthesisWorkflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Benzimidazole Formation cluster_purification Purification & Analysis Start Starting Material: Methyl 4-methyl-3-nitrobenzoate Reduction Nitro Group Reduction Start->Reduction Catalytic Hydrogenation Intermediate Key Intermediate: Methyl 3-amino-4-methylaminobenzoate Reduction->Intermediate Cyclization Cyclization with Formic Acid Intermediate->Cyclization Reflux Product Final Product: Methyl 6-methyl-1H-benzimidazole-5-carboxylate Cyclization->Product Purification Purification Product->Purification Recrystallization/ Chromatography Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Overall workflow for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Part 1: Synthesis of Methyl 3-amino-4-(methylamino)benzoate (Intermediate)

The synthesis of the key diamino intermediate is a critical step that dictates the success of the overall synthesis. The chosen method involves the catalytic hydrogenation of a commercially available nitro compound, which is a reliable and high-yielding reaction.

Rationale for Experimental Choices
  • Starting Material: Methyl 4-methyl-3-nitrobenzoate is an ideal starting material as it already contains the required methyl and methyl carboxylate groups in the correct positions.

  • Reduction Method: Catalytic hydrogenation using Raney Nickel is a well-established and efficient method for the reduction of nitro groups to amines.[3] It offers high selectivity and generally proceeds under mild conditions, minimizing side reactions. An alternative method involves using sodium dithionite, which is also an effective reducing agent for nitro groups in the synthesis of benzimidazole precursors.[4]

Detailed Experimental Protocol
  • Reaction Setup: To a Parr shaker apparatus, add methyl 4-methyl-3-nitrobenzoate (1 equivalent).

  • Solvent and Catalyst: Add methanol as the solvent and a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[3]

  • Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-amino-4-(methylamino)benzoate. This intermediate is often used in the next step without further purification.

Quantitative Data
ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)
Methyl 4-methyl-3-nitrobenzoate195.161(e.g., 10 g)
Raney Nickel--(e.g., 1 g)
Methanol32.04-(e.g., 100 mL)
Hydrogen Gas2.02Excess50 psi

Part 2: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate (Final Product)

The final step in the synthesis is the formation of the benzimidazole ring through the cyclization of the diamino intermediate. The use of formic acid provides the single carbon atom required to form the imidazole ring.[5]

Rationale for Experimental Choices
  • Cyclization Reagent: Formic acid is a simple and effective reagent for the cyclization of o-phenylenediamines to form benzimidazoles.[5][6] The reaction proceeds through the formation of a formamide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[7]

  • Reaction Conditions: Refluxing in formic acid provides the necessary thermal energy to drive the reaction to completion.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude methyl 3-amino-4-(methylamino)benzoate (1 equivalent) in formic acid (excess, acting as both reagent and solvent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water.

  • Neutralization and Precipitation: Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by flash column chromatography.[8] The purity and identity of the final product, methyl 6-methyl-1H-benzimidazole-5-carboxylate, should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • Hydrogenation: Catalytic hydrogenation should be performed in a well-ventilated fume hood using appropriate safety equipment due to the flammable nature of hydrogen gas.

  • Formic Acid: Formic acid is corrosive and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.

  • Raney Nickel: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or an appropriate solvent.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. The two-stage approach, involving the synthesis of a key diamino intermediate followed by cyclization, is a well-established strategy for the preparation of benzimidazole derivatives. By following this detailed guide, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • IUCr. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Retrieved from [Link]

  • PMC - NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Formic Acid as a CO Surrogate for the Reduction of Nitroarenes in the Presence of Dienes: A Two-Step Synthesis of N-Arylpyrroles via 1,2-Oxazines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • IUCr. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. Retrieved from [Link]

  • orientjchem.org. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

  • ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Methyl 6-methyl-1H-benzimidazole-5-carboxylate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold as a Privileged Motif in Oncology

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] This heterocyclic aromatic compound is not only a key component of essential biomolecules like Vitamin B12 but also forms the structural core of drugs with diverse therapeutic actions, from anthelmintics (e.g., albendazole) to anticancer agents (e.g., bendamustine).[2] The anticancer potential of the benzimidazole class is vast, with derivatives demonstrating efficacy through various mechanisms, including the disruption of microtubule polymerization, inhibition of crucial signaling pathways like PI3K/AKT, and the induction of apoptosis.[3][4]

This guide focuses on a specific, promising derivative: methyl 6-methyl-1H-benzimidazole-5-carboxylate . While direct, extensive research on this exact molecule is emerging, its structural similarity to other highly active benzimidazole carboxylates allows us to formulate a robust, scientifically-grounded framework for its investigation as a novel anticancer agent. We will draw upon established mechanisms of action from close analogs to hypothesize its biological activity and provide detailed protocols for its comprehensive evaluation.

Part 1: Hypothesized Mechanism of Action - A Microtubule Targeting Strategy

Based on extensive evidence from closely related benzimidazole derivatives, the primary hypothesized mechanism of action for methyl 6-methyl-1H-benzimidazole-5-carboxylate is the disruption of microtubule dynamics.[5][6] Microtubules are essential cytoskeletal polymers crucial for maintaining cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division. Agents that interfere with microtubule function are among the most successful classes of chemotherapeutics.

Causality of Action:

  • Binding to Tubulin: The compound is predicted to bind to β-tubulin, a subunit of the microtubule polymer. This binding event disrupts the dynamic equilibrium between polymerization (growth) and depolymerization (shrinkage) that is essential for proper spindle function.[7]

  • Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death selectively in rapidly dividing cancer cells.[8]

A closely studied analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been confirmed to act as a potent Microtubule Targeting Agent (MTA), inducing mitotic arrest and demonstrating significant cytotoxicity against breast cancer cells.[5] This provides a strong rationale for prioritizing the investigation of this pathway.

G cluster_0 Methyl 6-methyl-1H-benzimidazole-5-carboxylate cluster_1 Cellular Events Agent Benzimidazole Compound Tubulin β-Tubulin Binding Agent->Tubulin Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis G Start Start: Compound Synthesis & Characterization Stock Prepare DMSO Stock Solution (e.g., 10-20 mM) Start->Stock Screen Protocol 1: Primary Cytotoxicity Screen (MTT Assay) Stock->Screen IC50 Determine IC50 Values Across Cell Line Panel Screen->IC50 Select Select Sensitive Cell Lines for Mechanistic Studies IC50->Select CellCycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) Select->CellCycle Hypothesis: G2/M Arrest? Apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI Staining) Select->Apoptosis Hypothesis: Induces Apoptosis? Analysis Data Analysis & Mechanism Confirmation CellCycle->Analysis Apoptosis->Analysis End End: Report Findings & Plan In Vivo Studies Analysis->End

Caption: Step-by-step workflow for the comprehensive in vitro evaluation of a novel anticancer compound.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity. A panel of cell lines, including those from different cancer types (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts), is crucial to assess both the potency and the selectivity of the compound. [9] Materials:

  • Methyl 6-methyl-1H-benzimidazole-5-carboxylate

  • DMSO (cell culture grade)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast; A549 for lung; HCT-116 for colon) and a normal cell line (e.g., L-cells or MRC-5). [3][5]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the compound by serially diluting a high-concentration stock (e.g., 20 mM in DMSO) in serum-free medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. A typical concentration range to test is 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals completely.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Representative IC50 Values

To provide context, the following table presents IC50 data for the closely related analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). [5]These values serve as a benchmark for what might be expected from the target compound.

Cell LineCancer Typep53 StatusIC50 (µM)Selectivity Index (SI)
MCF-7 Breast (Non-aggressive)Wild-Type0.73 ± 0.0~81.6
MDA-MB-231 Breast (Aggressive)Mutant20.4 ± 0.2~2.9
L-cells Normal FibroblastN/A59.6 ± 2.5N/A
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with the hypothesized microtubule-targeting mechanism.

Rationale: Microtubule inhibitors are known to cause an accumulation of cells in the G2/M phase of the cell cycle. [7]Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase (G0/G1, S, G2/M) based on their DNA content. An increase in the G2/M population following treatment provides strong evidence for mitotic arrest.

Materials:

  • Sensitive cancer cell line (identified from Protocol 1)

  • Compound at 1X and 2X its IC50 value

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and grow to ~60% confluency. Treat cells with the vehicle (DMSO) and the compound at its IC50 and 2X IC50 concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge, wash with cold PBS, and resuspend the cell pellet.

  • Fixation: While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.

Part 3: References

  • Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. Available at: [Link] [Accessed January 27, 2026].

  • Cureus. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link] [Accessed January 27, 2026].

  • PubMed. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Available at: [Link] [Accessed January 27, 2026].

  • MDPI. Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link] [Accessed January 27, 2026].

  • National Center for Biotechnology Information. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Available at: [Link] [Accessed January 27, 2026].

  • National Center for Biotechnology Information. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Available at: [Link] [Accessed January 27, 2026].

  • PubMed. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. Available at: [Link] [Accessed January 27, 2026].

  • National Center for Biotechnology Information. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link] [Accessed January 27, 2026].

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link] [Accessed January 27, 2026].

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link] [Accessed January 27, 2026].

  • PubMed Central. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at: [Link] [Accessed January 27, 2026].

  • PubMed Central. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Available at: [Link] [Accessed January 27, 2026].

  • Google Patents. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. Available at: [Accessed January 27, 2026].

  • MDPI. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Available at: [Link] [Accessed January 27, 2026].

  • ResearchGate. (PDF) Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Available at: [Link] [Accessed January 27, 2026].

  • ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Available at: [Link] [Accessed January 27, 2026].

Sources

Application Notes and Protocols: Methyl 6-Methyl-1H-benzimidazole-5-carboxylate as a Key Intermediate in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold in Modern Medicinal Chemistry

The benzimidazole core is a privileged heterocyclic motif in drug discovery, renowned for its versatile biological activities.[1] Its structural resemblance to endogenous purine nucleosides allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone in the design of novel therapeutic agents.[2] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3] This guide focuses on a specific, highly valuable derivative: methyl 6-methyl-1H-benzimidazole-5-carboxylate . We will explore its application as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors, with a particular focus on Inducible T-cell Kinase (Itk), a critical regulator of T-cell signaling.[4]

Strategic Importance of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is not merely another benzimidazole derivative; its specific substitution pattern offers a strategic advantage in medicinal chemistry. The methyl group at the 6-position and the methyl carboxylate at the 5-position provide key handles for synthetic diversification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. The ester functionality, in particular, serves as a versatile precursor for the introduction of various amide linkages, which are crucial for establishing key interactions with the target protein.

Application Focus: Development of Inducible T-cell Kinase (Itk) Inhibitors

Inducible T-cell Kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a pivotal role in T-cell receptor (TCR) signaling.[1][5] Dysregulation of Itk activity is implicated in a range of inflammatory and autoimmune diseases, as well as T-cell malignancies, making it an attractive therapeutic target.[6] The benzimidazole scaffold has been successfully employed to develop potent and selective Itk inhibitors, and methyl 6-methyl-1H-benzimidazole-5-carboxylate is a key building block in this endeavor.[4]

Mechanism of Action and Therapeutic Rationale

Upon TCR activation, Itk is recruited to the cell membrane and activated, leading to the phosphorylation and activation of phospholipase C-γ1 (PLC-γ1). This initiates a signaling cascade that results in calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), culminating in T-cell activation, proliferation, and cytokine production.[7] By inhibiting Itk, the downstream signaling cascade is attenuated, leading to a dampening of the T-cell mediated immune response. This makes Itk inhibitors promising candidates for the treatment of autoimmune disorders like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Itk_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates Itk Itk LAT_SLP76->Itk Recruits & Activates PLCg1 PLC-γ1 Itk->PLCg1 Phosphorylates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate NFAT_NFkB NFAT, NF-κB, AP-1 Ca_PKC->NFAT_NFkB Activate Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT_NFkB->Cytokines Transcription Inhibitor Benzimidazole-based Itk Inhibitor Inhibitor->Itk

Caption: Simplified Itk signaling pathway and the point of intervention by benzimidazole-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

This protocol outlines a reliable two-step synthesis of the title compound starting from commercially available materials.

Step 1: Synthesis of Methyl 4-amino-5-methylbenzoate

This step involves the reduction of the corresponding nitro compound.

  • Materials:

    • Methyl 3-methyl-4-nitrobenzoate

    • Methanol (MeOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve methyl 3-methyl-4-nitrobenzoate (1 equivalent) in methanol.

    • Add 10% Pd/C (catalytic amount, e.g., 5 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield methyl 4-amino-5-methylbenzoate, which can be used in the next step without further purification.[2]

Step 2: Cyclocondensation to form Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

This step utilizes a classic benzimidazole synthesis via cyclocondensation with formic acid.[8]

  • Materials:

    • Methyl 4-amino-5-methylbenzoate

    • Formic acid (90%)

    • 10% Sodium hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask, combine methyl 4-amino-5-methylbenzoate (1 equivalent) with 90% formic acid (an excess, e.g., 1.5-2 equivalents).

    • Heat the reaction mixture at 100 °C for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford methyl 6-methyl-1H-benzimidazole-5-carboxylate. The product can be further purified by recrystallization if necessary.[9]

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Amidation Start1 Methyl 3-methyl-4-nitrobenzoate Reagent1 H₂, Pd/C Methanol Start1->Reagent1 Product1 Methyl 4-amino-5-methylbenzoate Reagent1->Product1 Reagent2 Formic Acid (90%) Heat Product1->Reagent2 Product2 Methyl 6-methyl-1H-benzimidazole-5-carboxylate Reagent2->Product2 Reagent3 Cyclohexylmethylamine Coupling Agent (e.g., HATU) Product2->Reagent3 Product3 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amide (Itk Inhibitor) Reagent3->Product3

Caption: Synthetic workflow for the preparation of Itk inhibitors from methyl 3-methyl-4-nitrobenzoate.

Protocol 2: Synthesis of 1H-Benzimidazole-5-carboxylic acid cyclohexyl-methyl-amide (A Potent Itk Inhibitor)

This protocol describes the conversion of the key intermediate into a biologically active amide derivative.[4]

  • Materials:

    • Methyl 6-methyl-1H-benzimidazole-5-carboxylate

    • Cyclohexylmethylamine

    • Amide coupling reagent (e.g., HATU, HOBt/EDC)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Lithium hydroxide (LiOH) for saponification (optional, if starting from the corresponding acid)

  • Procedure:

    • Saponification (Optional): If direct amidation is not efficient, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Dissolve methyl 6-methyl-1H-benzimidazole-5-carboxylate in a mixture of THF/water and add LiOH. Stir at room temperature until the reaction is complete. Acidify the mixture to precipitate the carboxylic acid, which is then filtered, washed, and dried.

    • Amide Coupling:

      • Dissolve 6-methyl-1H-benzimidazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

      • Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).

      • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

      • Add cyclohexylmethylamine (1.2 equivalents) and continue stirring at room temperature overnight.

    • Work-up and Purification:

      • Pour the reaction mixture into water to precipitate the crude product.

      • Collect the solid by filtration, wash with water, and dry.

      • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amide.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR for a series of 1H-benzimidazole-5-carboxylic acid amides as Itk inhibitors, highlighting the importance of the amide moiety for biological activity.[4]

Compound IDR Group (Amide)Itk IC₅₀ (nM)Cellular Activity (IL-2 IC₅₀, nM)
1 -NH-CH₂-Cyclohexyl12240
2 -NH-Cyclohexyl>1000>10000
3 -NH-CH₂-Phenyl50800
4 -NH-CH₂-CH(CH₃)₂35650

Data is representative and extracted from published literature for illustrative purposes.[1][4]

Conclusion and Future Perspectives

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective Itk inhibitors underscores its importance in the development of novel therapeutics for autoimmune and inflammatory diseases. The synthetic protocols provided herein offer a robust and reproducible pathway to access this key intermediate and its derivatives. Future work in this area could involve the exploration of alternative C2 substituents on the benzimidazole core and further diversification of the C5-amide to enhance the pharmacokinetic profile and in vivo efficacy of these promising kinase inhibitors.

References

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Drugs from Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzimidazole Scaffold - A Privileged Platform in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a cornerstone in modern drug discovery.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold".[3][4] This versatile core is embedded in numerous commercially successful drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a strategically functionalized starting material, offering multiple reaction sites for chemical elaboration. The methyl ester at the 5-position provides a handle for amide bond formation or ester hydrolysis followed by other modifications, while the N-H of the imidazole ring and the aromatic backbone present further opportunities for diversification. This guide provides a comprehensive framework for researchers to systematically explore the therapeutic potential of this promising scaffold.

Part 1: Foundational Chemistry - Synthesis and Library Generation

The journey from a starting scaffold to a drug candidate begins with robust and versatile chemistry. The initial focus is on the synthesis of the core molecule and the subsequent generation of a chemically diverse library of analogues.

Synthesis of the Core Scaffold: Methyl 6-methyl-1H-benzimidazole-5-carboxylate

A common and effective method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] For the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a plausible synthetic route starts from 3,4-diamino-5-methylbenzoic acid and an appropriate cyclizing agent.

Protocol 1: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Objective: To synthesize the starting benzimidazole scaffold.

Materials:

  • 3,4-diamino-5-methylbenzoic acid

  • Formic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • To a solution of 3,4-diamino-5-methylbenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3,4-diamino-5-methylbenzoate.

  • Cyclization:

    • To the crude methyl 3,4-diamino-5-methylbenzoate, add an excess of formic acid.

    • Heat the mixture at reflux for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it into ice-cold water.

    • Neutralize with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude methyl 6-methyl-1H-benzimidazole-5-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Causality: The esterification step is crucial for protecting the carboxylic acid and improving the solubility of the starting material for the subsequent cyclization. The use of formic acid provides the C2 carbon of the imidazole ring.

Library Generation: Strategic Diversification

With the core scaffold in hand, the next step is to generate a library of diverse analogues to explore the structure-activity relationship (SAR). Key positions for modification on the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold are the N1-position of the imidazole ring, the C2-position, and the C5-ester group.

Workflow for Library Generation

Library_Generation Start Methyl 6-methyl-1H- benzimidazole-5-carboxylate N1_Alkylation N1-Alkylation/ Arylation Start->N1_Alkylation R-X, Base C2_Functionalization C2-Functionalization Start->C2_Functionalization Various Reagents Ester_Modification C5-Ester Modification Start->Ester_Modification Hydrolysis then Amide Coupling Library Diverse Compound Library N1_Alkylation->Library C2_Functionalization->Library Ester_Modification->Library Hit_Validation HTS_Hit HTS Hit Reconfirmation Re-test in Primary Assay HTS_Hit->Reconfirmation Dose_Response IC50 Determination Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit

Sources

Application Note: A Scalable Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, scalable, and field-tested protocol for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key building block in pharmaceutical research and development. The described five-step synthetic route commences with the commercially available methyl 3-amino-4-methylbenzoate and proceeds through a regioselective nitration strategy, culminating in the formation of the target benzimidazole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety considerations for scaling up production.

Introduction and Strategic Overview

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a valuable heterocyclic compound frequently utilized as a scaffold in the synthesis of biologically active molecules. Its rigid bicyclic structure, coupled with the presence of versatile functional groups—an ester for derivatization and an N-H group for substitution—makes it an attractive starting point for medicinal chemistry campaigns. The development of a robust and scalable synthesis is therefore of significant interest to the pharmaceutical industry.

This application note details a five-step synthetic pathway designed for both laboratory-scale synthesis and pilot-plant scale-up. The core of this strategy revolves around the controlled introduction of a second amino group onto the benzene ring of a commercially available precursor, followed by cyclization to form the benzimidazole core.

The key transformations are:

  • Protection (Acetylation): The amino group of the starting material, methyl 3-amino-4-methylbenzoate, is protected as an acetamide. This is crucial for directing the subsequent electrophilic nitration to the desired position and preventing unwanted side reactions.

  • Nitration: A nitro group is introduced onto the aromatic ring using a standard mixed-acid nitration protocol. The directing effects of the acetamido and methyl groups favor the formation of the desired regioisomer.

  • Deprotection (Hydrolysis): The acetamido group is hydrolyzed under acidic conditions to reveal the free amine.

  • Reduction: The nitro group is selectively reduced to an amine, yielding the key intermediate, methyl 3,4-diamino-5-methylbenzoate. Catalytic hydrogenation is the method of choice for its efficiency and scalability.

  • Cyclization: The benzimidazole ring is formed by reacting the diamine intermediate with formic acid.

This strategic approach ensures high yields, good purity of intermediates, and avoids costly purification steps like column chromatography, relying instead on scalable techniques such as recrystallization.

Reaction Schematics and Workflow

The overall synthetic workflow is depicted below. Each step is designed to be high-yielding and amenable to scale-up.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction cluster_4 Step 5: Cyclization A Methyl 3-amino-4-methylbenzoate B Methyl 3-acetamido-4-methylbenzoate A->B Acetic Anhydride, Acetic Acid C Methyl 3-acetamido-5-nitro-4-methylbenzoate B->C HNO₃, H₂SO₄ D Methyl 3-amino-5-nitro-4-methylbenzoate C->D aq. HCl, Heat E Methyl 4,5-diamino-2-methylbenzoate D->E H₂, Pd/C, Methanol F Methyl 6-methyl-1H-benzimidazole-5-carboxylate E->F Formic Acid, Heat

Caption: Overall synthetic workflow for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to conduct a thorough risk assessment for all chemicals and procedures. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Acetylation of Methyl 3-amino-4-methylbenzoate

Rationale: The acetylation of the amino group serves to protect it from oxidation during the nitration step and to control the regioselectivity of the nitration. The acetamido group is a stronger ortho-, para-director than the amino group, and its steric bulk will further influence the position of the incoming nitro group.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 3-amino-4-methylbenzoate165.19100 g0.605
Acetic Anhydride102.0974.2 g (68.7 mL)0.727
Glacial Acetic Acid60.05500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-amino-4-methylbenzoate (100 g, 0.605 mol) and glacial acetic acid (500 mL).

  • Stir the mixture to obtain a suspension.

  • Slowly add acetic anhydride (68.7 mL, 0.727 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.

  • A white precipitate of methyl 3-acetamido-4-methylbenzoate will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 115-120 g (91-95%) of a white to off-white solid.

Step 2: Nitration of Methyl 3-acetamido-4-methylbenzoate

Rationale: This step introduces the nitro group, which will be subsequently reduced to an amino group. The use of a mixed acid of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is performed at low temperatures to control the exothermicity and minimize the formation of by-products.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 3-acetamido-4-methylbenzoate207.22100 g0.483
Concentrated Sulfuric Acid (98%)98.08300 mL-
Fuming Nitric Acid (90%)63.0135.8 mL0.579

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (300 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (35.8 mL) to 50 mL of cold concentrated sulfuric acid. Keep this mixture cold.

  • Slowly add methyl 3-acetamido-4-methylbenzoate (100 g, 0.483 mol) in portions to the cold sulfuric acid in the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add the cold nitrating mixture dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

  • A yellow precipitate of methyl 3-acetamido-5-nitro-4-methylbenzoate will form.

  • Collect the solid by vacuum filtration and wash it with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 105-115 g (86-94%) of a yellow solid.

Step 3: Hydrolysis of Methyl 3-acetamido-5-nitro-4-methylbenzoate

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, which is necessary for the subsequent reduction and cyclization steps.[3][4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 3-acetamido-5-nitro-4-methylbenzoate252.22100 g0.396
Concentrated Hydrochloric Acid (37%)36.46200 mL-
Ethanol46.07400 mL-
Sodium Hydroxide (50% aq. solution)40.00As needed-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-acetamido-5-nitro-4-methylbenzoate (100 g, 0.396 mol), ethanol (400 mL), and concentrated hydrochloric acid (200 mL).

  • Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Expected Yield: 75-80 g (90-95%) of a yellow-orange solid.

Step 4: Reduction of Methyl 3-amino-5-nitro-4-methylbenzoate

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5][6] Palladium on carbon is a highly effective catalyst for this transformation. This step generates the crucial diamine intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 75g scale)Moles
Methyl 3-amino-5-nitro-4-methylbenzoate210.1875 g0.357
Palladium on Carbon (10 wt. %, 50% wet)-7.5 g-
Methanol32.04750 mL-
Hydrogen Gas2.0250-60 psi-

Procedure:

  • Safety Note: Palladium on carbon can be pyrophoric. Handle the catalyst in a wet state and in an inert atmosphere. Ensure the hydrogenation reactor is properly set up and leak-tested.

  • To a suitable hydrogenation vessel (e.g., a Parr shaker), add methyl 3-amino-5-nitro-4-methylbenzoate (75 g, 0.357 mol) and methanol (750 mL).

  • Carefully add the 10% Pd/C catalyst (7.5 g) to the vessel under a stream of nitrogen.

  • Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Stir the mixture at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep the filter cake wet with methanol or water.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4,5-diamino-2-methylbenzoate as a solid. This product is often used in the next step without further purification.

Expected Yield: Approximately 60-63 g (93-98%) of a dark-colored solid.

Step 5: Cyclization to form Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Rationale: The Phillips benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative).[7] In this case, formic acid serves as the one-carbon source to form the imidazole ring.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 60g scale)Moles
Methyl 4,5-diamino-2-methylbenzoate180.2060 g0.333
Formic Acid (98%)46.03150 mL-
Sodium Bicarbonate (saturated aq. solution)84.01As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude methyl 4,5-diamino-2-methylbenzoate (60 g, 0.333 mol) and formic acid (150 mL).

  • Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-water.

  • Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven at 70-80 °C.

Expected Yield: 55-60 g (87-94% over two steps) of a white to light-tan crystalline solid.

Scale-Up Considerations and Safety Precautions

Scaling up the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate requires careful attention to safety and process control.

  • Nitration: This is a highly exothermic reaction with the potential for thermal runaway.[8] On a larger scale, efficient heat removal is critical. The addition of the nitrating mixture must be carefully controlled, and a reliable cooling system is essential. The quenching of the reaction mixture on ice should also be performed with care to manage the exotherm. All personnel should be trained on the hazards of nitrating agents.[9][10] Waste nitrating mixtures should be neutralized carefully before disposal.[11][12]

  • Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion risk. The hydrogenation reactor must be properly maintained and operated by trained personnel. The palladium on carbon catalyst is pyrophoric, especially after the reaction. The catalyst should always be handled wet and filtered carefully. The filter cake should not be allowed to dry in the air and should be disposed of according to safety guidelines for pyrophoric materials. Temperature and pressure control are crucial for safe and efficient hydrogenation on a large scale.[13][14]

  • Waste Disposal: All waste materials, including acidic and basic aqueous layers, solvent washes, and catalyst residues, must be disposed of in accordance with local environmental regulations. Spent palladium catalyst should be collected for recovery or disposed of as hazardous waste.[12]

Characterization Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Methyl 6-methyl-1H-benzimidazole-5-carboxylate:

  • Appearance: White to light-tan crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.6 (br s, 1H, NH), 8.28 (s, 1H, H-2), 7.85 (s, 1H, H-4), 7.50 (s, 1H, H-7), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5, 143.8, 142.1, 138.5, 134.2, 123.5, 118.9, 111.8, 52.0, 17.1.

  • Mass Spectrometry (ESI+): m/z = 191.08 [M+H]⁺.

Conclusion

This application note provides a detailed, reliable, and scalable five-step synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. By employing a strategic protection-nitration-deprotection sequence, the synthesis proceeds with good yields and high purity, avoiding the need for chromatographic purification of intermediates. The protocols and safety considerations outlined herein are intended to provide researchers and process chemists with a solid foundation for the production of this important pharmaceutical building block.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • YouTube. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

  • IUCr. (2023, January 5). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Retrieved from [Link]

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of nitric acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Equilibar. (n.d.). Hydrogenation Reactor Pressure Control. Retrieved from [Link]

  • ResearchGate. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ACS Publications. (2021, August 31). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)

  • News. (2025, January 7). How to control temperature in a high pressure hydrogenation reactor. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

  • YouTube. (2025, May 29). How Do You Dispose Of Nitric Acid Waste?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

  • APS. (n.d.). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • James Ashenhurst. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

Sources

In Vitro Evaluation of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of methyl 6-methyl-1H-benzimidazole-5-carboxylate derivatives. This class of compounds, built upon the versatile benzimidazole scaffold, has garnered significant attention for its therapeutic potential across various disease areas, including oncology and infectious diseases.[1][2] This guide offers detailed protocols for assessing their cytotoxic, antimicrobial, and antioxidant activities, underpinned by the scientific rationale for key experimental choices.

The benzimidazole core, being a structural isostere of naturally occurring nucleotides, provides a unique framework that can interact with a variety of biological macromolecules.[2] This inherent bioactivity, coupled with the potential for diverse substitutions, makes its derivatives, such as the methyl 6-methyl-1H-benzimidazole-5-carboxylate series, promising candidates for drug discovery.[3]

Section 1: Anticancer Activity Evaluation

Benzimidazole derivatives have demonstrated a wide array of anticancer mechanisms, including the disruption of microtubule polymerization, induction of cell cycle arrest, and modulation of critical signaling pathways.[1] The following protocols are designed to quantify the cytotoxic effects of novel derivatives and begin to elucidate their mechanisms of action.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add compounds to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of benzimidazole derivatives compound_prep->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT solution (0.5 mg/mL) incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the methyl 6-methyl-1H-benzimidazole-5-carboxylate derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the benzimidazole derivatives at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-7 (Breast)485.2
Derivative BA549 (Lung)488.9
Derivative CHeLa (Cervical)4812.5
Doxorubicin (Control)MCF-7 (Breast)480.8
Elucidating the Mechanism of Action

The anticancer activity of benzimidazole derivatives can be attributed to their interference with various cellular signaling pathways.[1] For instance, some derivatives have been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[1] Another identified mechanism is the upregulation of death receptors, such as DR5, leading to apoptosis.[7]

Potential Signaling Pathways Targeted by Benzimidazole Derivatives

Signaling_Pathways cluster_pathways Cancer Cell Signaling EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Erk Erk MEK->Erk Erk->Proliferation DR5 DR5 Caspase_Cascade Caspase Cascade DR5->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR_HER2 inhibits Benzimidazole->DR5 upregulates MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution Prepare 2-fold serial dilutions of benzimidazole derivatives add_compounds Add diluted compounds to 96-well plate compound_dilution->add_compounds inoculum_prep Prepare standardized bacterial inoculum (McFarland 0.5) add_inoculum Add bacterial inoculum to each well inoculum_prep->add_inoculum add_compounds->add_inoculum incubate_plate Incubate at 37°C for 18-24 hours add_inoculum->incubate_plate read_mic Visually determine the MIC (lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. [8][9]This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [10]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [8] Data Presentation: Hypothetical MIC Data

CompoundBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus8
Derivative BEscherichia coli16
Derivative CPseudomonas aeruginosa32
Ciprofloxacin (Control)Escherichia coli0.25

Section 3: Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. The following protocols describe two common in vitro assays to assess the antioxidant capacity of the benzimidazole derivatives.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound. [11]DPPH is a stable free radical that has a deep violet color in solution. [11]In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. [11] Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the benzimidazole derivative in a suitable solvent.

  • Reaction: In a 96-well plate, add a small volume of the sample solution to the DPPH solution. [12]4. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. [12]5. Absorbance Measurement: Measure the absorbance of the solution at 515-517 nm. [11]6. Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. [13] Protocol: ABTS Assay

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. [14]2. Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution. [15]4. Incubation: Incubate the mixture at room temperature for a set time (e.g., 6-10 minutes). [15]5. Absorbance Measurement: Measure the absorbance at 734 nm. [15]6. Calculation: Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

Data Presentation: Hypothetical Antioxidant Data

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
Derivative A25.415.8
Derivative B42.130.2
Ascorbic Acid (Control)5.63.9

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of methyl 6-methyl-1H-benzimidazole-5-carboxylate derivatives. By systematically assessing their cytotoxic, antimicrobial, and antioxidant properties, researchers can identify promising lead compounds for further preclinical development. The provided workflows and mechanistic insights are intended to facilitate a comprehensive and scientifically rigorous investigation into the therapeutic potential of this important class of molecules.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Making interactive SVG diagrams. Graphviz. (2024-02-12).
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • MTT assay protocol. Abcam.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • MIC (Broth Microdilution) Testing. YouTube. (2020-07-27).
  • Building diagrams using graphviz. Chad's Blog. (2021-03-26).
  • Cell Viability Assay (MTT Assay) Protocol.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. (2022-02-16).
  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023-06-14).
  • Drawing Flow Diagrams with GraphViz. LornaJane. (2011-08-17).
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Prolifer
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. NIH. (2015-03-12).
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
  • ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed.
  • Real examples of Graphviz. DevTools Daily - Medium. (2021-01-19).
  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
  • DragonPy November 2021 Matic Lubej: Graphviz (cre

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic motif. Our goal is to provide practical, field-tested insights to help you overcome common synthetic challenges and systematically optimize your reaction conditions. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

The synthesis of benzimidazoles, typically via the condensation of an o-phenylenediamine (OPD) with an aldehyde or carboxylic acid, is robust but can present several challenges. Below is a structured guide to diagnosing and solving common issues.

Problem Encountered Potential Root Causes Recommended Solutions & Optimization Strategies
1. Low or No Product Yield Insufficient Catalyst Activity: The chosen catalyst may be inappropriate for the specific substrates or present in too low a concentration.[1]Poor Solvent Choice: The solvent may not adequately dissolve reactants or stabilize reaction intermediates.[2]Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, or excessive heat could be causing degradation.[3]Impure Starting Materials: Contaminants in the o-phenylenediamine or carbonyl compound can inhibit the reaction.[1]Catalyst Screening: Test a range of catalysts with different mechanisms (e.g., Brønsted acids like p-TsOH, Lewis acids like Er(OTf)₃, or heterogeneous catalysts like MgO@DFNS).[1][4] Increase catalyst loading incrementally.Solvent Screening: Perform the reaction in a panel of solvents (e.g., Ethanol, Methanol, DMF, Acetonitrile).[1] Polar solvents often give high yields.[2][4]Temperature Optimization: Gradually increase the reaction temperature. Consider microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[3]Verify Reactant Purity: Use freshly purified starting materials. Purity can be checked via NMR, GC-MS, or melting point analysis.
2. Formation of Side Products (e.g., 1,2-disubstituted benzimidazole) Lack of Selectivity: This is a common challenge when using aldehydes, where a second molecule of aldehyde can react with the N-H of the newly formed benzimidazole.[5]Reaction Conditions Favoring Over-alkylation: Higher temperatures and certain catalysts can promote the formation of the 1,2-disubstituted product.Catalyst Control: The choice of catalyst is critical for selectivity. For example, using Er(OTf)₃ with electron-rich aldehydes can selectively yield 1,2-disubstituted products, while its use with electron-deficient aldehydes favors the 2-substituted product.[5]Control Stoichiometry: Use a strict 1:1 molar ratio of OPD to aldehyde.Adjust Reaction Time & Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the desired 2-substituted product is dominant, before significant formation of the disubstituted byproduct occurs.[3]
3. Difficult Product Purification Presence of Colored Impurities: Oxidation of the o-phenylenediamine starting material is a frequent cause of dark, persistent colors.[6]Similar Polarity of Product and Byproducts: Makes separation by standard column chromatography challenging.[6]Product is an Oil or Fails to Crystallize: Prevents effective purification by recrystallization.[6]Difficulty Separating from a Homogeneous Catalyst: Acidic or basic catalysts can be hard to remove from the final product.Use Activated Carbon: After the reaction is complete, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before filtration.[6][7] Using o-phenylenediamine dihydrochloride salt can also reduce colored impurities from the start.[8]Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen. Dissolve the crude mixture in an organic solvent and perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure product.[6]Switch to a Heterogeneous Catalyst: Employ a solid-supported catalyst (e.g., nano-Fe₂O₃, MgO@DFNS) that can be easily removed by simple filtration at the end of the reaction.[4][9]
4. Starting Material Degradation Harsh Reaction Conditions: Strong acids or very high temperatures (traditional methods sometimes required 250-300 °C) can decompose sensitive substrates.[10]Oxidative Instability: o-Phenylenediamines are susceptible to air oxidation, especially under heating.Employ Milder Conditions: Use modern catalytic systems that operate at room temperature or slightly elevated temperatures.[4][9]Solvent-Free Approaches: Consider mechanochemical (grinding) or solvent-free reactions, which can be faster and occur under milder conditions.[9][11]Inert Atmosphere: If substrate degradation is suspected, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Core Experimental Protocols

These protocols provide a validated starting point for synthesis and purification. Always monitor reaction progress using Thin Layer Chromatography (TLC). [1][3]

Protocol 1: General Synthesis of 2-Aryl-Benzimidazoles using a Heterogeneous Catalyst

This protocol is adapted from methodologies using easily separable catalysts, promoting green chemistry principles.[4]

  • Reaction Setup:

    • To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aromatic aldehyde (1.0-1.2 mmol), and the heterogeneous catalyst (e.g., 5-10 mol% nano-Fe₂O₃ or MgO@DFNS).[4][9]

    • Add the chosen solvent (e.g., 5 mL of ethanol). Ethanol has been shown to be an excellent solvent for achieving high yields.[4]

    • Equip the flask with a magnetic stir bar and a condenser.

  • Reaction Execution:

    • Stir the mixture at the optimized temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) for the required time (typically 1-4 hours).[1][4]

    • Monitor the disappearance of the starting materials by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the heterogeneous catalyst by vacuum filtration, washing the catalyst with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for removing non-basic impurities.[6]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 20 mL). The basic benzimidazole product will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid K₂CO₃) with stirring until the solution is alkaline (pH > 9).[12][13] The benzimidazole product will precipitate as a solid.

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, if the product is not a solid, extract it back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Visualized Workflows & Logic

A systematic approach is key to efficient optimization. The following diagrams illustrate a general experimental workflow and a decision-making process for troubleshooting.

G cluster_prep Phase 1: Preparation & Initial Screen cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization Loop P1 Define Substrates (OPD + Aldehyde) P2 Select Initial Conditions (Catalyst, Solvent, Temp) P1->P2 Based on Literature E1 Run Small-Scale Test Reaction P2->E1 E2 Monitor by TLC E1->E2 E3 Analyze Crude Product (Yield, Purity via LCMS/NMR) E2->E3 O1 Problem Identified? (e.g., Low Yield, Impurities) E3->O1 O2 Consult Troubleshooting Guide O1->O2 Yes F1 Scale-Up & Final Purification O1->F1 No (Success) O3 Modify ONE Variable (e.g., Change Solvent) O2->O3 O3->E1 Re-run Test

Caption: General workflow for benzimidazole synthesis optimization.

G Start Low Reaction Yield CheckPurity Are Starting Materials Pure? Start->CheckPurity PurifySM Purify OPD and Aldehyde. Re-run reaction. CheckPurity->PurifySM No ScreenCatalyst Screen Different Catalysts (Brønsted, Lewis, Heterogeneous) CheckPurity->ScreenCatalyst Yes PurifySM->ScreenCatalyst ScreenSolvent Screen Different Solvents (MeOH, EtOH, DMF, MeCN) ScreenCatalyst->ScreenSolvent No Improvement Success Yield Improved ScreenCatalyst->Success Improvement IncreaseTemp Increase Temperature. Consider Microwave. ScreenSolvent->IncreaseTemp No Improvement ScreenSolvent->Success Improvement IncreaseTemp->Success Improvement

Sources

Navigating the Synthesis of Substituted Benzimidazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Substituted Benzimidazole Synthesis. As a Senior Application Scientist, I've designed this guide to be a practical resource, moving beyond simple protocols to address the nuanced challenges encountered in the lab. This guide is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues that frequently arise during the synthesis of substituted benzimidazoles. Each problem is analyzed from cause to solution, providing a clear path to resolving your experimental challenges.

Problem 1: Low or No Product Yield

You've run your reaction, but the TLC plate shows a faint product spot or none at all. This is a common frustration, but systematic troubleshooting can often pinpoint the cause.

Potential Causes & Solutions:

  • Inadequate Reaction Conditions: The chosen temperature, time, or solvent may not be optimal for your specific substrates.

    • Causality: The condensation of an o-phenylenediamine with a carboxylic acid or aldehyde involves a delicate equilibrium. Insufficient heat may not overcome the activation energy for cyclization, while excessive heat can lead to decomposition.

    • Troubleshooting Steps:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the reaction's progress and determine the optimal reaction time.

      • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20°C. For sluggish reactions, consider switching to a higher-boiling solvent or employing microwave irradiation, which can significantly reduce reaction times and improve yields.[1]

      • Solvent Screening: The polarity of the solvent can influence reaction rates. If a non-polar solvent was used, consider switching to a polar aprotic solvent like DMF or a protic solvent like ethanol.

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can inhibit the reaction.

    • Causality: o-Phenylenediamines are susceptible to oxidation, leading to colored impurities that can interfere with the reaction.[1] Aldehydes can oxidize to carboxylic acids, which may react under different conditions.

    • Troubleshooting Steps:

      • Purify Starting Materials: If the purity of your starting materials is uncertain, consider recrystallization or column chromatography before use.

      • Use of Salts: Employing o-phenylenediamine dihydrochloride can mitigate issues with oxidation and improve solubility and mixing.[1]

  • Catalyst Inactivity or Incompatibility: The chosen catalyst may not be suitable for your substrates or may have lost its activity.

    • Causality: Both acid and metal catalysts function by activating the carbonyl group towards nucleophilic attack by the diamine. An inappropriate catalyst will fail to facilitate this crucial step.

    • Troubleshooting Steps:

      • Catalyst Selection: A wide array of catalysts can be used, from simple mineral acids (HCl) to Lewis acids (e.g., Er(OTf)₃) and heterogeneous catalysts (e.g., supported gold nanoparticles).[2][3] If one class of catalyst is ineffective, consider trying another.

      • Catalyst Loading: Optimize the catalyst loading. While increasing the amount can sometimes improve yields, an excess can also lead to unwanted side reactions.

Problem 2: Formation of Multiple Products & Side Reactions

Your reaction works, but the crude product is a mixture of spots on the TLC plate, complicating purification and reducing the yield of your desired product.

Potential Causes & Solutions:

  • Formation of 1,2-Disubstituted Benzimidazoles: This is a common side product when reacting o-phenylenediamines with aldehydes, arising from the reaction of two aldehyde molecules with one diamine molecule.[2]

    • Causality: The initial 2-substituted benzimidazole formed can undergo a subsequent reaction with another molecule of the aldehyde, particularly under harsh conditions or with reactive aldehydes.

    • Troubleshooting Workflow:

    G start Mixture of 2-substituted and 1,2-disubstituted products stoichiometry Adjust Stoichiometry: Use slight excess of o-phenylenediamine (1.1:1) start->stoichiometry catalyst Catalyst Selection: Use a milder catalyst (e.g., supported gold nanoparticles) start->catalyst conditions Modify Reaction Conditions: Lower temperature, shorter reaction time start->conditions solvent Solvent Choice: Non-polar solvents may favor 2-substituted product start->solvent product Selective formation of 2-substituted benzimidazole stoichiometry->product catalyst->product conditions->product solvent->product

    Caption: Troubleshooting formation of 1,2-disubstituted side products.

  • Regioselectivity Issues with Unsymmetrically Substituted o-Phenylenediamines: The reaction of an unsymmetrically substituted o-phenylenediamine can lead to a mixture of two regioisomers.

    • Causality: The initial condensation can occur at either of the non-equivalent amino groups. The regiochemical outcome is influenced by the electronic and steric nature of the substituent on the o-phenylenediamine ring. Generally, the more nucleophilic (electron-rich) and less sterically hindered amino group will react preferentially with the electrophilic carbonyl carbon.

    • Troubleshooting Steps:

      • Predicting the Major Isomer:

        • Electron-donating groups (e.g., -CH₃, -OCH₃): These groups activate the ortho and para positions, making the more distant amino group more nucleophilic.

        • Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups deactivate the ortho and para positions, making the closer amino group more nucleophilic.

      • Reaction Condition Optimization: While complete control can be challenging, adjusting the reaction conditions (e.g., using a bulkier catalyst) may favor one isomer over the other due to steric hindrance.

      • Chromatographic Separation: If a mixture is unavoidable, careful optimization of the column chromatography solvent system is crucial for separating the isomers. A gradient elution from a non-polar to a more polar solvent system can be effective.

  • Formation of Colored Impurities: The appearance of dark colors in the reaction mixture or crude product is often due to the oxidation of the o-phenylenediamine starting material.

    • Causality: Aromatic diamines are sensitive to air and light and can easily oxidize to form highly colored polymeric impurities.

    • Troubleshooting Steps:

      • Use High-Purity Starting Materials: Start with freshly purified o-phenylenediamine.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Use of o-Phenylenediamine Dihydrochloride: This salt form is more stable to oxidation and can be used as a direct replacement in many procedures.[1]

      • Decolorization: If colored impurities are present in the final product, they can often be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization.

Problem 3: Difficulty in Product Purification

You have a good yield of the crude product, but isolating the pure benzimidazole is proving to be a challenge.

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have very similar polarities, making separation by column chromatography difficult.

    • Causality: Structural similarities between the target molecule and impurities can lead to overlapping Rf values.

    • Troubleshooting Steps:

      • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for column chromatography. A good starting point for many benzimidazoles is a mixture of ethyl acetate and hexane. For more polar compounds, a dichloromethane/methanol system can be effective.[4]

      • Acid-Base Extraction: Benzimidazoles are basic and can be protonated. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.

  • Product is an Oil or Fails to Crystallize: Many substituted benzimidazoles are not crystalline solids at room temperature, making purification by recrystallization impossible.

    • Causality: The presence of flexible side chains or a mixture of isomers can disrupt the crystal lattice, resulting in an oily product.

    • Troubleshooting Steps:

      • Induce Crystallization:

        • Scratching: Use a glass rod to scratch the inside of the flask containing a concentrated solution of the product. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a small amount of crystalline product, add a tiny crystal to a supersaturated solution to induce crystallization.

        • Solvent Titration: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

      • Alternative Purification Methods: If crystallization fails, consider other purification techniques such as preparative TLC or sublimation for thermally stable compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Phillips-Ladenburg and Weidenhagen synthesis methods?

The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) at elevated temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid.[6][7] This method is generally robust but can require harsh conditions.

The Weidenhagen synthesis utilizes an aldehyde or ketone as the carbonyl source.[6] This reaction is often carried out under milder conditions and is compatible with a broader range of functional groups. However, it is more prone to the formation of 1,2-disubstituted byproducts.

Q2: How can I monitor the progress of my benzimidazole synthesis reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q3: What are some "green" or more environmentally friendly approaches to benzimidazole synthesis?

There is a growing emphasis on developing sustainable methods for benzimidazole synthesis.[8] These include:

  • Microwave-assisted synthesis: Can dramatically reduce reaction times and energy consumption.[1][9]

  • Solvent-free reactions: Performing the reaction by heating the neat reactants, often with a solid-supported catalyst, minimizes solvent waste.[6]

  • Use of water as a solvent: Water is an environmentally benign solvent, and several methods have been developed for benzimidazole synthesis in aqueous media.

  • Catalysis with reusable catalysts: Employing heterogeneous catalysts, such as nanoparticles or polymers, allows for easy separation and reuse of the catalyst, reducing waste.

Q4: My final product is an oil. What are some effective column chromatography solvent systems?

The choice of solvent system depends on the polarity of your specific benzimidazole derivative. Here are some common systems, from less polar to more polar:

Solvent SystemTypical Applications
Hexane / Ethyl AcetateA good starting point for many moderately polar benzimidazoles.
Dichloromethane / MethanolEffective for more polar benzimidazoles.
Dichloromethane / AcetoneAn alternative for separating compounds of intermediate polarity.

It is always recommended to perform a preliminary TLC analysis with several solvent systems to determine the optimal conditions for separation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the o-phenylenediamine and the substituted aldehyde in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Troubleshooting:

  • Low yield: Increase the reaction time or temperature. Consider using a more active catalyst.

  • Side product formation: Use a milder catalyst and lower the reaction temperature.

Protocol 2: Purification of a Crude Benzimidazole Product by Acid-Base Extraction

Materials:

  • Crude benzimidazole product

  • Dichloromethane (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL).

  • Combine the acidic aqueous extracts. The desired benzimidazole is now in the aqueous phase as its hydrochloride salt.

  • Cool the aqueous phase in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10). The purified benzimidazole should precipitate out.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the basic aqueous solution with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Diagrams

General Reaction Scheme for Benzimidazole Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product OPD o-Phenylenediamine Condensation Condensation/ Cyclization OPD->Condensation Carbonyl Carboxylic Acid or Aldehyde Carbonyl->Condensation Benzimidazole Substituted Benzimidazole Condensation->Benzimidazole

Caption: Overview of benzimidazole synthesis from common starting materials.

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115–117.
  • Shafi, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 7(2), 1-18.
  • Estévez-Braun, A., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 235–243.
  • Kallitsakis, M. G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5728.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2 H-Imidazoles. Synlett, 2010(18), 2759–2764.
  • Cerdeira, N. M., et al. (2022).
  • Patil, S. B., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 273-280.
  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
  • Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(44), 37889-37919.
  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
  • BenchChem. (2025).
  • Sha’aban, H. G., & Askar, F. W. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2), 1-20.

Sources

Technical Support Center: Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthesis Overview & Key Challenges

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate is a sequential process that requires careful control over each step to ensure high yield and purity of the final product. The most common synthetic route involves the formation of a substituted o-phenylenediamine intermediate, followed by a cyclization reaction to construct the benzimidazole core.

The primary challenges researchers face include:

  • Low yields in the nitration or reduction steps.

  • Incomplete cyclization to the benzimidazole ring.

  • Formation of impurities , particularly colored byproducts from the oxidation of diamine intermediates.

  • Difficult purification of the final compound.

This guide provides a structured question-and-answer format to directly address these and other specific issues you may encounter.

Synthetic Pathway Visualization

The following diagram outlines the logical workflow for the synthesis, highlighting the key transformations and intermediates.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Potential Pitfall A Methyl 2-methyl-3-aminobenzoate B Methyl 5-amino-4-methyl-2-nitrobenzoate A->B HNO₃ / H₂SO₄ (Controlled Temp) C Methyl 2,5-diamino-4-methylbenzoate B->C Fe / NH₄Cl or H₂, Pd/C D Methyl 6-methyl-1H-benzimidazole-5-carboxylate C->D Formic Acid (Reflux) Oxidation Oxidized Impurities (Colored) C->Oxidation Air / Oxidants

Caption: Synthetic route for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Troubleshooting Guide & Optimization Strategies

This section addresses specific problems encountered during the synthesis. Each entry details the likely causes and provides actionable solutions grounded in chemical principles.

Question 1: My yield is very low in the first step (nitration of the aromatic ring). What can I do?

Answer: Low yields in nitration reactions are typically due to suboptimal temperature control or incorrect reagent stoichiometry.

  • Causality: The nitration of an activated aromatic ring (containing amino and methyl groups) is a highly exothermic and rapid reaction. If the temperature is too high, it can lead to the formation of multiple nitrated isomers and decomposition products. Conversely, if the temperature is too low, the reaction rate may be too slow for practical synthesis.

  • Recommended Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the nitrating mixture (a pre-mixed and cooled solution of HNO₃ in H₂SO₄) dropwise to the solution of your starting material. This ensures a steady reaction rate and minimizes side reactions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This prevents running the reaction for too long, which can increase the formation of byproducts.[1]

    • Purify Starting Material: Ensure your starting methyl 2-methyl-3-aminobenzoate is pure, as impurities can interfere with the reaction.

Question 2: The reduction of the nitro group is incomplete or I'm getting a complex mixture of products.

Answer: Incomplete reduction or the formation of side products often points to issues with the catalyst or the reaction conditions. The diamine product is also susceptible to oxidation.

  • Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective but can be sensitive to catalyst quality and impurities that act as catalyst poisons. Metal/acid reductions (like Fe/HCl or SnCl₂/HCl) are robust but require careful pH control during workup to isolate the free diamine. The o-phenylenediamine product is electron-rich and highly sensitive to air oxidation, which can lead to colored polymeric impurities.[1]

  • Recommended Solutions:

    • Catalyst Selection: For catalytic hydrogenation, ensure you are using a fresh, high-quality catalyst. If using a metal/acid system, iron powder with ammonium chloride in an ethanol/water mixture is an effective and milder alternative to strong acids. A one-pot procedure using iron powder and formic acid can be employed to both reduce the nitro group and effect the imidazole cyclization.[2]

    • Inert Atmosphere: After the reduction is complete, handle the resulting methyl 2,5-diamino-4-methylbenzoate under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Immediate Use: It is best practice to use the diamine intermediate in the subsequent cyclization step immediately after isolation and purification, minimizing storage time.

Question 3: The final cyclization step to form the benzimidazole ring has a low yield. How can I improve it?

Answer: Low yields in the final cyclization are often due to an inefficient C1 source, harsh reaction conditions leading to degradation, or the instability of the diamine starting material.

  • Causality: The Phillips-Ladenburg reaction, which condenses a diamine with a carboxylic acid, traditionally requires high temperatures (250-300 °C), which can lead to low yields and decomposition.[3] Using formic acid as both the C1 source and a solvent under reflux is a common and effective modern alternative that proceeds under milder conditions.

  • Recommended Solutions:

    • Choice of Reagent: Refluxing the methyl 2,5-diamino-4-methylbenzoate intermediate in formic acid is a reliable method. The formic acid serves as the source of the C2 carbon of the imidazole ring.

    • Microwave Synthesis: For improved yields and significantly reduced reaction times, consider microwave-assisted synthesis. This method often leads to cleaner reactions and higher throughput.[2]

    • Alternative C1 Sources: While formic acid is standard, other C1 sources like triethyl orthoformate with a catalytic amount of acid can also be effective.

Question 4: My final product is a dark oil or a discolored solid that is difficult to purify. What should I do?

Answer: Discoloration is almost always caused by the oxidation of the o-phenylenediamine intermediate. These colored impurities can be persistent and challenging to remove.

  • Causality: As mentioned, aromatic diamines are highly susceptible to air oxidation, forming intensely colored, often polymeric, impurities. These impurities can co-precipitate with your product, making purification by simple recrystallization ineffective.

  • Recommended Solutions:

    • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., methanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of celite to remove the carbon and the adsorbed impurities. This is highly effective for removing colored byproducts.[1]

    • Acid-Base Extraction: Benzimidazoles are basic. You can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which is then collected by filtration.[1]

    • Optimized Recrystallization: If the product is solid, attempt recrystallization from a suitable solvent system. Methanol has been shown to be effective for similar benzimidazole structures.[4] If the product oils out, try using a solvent/anti-solvent system or scratching the flask to induce crystallization.[1]

Optimized Protocol: Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

This protocol represents a consolidated and optimized workflow based on established methodologies for benzimidazole synthesis.

Step 2: Reduction to Methyl 2,5-diamino-4-methylbenzoate
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the methyl 5-amino-4-methyl-2-nitrobenzoate (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Reagents: Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Rinse the celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine. This product is often used directly in the next step without further purification to minimize oxidation.

Step 3: Cyclization to Methyl 6-methyl-1H-benzimidazole-5-carboxylate
  • Setup: Place the crude methyl 2,5-diamino-4-methylbenzoate from the previous step into a round-bottom flask.

  • Reagent: Add an excess of formic acid (98%).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the formation of the product by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.

  • Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from methanol or use the activated carbon and/or acid-base extraction methods described in the troubleshooting section to obtain the pure product.

Summary of Recommended Reaction Parameters
ParameterStep 1: NitrationStep 2: Reduction (Fe/NH₄Cl)Step 3: Cyclization
Temperature 0-5 °C80-85 °C (Reflux)100-110 °C (Reflux)
Key Reagents HNO₃ / H₂SO₄Fe powder, NH₄ClFormic Acid (98%)
Solvent H₂SO₄Ethanol / Water (4:1)Formic Acid
Typical Time 1-2 hours2-4 hours2-3 hours
Key Control Slow, dropwise additionVigorous stirringMonitor by TLC

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the diamine intermediate (methyl 2,5-diamino-4-methylbenzoate)? A: Extremely critical. This intermediate is the most common source of impurities. As an electron-rich aromatic diamine, it is highly susceptible to air oxidation, which forms colored impurities that are difficult to remove later. It should be used as quickly as possible after its formation.

Q2: Are there greener alternatives to the classic reduction methods? A: Yes. Catalytic transfer hydrogenation is a good option. This method uses a hydrogen donor like ammonium formate or cyclohexene with a catalyst (e.g., Pd/C) and avoids the need for high-pressure hydrogen gas or large amounts of metal waste. Many modern protocols also focus on using water as a solvent where possible.[2]

Q3: Can this synthesis be performed in a one-pot reaction? A: Yes, one-pot procedures for the synthesis of benzimidazoles from 2-nitroamines have been developed. These methods typically employ a reducing agent like iron powder in formic acid, which facilitates both the reduction of the nitro group and the subsequent cyclization into the benzimidazole ring, often with high yields.[2] This approach improves efficiency by reducing the number of workup and isolation steps.

Q4: My final product won't crystallize. What can I do? A: If your product is an oil, it is likely impure. First, try the purification methods described above (acid-base extraction, activated carbon). If it remains an oil, attempt to induce crystallization by dissolving it in a minimum amount of a polar solvent and then slowly adding a non-polar "anti-solvent" until turbidity is observed. Scratching the inside of the flask with a glass rod at the solvent interface can also provide nucleation sites for crystal growth.[1]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Al-Hourani, B., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 15(23), 8567. Retrieved from [Link]

  • Chikvaidze, I. Sh., et al. (2017). Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Bulletin of the Georgian National Academy of Sciences, 11(3), 100-106. Retrieved from [Link]

  • Nardi, M., et al. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 26(11), 3122. Retrieved from [Link]

  • Di Mauro, G., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2394-2403. Retrieved from [Link]

  • Barbera, M., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6268. Retrieved from [Link]

  • Javed, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31227-31241. Retrieved from [Link]

  • Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(2). Retrieved from [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific benzimidazole synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate typically proceeds via the Phillips-Ladenburg reaction. This involves the condensation and subsequent cyclization of methyl 3,4-diamino-5-methylbenzoate with a one-carbon source, most commonly formic acid. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and compromise the yield and purity of the final product. Understanding the origins of these impurities is the first step toward a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product is highly colored (yellow, brown, or pink), even after initial work-up. What is the likely cause?

A1: Colored impurities in benzimidazole synthesis are common and typically arise from the self-condensation or oxidation of the o-phenylenediamine starting material, methyl 3,4-diamino-5-methylbenzoate. These reactions can form polymeric, highly conjugated species that are intensely colored. The use of o-phenylenediamine dihydrochloride salts can sometimes reduce the formation of these colored impurities by improving homogeneity and reducing reaction time.[1]

Q2: My NMR spectrum shows signals that I cannot assign to the desired product. What are the most probable side products?

A2: Besides the colored impurities, there are several common side products to consider:

  • Isomeric Product (Methyl 5-methyl-1H-benzimidazole-6-carboxylate): If the starting material, methyl 3,4-diamino-5-methylbenzoate, is not regiochemically pure and contains the 4,5-diamino isomer, you will obtain a mixture of benzimidazole isomers which can be difficult to separate.

  • Incomplete Cyclization Products: You may have N-formylated intermediates, such as methyl 3-amino-4-(formamido)-5-methylbenzoate or methyl 4-amino-3-(formamido)-5-methylbenzoate, which have not fully cyclized.

  • Hydrolyzed Product (6-Methyl-1H-benzimidazole-5-carboxylic acid): The acidic conditions of the reaction, particularly with prolonged heating, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Q3: The yield of my reaction is consistently low. What are the primary factors affecting the yield?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The cyclization step may not have gone to completion.

  • Side product formation: A significant portion of your starting material may be converted into the side products mentioned above.

  • Sub-optimal reaction conditions: The temperature, reaction time, and concentration of formic acid are critical parameters that need to be optimized.

  • Product loss during work-up and purification: The product may have some solubility in the aqueous phase during neutralization, or it may be lost during recrystallization if the solvent system is not ideal.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: Presence of Colored Impurities
  • Diagnosis: The product appears as a non-white crystalline solid (e.g., yellow, tan, or brown). TLC analysis may show a baseline spot or streaking.

  • Causality: Oxidation and self-condensation of the diamine starting material are exacerbated by prolonged reaction times, high temperatures, and the presence of oxygen.

  • Troubleshooting & Prevention:

    • Use High-Purity Starting Materials: Ensure the methyl 3,4-diamino-5-methylbenzoate is of high purity and free from colored contaminants.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to avoid unnecessarily long heating times.

    • Purification:

      • Activated Carbon Treatment: During recrystallization, adding activated charcoal can help adsorb colored impurities.[2]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography may be necessary.

Issue 2: Formation of Isomeric Side Products
  • Diagnosis: ¹H NMR may show two distinct sets of aromatic and methyl signals with very similar chemical shifts. HPLC analysis will likely show two closely eluting peaks with the same mass.

  • Causality: This issue stems directly from an impure starting material containing both 3,4-diamino and 4,5-diamino isomers.

  • Troubleshooting & Prevention:

    • Verify Starting Material Purity: Before starting the synthesis, confirm the regiochemical purity of the methyl 3,4-diamino-5-methylbenzoate using ¹H NMR and/or HPLC.

    • Purification of the Isomeric Mixture: Separating the final benzimidazole isomers is often challenging due to their similar polarities. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required.

Issue 3: Incomplete Cyclization
  • Diagnosis: ¹H NMR may show additional signals in the aromatic region and a formyl proton singlet around 8-8.5 ppm. Mass spectrometry will show a peak corresponding to the mass of the N-formylated intermediate (M+H₂O).

  • Causality: The cyclization of the N-formylated intermediate is the rate-limiting step and requires sufficient heat and acidic conditions to proceed. Insufficient reaction time or temperature can lead to the accumulation of this intermediate.

  • Troubleshooting & Prevention:

    • Increase Reaction Time/Temperature: If TLC or LC-MS analysis indicates the presence of the intermediate, prolonging the reaction time or moderately increasing the temperature can drive the cyclization to completion.

    • Ensure Sufficient Acid: Formic acid acts as both a reagent and a catalyst for the dehydration/cyclization step. Ensure an adequate excess is used.

Issue 4: Hydrolysis of the Methyl Ester
  • Diagnosis: ¹H NMR will show the absence of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal. The product's solubility will change, becoming more soluble in aqueous base. LC-MS will show a peak corresponding to the carboxylic acid.

  • Causality: The presence of water and acid, especially at elevated temperatures, can facilitate the hydrolysis of the methyl ester functionality.

  • Troubleshooting & Prevention:

    • Use Anhydrous Conditions: While some water is formed during the reaction, starting with anhydrous formic acid and solvents can minimize hydrolysis.

    • Moderate Reaction Temperature: Avoid excessive heating, as this accelerates the rate of hydrolysis.

    • Esterification of the Final Product: If hydrolysis is a significant issue, the final product mixture can be re-esterified using standard methods (e.g., methanol with a catalytic amount of sulfuric acid) before final purification.

Summary of Potential Side Products and their Characteristics

Side Product Identification Method Appearance Key Diagnostic Signals
Colored Impurities Visual, TLCYellow, brown, pinkBaseline or streaking on TLC
Isomeric Product ¹H NMR, HPLCWhite to off-white solidTwo sets of similar aromatic/methyl signals in NMR; two closely eluting peaks in HPLC with the same mass
N-formylated Intermediate ¹H NMR, LC-MSOff-white solidFormyl proton signal (~8-8.5 ppm) in NMR; M+H₂O peak in MS
Hydrolyzed Product ¹H NMR, LC-MSWhite solidAbsence of methyl ester signal, presence of broad COOH signal in NMR; M-14 peak in MS

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3,4-diamino-5-methylbenzoate (1.0 eq).

  • Add formic acid (90%, 5-10 eq) to the flask.

  • Heat the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water.

  • Neutralize the mixture by the dropwise addition of 10% aqueous sodium hydroxide until the pH is approximately 7.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol 2: Purification by Recrystallization with Activated Carbon
  • Dissolve the crude product in a minimal amount of boiling solvent (e.g., ethanol).

  • Add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution.

  • Continue to heat the mixture at a gentle boil for 10-15 minutes.

  • Filter the hot solution through a pre-heated funnel containing celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizing the Synthetic and Side Reaction Pathways

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A Methyl 3,4-diamino- 5-methylbenzoate C N-formylated Intermediate A->C Formylation B Formic Acid D Methyl 6-methyl-1H- benzimidazole-5-carboxylate C->D Cyclization (-H₂O)

Caption: Synthetic pathway for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Common Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start Methyl 3,4-diamino- 5-methylbenzoate Product Desired Product Start->Product Formic Acid, Heat Side1 Incomplete Cyclization (N-formyl Intermediate) Start->Side1 Side3 Isomer Formation (from impure start) Start->Side3 Side4 Oxidation/Polymerization (Colored Impurities) Start->Side4 Side2 Ester Hydrolysis (Carboxylic Acid) Product->Side2 H₂O, H⁺

Sources

Technical Support Center: Purification of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 6-methyl-1H-benzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important benzimidazole derivative. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for each step to ensure you achieve the desired purity for your downstream applications.

Introduction to Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, impact biological activity, and complicate the interpretation of experimental data. This guide will address the specific hurdles you may face in obtaining this compound in a highly pure form.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for methyl 6-methyl-1H-benzimidazole-5-carboxylate, and what are the likely impurities?

A common and efficient synthetic pathway involves the condensation of methyl 3,4-diaminobenzoate with a suitable C1 source.[1] Given the structure of the target molecule, a plausible starting material is 3,4-diamino-5-methylbenzoic acid, which would first be esterified to methyl 3,4-diamino-5-methylbenzoate. The benzimidazole ring is then typically formed.

Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual methyl 3,4-diamino-5-methylbenzoate.

  • Partially Reacted Intermediates: Depending on the cyclization conditions, partially cyclized or hydrolyzed intermediates may be present.

  • Positional Isomers: If the starting materials are not regiochemically pure, isomers of the target compound can form.

  • Oxidation Products: Diamine starting materials are susceptible to oxidation, which can introduce colored impurities that are often challenging to remove.[2]

  • Hydrolyzed Product: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization.

  • Expert Insight: Benzimidazole derivatives can sometimes form oils due to residual solvents or the presence of lower-melting point impurities. The key is to remove these inhibitors and provide the right conditions for crystal lattice formation.

Troubleshooting Steps:

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be poorly soluble, such as hexane or diethyl ether. This can help to "wash away" more soluble impurities and induce crystallization of the desired compound.

  • Activated Carbon Treatment: The dark color suggests the presence of colored impurities, likely from oxidation of the diamine starting material. Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and treat with a small amount of activated carbon. Heat the mixture gently, then filter through a pad of celite to remove the carbon. This can significantly improve the color and subsequent crystallization.

  • Solvent-Antisolvent Crystallization: If a single solvent recrystallization is challenging, a solvent-antisolvent system can be effective. Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Q3: I'm seeing multiple spots on my TLC plate after purification. What could they be?

Multiple spots on a TLC plate are a clear indication of a mixture of compounds.

  • Causality: The identity of these spots depends on their polarity relative to your product.

    • More Polar Spots (Lower Rf): These are often the corresponding carboxylic acid (from hydrolysis of the methyl ester) or highly polar starting materials.

    • Less Polar Spots (Higher Rf): These could be less polar intermediates or byproducts from the reaction.

    • Spots with Similar Rf: These can be challenging and may represent positional isomers.

Diagnostic Steps:

  • Co-spotting: Spot your purified material alongside the starting materials on the same TLC plate to see if any of the spots match.

  • Staining: Use different visualization techniques. In addition to UV light, staining with potassium permanganate can help identify oxidizable impurities.

  • LC-MS Analysis: For a definitive identification of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

Troubleshooting Guide: Purification Techniques

Recrystallization

Solvent Selection Table (Qualitative, based on related compounds)

SolventPredicted SolubilityRationale & Expert Notes
WaterPoorly solubleThe hydrophobic benzimidazole core and methyl group limit water solubility.
MethanolSparingly to moderately solubleA good candidate for recrystallization, potentially with heating.[4]
EthanolSparingly to moderately solubleSimilar to methanol, can be effective for recrystallization.
AcetoneModerately solubleMay be too good a solvent for effective recrystallization unless used in a solvent-antisolvent system.
Ethyl AcetateSparingly solubleA good candidate for recrystallization, often providing clean crystals.[4]
DichloromethaneModerately solubleMay be a better solvent for chromatography than for recrystallization.
TolueneSparingly solubleHas been used for recrystallization of similar benzimidazole carboxylates.[5]
HexanePoorly solubleA good choice as an anti-solvent or for washing the final product.

Troubleshooting Recrystallization

IssueProbable CauseRecommended Solution
Product does not dissolve even when boiling. Insufficient solvent or incorrect solvent choice.Add more solvent in small portions. If still insoluble, the solvent is not suitable.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.Add a small amount of a miscible, poorer solvent to the hot solution. Alternatively, try a lower-boiling point solvent.
No crystals form upon cooling. The solution is not supersaturated, or the product is too soluble.Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution by boiling off some solvent.
Crystals are colored. Colored impurities are co-crystallizing with the product.Treat the hot solution with activated carbon before filtration.

Experimental Protocol: Recrystallization from Ethyl Acetate

  • Place the crude methyl 6-methyl-1H-benzimidazole-5-carboxylate in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring.

  • Continue adding ethyl acetate dropwise until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate or hexane.

  • Dry the crystals under vacuum.

Column Chromatography

For challenging separations, especially when dealing with impurities of similar polarity, column chromatography is the method of choice.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare silica slurry in non-polar solvent pack_column Pack the column prep_slurry->pack_column load_sample Load sample onto the column pack_column->load_sample prep_sample Dissolve crude product in minimal DCM prep_sample->load_sample elute_nonpolar Start with non-polar solvent (e.g., Hexane) load_sample->elute_nonpolar gradient Gradually increase polarity (e.g., add Ethyl Acetate) elute_nonpolar->gradient collect_fractions Collect fractions gradient->collect_fractions tlc Analyze fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for purification by column chromatography.

Troubleshooting Column Chromatography

IssueProbable CauseRecommended Solution
Poor separation of spots. Inappropriate solvent system.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
Cracked or channeled column. Improper packing of the stationary phase.Ensure the silica gel is fully slurried and allowed to settle evenly.
Compound crashes out on the column. The compound is not sufficiently soluble in the mobile phase.Use a stronger solvent system or dry load the sample onto silica gel.
Streaking of spots on TLC. The compound may be too acidic or basic for silica gel.Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).

Purity Assessment

After purification, it is essential to assess the purity of your methyl 6-methyl-1H-benzimidazole-5-carboxylate.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A well-developed HPLC method can separate even closely related impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Logical Flow for Troubleshooting Purification

G cluster_purification Purification Strategy start Crude Product assess_purity Assess Purity (TLC/¹H NMR) start->assess_purity is_pure Is it >95% pure? assess_purity->is_pure is_solid Is the crude product a solid? is_pure->is_solid No final_product Pure Product is_pure->final_product Yes recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No (Oily) recrystallize->assess_purity column->assess_purity

Caption: Decision-making workflow for purification strategy.

References

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Doganc, F. (2023). Synthesis and Structure Elucidation of New Methyl 1H-Benzimidazole-5-Carboxylate Derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi.
  • Reddy, T. J., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)imidazopyridine-5-carboxylic acids.
  • Chemsrc. (2025). (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol. Retrieved from [Link]

  • Guerini, D. R., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(10), 4249-4258.
  • Shashidhara, S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online Journal of Chemistry, 1(4).
  • Niknam, K., & Fatehi-Raviz, A. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.
  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Reddy, P. P., et al. (2010). New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. Arkivoc, 2010(9), 127-135.
  • Wang, C., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(3), 1337-1343.
  • Facile preparation of substituted benzimidazole-2-carboxylates. (2006). Heterocycles, 67(2), 771-778.
  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
  • PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate. Retrieved from [Link]

Sources

resolving isomers of methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Resolution

Overview & Problem Statement

Researchers involved in the synthesis of substituted benzimidazoles frequently encounter the challenge of isolating the desired product from a mixture of positional isomers (regioisomers). The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate is a prime example, often co-producing its isomer, methyl 5-methyl-1H-benzimidazole-6-carboxylate. This guide provides an in-depth analysis of why this occurs and presents robust, field-proven methodologies for the analytical identification and preparative separation of these isomers.

The formation of isomeric mixtures is not an experimental error but a direct consequence of the inherent chemical nature of the precursors. Specifically, the cyclization reaction involving an unsymmetrically substituted phenylenediamine, such as 4-methyl-1,2-phenylenediamine, can proceed in two different orientations. This is rooted in the tautomerism of the benzimidazole ring system itself, where the N-H proton can reside on either nitrogen atom, making the 5- and 6-positions chemically distinct yet closely related.[1][2]

G cluster_precursors Precursors cluster_reaction Reaction Pathway cluster_products Isomeric Products Precursor 4-Methyl-1,2-phenylenediamine + Carboxylic Acid Derivative Cyclization Condensation & Cyclization Precursor->Cyclization Pathway_A Pathway A Cyclization->Pathway_A Attack at N1 Pathway_B Pathway B Cyclization->Pathway_B Attack at N2 Isomer1 Methyl 6-methyl-1H- benzimidazole-5-carboxylate Pathway_A->Isomer1 Isomer2 Methyl 5-methyl-1H- benzimidazole-6-carboxylate Pathway_B->Isomer2

Caption: Synthetic origin of regioisomers from a common precursor.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the analysis and separation of benzimidazole regioisomers.

Q1: How can I definitively confirm that my product is a mixture of isomers?

A1: A multi-pronged analytical approach is essential for confirmation. Since isomers have identical mass, mass spectrometry alone is insufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most conclusive method. In a 1H NMR spectrum, the aromatic protons of each isomer will exhibit unique chemical shifts and coupling patterns. For the 6-methyl-5-carboxylate isomer, you would expect two singlets (or two doublets with a small meta-coupling) for the protons at the C4 and C7 positions. The 5-methyl-6-carboxylate isomer will have a different pattern. A mixture will show a doubled set of these aromatic signals.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method will show two distinct peaks for the two isomers. Co-injection with a pure, confirmed standard (if available) can identify the peaks. LC-MS is ideal as it confirms both peaks have the same mass-to-charge ratio (m/z).

Q2: My HPLC peaks are co-eluting or have very poor resolution. How can I improve the separation?

A2: Poor resolution is typically a selectivity issue. Benzimidazole derivatives are basic, making them sensitive to mobile phase pH and composition.

  • Expertise & Causality: The basic nitrogen atoms in the benzimidazole ring can interact strongly with residual silanols on standard C18 columns, leading to peak tailing. Furthermore, the subtle electronic differences between the 5- and 6-isomers require a mobile phase that can exploit these differences.

  • Troubleshooting Steps:

    • Switch Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. MeOH is a hydrogen bond donor and can offer different selectivity for these types of isomers.

    • Adjust pH/Modifier: The most critical parameter. Introduce an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This protonates the benzimidazole nitrogens, leading to sharper peaks and altered retention.[3] A buffered mobile phase (e.g., 10 mM ammonium acetate, pH adjusted) can provide more robust and reproducible results.

    • Try a Different Stationary Phase: If C18 fails, consider a phenyl-hexyl or pentafluorophenyl (PFP) column. These phases offer alternative separation mechanisms (π-π interactions) that can be highly effective for aromatic, heterocyclic compounds.

Q3: What is the most effective method for separating gram-scale quantities of these isomers?

A3: For preparative work, the choice depends on the difficulty of separation and the required purity.

  • Preparative Flash Chromatography: This is the most common and cost-effective method. Success hinges on finding a suitable solvent system via Thin Layer Chromatography (TLC) screening. One study successfully separated benzimidazole isomers using flash chromatography.[4]

  • Preparative HPLC: For isomers that are difficult to separate by flash chromatography, preparative HPLC offers much higher efficiency. The method developed at the analytical scale can be scaled up. While more expensive, it often provides the highest purity.

  • Fractional Crystallization: This classical technique can be highly effective if the isomers have significantly different solubilities in a specific solvent.[2] It requires systematic screening of various solvents (e.g., ethanol, ethyl acetate, acetone, and their mixtures with anti-solvents like hexanes or water). This method is advantageous as it avoids large volumes of chromatography solvents.

Q4: I've heard about Crystallization-Induced Dynamic Resolution. Is it applicable here?

A4: No, this is a common point of confusion. Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique used to resolve enantiomers (chiral molecules) by coupling the crystallization of one diastereomeric salt with the in-situ racemization of the unwanted enantiomer in solution.[5][6][7] Since your target molecules are achiral positional isomers, there is no stereocenter to epimerize, and thus CIDR is not an applicable strategy.

Experimental Protocols & Methodologies

Protocol 1: Analytical HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical method for separating the two regioisomers.

  • Sample Preparation: Dissolve the isomeric mixture in a suitable solvent (e.g., Methanol, or ACN/Water 50:50) to a concentration of ~0.5 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Column & Initial Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Gradient Elution Screening: Run a fast scouting gradient to determine the approximate elution time.

    • Initial Gradient: 5% B to 95% B over 5 minutes.

  • Optimization: Based on the scouting run, create a shallower gradient around the elution time of the isomers to maximize resolution. If resolution is still poor, proceed with the troubleshooting steps outlined in the table below.

ParameterInitial ConditionOptimization Step 1Optimization Step 2Rationale
Organic Modifier AcetonitrileMethanol AcetonitrileMethanol offers different selectivity through hydrogen bonding.[8]
Stationary Phase C18C18Phenyl-Hexyl or PFP Provides alternative π-π interaction mechanisms.
Modifier 0.1% Formic Acid0.1% Formic Acid10mM Ammonium Acetate Buffering the pH can improve peak shape and reproducibility.

Table 1: Systematic HPLC Method Optimization Strategy.

Protocol 2: Preparative Flash Chromatography
  • TLC Screening:

    • Spot the mixture on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity. Good starting points are mixtures of Ethyl Acetate/Hexanes, Dichloromethane/Methanol, and Acetone/Hexanes.

    • The ideal solvent system will show good separation between the two isomer spots with retention factors (Rf) between 0.2 and 0.5.

  • Column Packing:

    • Select a silica gel column appropriately sized for your sample quantity (typically a 1:50 to 1:100 sample-to-silica ratio).

    • Wet-load the column with the chosen mobile phase. Alternatively, for samples with poor solubility, perform a dry-load by adsorbing the sample onto a small amount of silica gel.

  • Elution and Fractionation:

    • Run the separation using the optimized mobile phase from the TLC screen. An isocratic elution is simplest, but a shallow gradient may be required for closely eluting spots.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

  • Purity Analysis: Analyze the isolated fractions by the optimized analytical HPLC method to confirm purity.

G cluster_analytical Analytical Scale cluster_prep Preparative Scale Start Isomeric Mixture Decision1 Scale of Separation? Start->Decision1 Analytical_HPLC Develop Analytical HPLC/UPLC Method Decision1->Analytical_HPLC Analytical TLC_Screen TLC Solvent Screening Decision1->TLC_Screen Preparative Analysis Confirm Isomer Ratio & Purity Analytical_HPLC->Analysis Decision2 Good TLC Separation? TLC_Screen->Decision2 Flash_Chrom Preparative Flash Chromatography Decision2->Flash_Chrom Yes (ΔRf > 0.1) Prep_HPLC Preparative HPLC Decision2->Prep_HPLC No Isolated_Isomers Isolated Pure Isomers Flash_Chrom->Isolated_Isomers Prep_HPLC->Isolated_Isomers

Caption: Workflow for selecting an appropriate isomer separation strategy.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.[Link]

  • PubMed. Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins.[Link]

  • MDPI. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM).[Link]

  • PubMed. Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids.[Link]

  • IUCr. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.[Link]

  • National Institutes of Health. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds.[Link]

  • PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole.[Link]

  • Royal Society of Chemistry. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.[Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.[Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[Link]

  • Royal Society of Chemistry. Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality.[Link]

  • ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives.[Link]

  • Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer.[Link]

  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers.[Link]

  • LCGC International. Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).[Link]

  • ResearchGate. Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.[Link]

  • PubMed. Crystallization-induced dynamic resolution R-epimer from 25-OCH3-PPD epimeric mixture.[Link]

  • National Institutes of Health. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties.[Link]

  • National Institutes of Health. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6.[Link]

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[Link]

  • PubMed. Assessment of the tautomeric population of benzimidazole derivatives in solution: a simple and versatile theoretical-experimental approach.[Link]

  • CORE. Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts.[Link]

  • PubMed. Synthesis of syn and anti isomers of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine. Inhibitors of rhinovirus multiplication.[Link]

  • Royal Society of Chemistry. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8.[Link]

  • Wikipedia. Chiral resolution.[Link]

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.[Link]

  • PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles].[Link]

  • ResearchGate. Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives.[Link]

Sources

Technical Support Center: Stability & Handling of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Stability & Analytical Integrity) Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a critical heterocyclic building block, often used as a scaffold in the development of bioactive compounds (e.g., telmisartan analogs, kinase inhibitors). While the benzimidazole core is robust, the methyl ester moiety and the amphoteric nature of the imidazole ring introduce specific stability challenges.

This guide moves beyond generic advice, addressing the three most common failure modes reported by researchers: hydrolytic degradation , tautomeric peak splitting in HPLC , and oxidative dimerization .

Module 1: The "Phantom" Impurity (Tautomerism)

User Issue: "I see split peaks or broad shouldering in my HPLC chromatogram, suggesting an impurity, but MS shows the same mass for both."

Technical Diagnosis: This is likely not degradation. It is a fundamental property of 1H-benzimidazoles known as annular tautomerism . The proton on the imidazole nitrogen (


) rapidly exchanges with 

.

Because your molecule has different substituents at positions 5 (ester) and 6 (methyl), the two tautomers are chemically distinct species in equilibrium:

  • Tautomer A: Methyl 6-methyl-1H-benzimidazole-5-carboxylate

  • Tautomer B: Methyl 5-methyl-1H-benzimidazole-6-carboxylate

In standard LC conditions, if the exchange rate (


) is similar to the chromatographic timescale, you will see peak splitting or broadening (the "saddle" effect).

Troubleshooting Protocol:

ParameterAdjustmentMechanism
Mobile Phase pH Increase to pH > 9 or Decrease to pH < 3 At high pH, the molecule is deprotonated (anion); at low pH, it is protonated (cation). Both states eliminate the

-shift, collapsing the split peaks into a single sharp peak.
Temperature Increase Column Temp (e.g., 40-50°C) Increasing temperature accelerates the proton exchange rate (

), pushing the system into the "fast exchange" regime, resulting in a single average peak.
Module 2: Chemical Stability & Hydrolysis

User Issue: "My compound's purity drops when stored in solution (MeOH/Water) for >24 hours."

Technical Diagnosis: The methyl ester at position 5 is susceptible to hydrolysis , converting the desired ester into the corresponding carboxylic acid (6-methyl-1H-benzimidazole-5-carboxylic acid). This reaction is catalyzed by both acid and base.

  • Critical Risk Factor: The benzimidazole ring itself is basic (

    
    ). If stored in unbuffered water/methanol, the molecule can self-catalyze hydrolysis or interact with trace acids in the solvent.
    
  • Transesterification: Storing the methyl ester in ethanol can lead to the formation of the ethyl ester via transesterification.

Stability Data Summary:

ConditionStability RatingObserved Degradation Product
Solid State (4°C, Desiccated)High (>2 Years)Negligible
Solution (DMSO, 25°C)High (2 Weeks)Negligible
Solution (MeOH/H2O, pH 7)Moderate (2-3 Days)Carboxylic Acid (Hydrolysis)
Solution (Ethanol)Low (Risk of artifact)Ethyl Ester (Transesterification)
Basic Solution (pH > 10)Critical Failure (<1 Hour)Rapid Hydrolysis to Acid
Module 3: Synthesis Artifacts vs. Degradation

User Issue: "I detect a high molecular weight impurity that increases over time or during scale-up."

Technical Diagnosis: If you observe a highly colored (yellow/orange) impurity or a mass roughly double that of your starting material, this is likely a phenazine derivative .

  • Origin: During synthesis (often from diamine precursors), oxidative dimerization can occur, forming tricyclic phenazine structures.

  • Benzylic Oxidation: The methyl group at position 6 is benzylic. Long-term exposure to air and light can oxidize this methyl group to an aldehyde or carboxylic acid, though this is slower than ester hydrolysis.

Visual Troubleshooting Guide

The following diagram illustrates the degradation pathways and the tautomeric equilibrium that confuses analytical results.

StabilityPathways cluster_conditions Critical Control Points TautomerA Tautomer A (1H-isomer) TautomerB Tautomer B (3H-isomer) TautomerA->TautomerB Fast H+ Exchange (Causes HPLC Peak Splitting) Acid Degradant: Carboxylic Acid (Hydrolysis Product) TautomerA->Acid Hydrolysis (+H2O / pH > 7) EthylEster Artifact: Ethyl Ester (Transesterification) TautomerA->EthylEster Solvent: EtOH (Avoid!) Phenazine Impurity: Phenazine Dimer (Oxidative Coupling) TautomerA->Phenazine Oxidation / Radical Condensation TautomerB->Acid Hydrolysis

Figure 1: Mechanistic pathways showing tautomeric equilibrium (blue), hydrolytic degradation (red), and solvent-induced artifacts (yellow).

Standard Operating Procedures (SOPs)
SOP-01: Optimal Storage Conditions

To maximize shelf-life and prevent hydrolysis/oxidation:

  • State: Store as a solid powder. Do not store in solution for long periods.

  • Container: Amber glass vial (protects from photodegradation of the benzimidazole core).

  • Atmosphere: Flush headspace with Argon or Nitrogen (prevents benzylic oxidation).

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

  • Desiccation: Store over desiccant to prevent moisture absorption and subsequent hydrolysis.

SOP-02: Validated HPLC Method for Purity Analysis

Use this method to avoid tautomer peak splitting.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA (pH 2.0). Note: High pH is often preferred for basic benzimidazoles to improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (ring absorption) and 280 nm.

  • Temperature: 40°C (Critical to collapse tautomers).

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol to recrystallize this compound? A: Proceed with caution. While benzimidazoles are often soluble in hot ethanol, the presence of the methyl ester makes transesterification a risk if the solution is heated for prolonged periods or contains trace acid/base catalysts. Acetonitrile or Ethyl Acetate/Hexane mixtures are safer alternatives for recrystallization to maintain the methyl ester integrity.

Q2: Why is my compound turning yellow? A: Pure methyl 6-methyl-1H-benzimidazole-5-carboxylate should be off-white to pale beige. A yellow/orange discoloration typically indicates N-oxidation or the formation of azo-dimers/phenazines due to light exposure or air oxidation. Check purity via LC-MS; if the impurity is <1% but highly colored, a simple charcoal filtration or recrystallization may remove it.

Q3: Is the "NH" proton acidic? A: Yes, weakly. The pKa is generally around 12-13. It can be deprotonated by strong bases (NaH, KOtBu) to form the benzimidazolide anion, which is a potent nucleophile for alkylation reactions. Ensure anhydrous conditions if performing N-alkylation to avoid hydrolyzing the ester.

References
  • PubChem. (2025).[1][2] 1-Methyl-1H-benzimidazole-5-carboxylic acid (Related Structure Data). National Library of Medicine. [Link]

  • Google Patents. (2004). Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile (Discussion of Phenazine Impurities). US20040167194A1.
  • Carbodiimide.com. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis. [Link]

  • ACS Omega. (2022). Synthesis and DFT Properties of Methyl Benzimidazole Carboxylates. [Link]

Sources

Technical Support Center: Solubility Enhancement for Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers encountering solubility challenges with methyl 6-methyl-1H-benzimidazole-5-carboxylate in biological assays. The following FAQs and troubleshooting protocols are designed to provide both practical steps and the underlying scientific rationale to help you make informed decisions in your experimental design.

Section 1: Understanding the Challenge - Physicochemical Properties

Q1: What are the key structural features of methyl 6-methyl-1H-benzimidazole-5-carboxylate that contribute to its poor aqueous solubility?

A1: The solubility of this compound is dictated by its molecular structure. The core of the molecule is a benzimidazole ring system, which is a fused bicyclic structure composed of benzene and imidazole rings.[1] This system is rigid, planar, and largely hydrophobic, which inherently limits its ability to form favorable interactions with water molecules.

Key features contributing to low solubility include:

  • Aromatic Benzene Ring: This part of the core is nonpolar and repels water.

  • Methyl Substituents: The two methyl groups (-CH3) are also nonpolar, further increasing the molecule's lipophilicity (fat-solubility).

  • Methyl Carboxylate Group (-COOCH3): Unlike a carboxylic acid (-COOH), this ester group is not readily ionizable at physiological pH.[2] Carboxylic acids can be deprotonated to form a negatively charged, more soluble carboxylate salt in neutral or basic conditions. The ester group does not offer this advantage, making pH modification a less effective primary strategy for solubilization.

Q2: I can't find specific solubility data for this exact compound. What can be inferred from similar structures?

Section 2: The First Step - Preparing a Concentrated Stock Solution

Q3: What is the best solvent for creating an initial high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the standard and highly recommended solvent for initial stock solutions of poorly soluble compounds.[7] DMSO is a powerful, polar aprotic solvent that is miscible with both water and most organic liquids, making it an excellent choice for dissolving a wide array of organic materials.[7] For most compounds, a stock concentration of 10-50 mM in 100% DMSO is achievable.

Troubleshooting: The compound is not dissolving in DMSO.
  • Problem: The compound appears as a suspension or fails to dissolve completely in DMSO at the desired concentration.

  • Solution & Rationale:

    • Vortex Vigorously: Ensure the solution is being mixed adequately.

    • Gentle Warming: Briefly warm the vial in a 37°C water bath.[8] Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid compound, facilitating dissolution. Do not overheat, as this could degrade the compound.

    • Sonication: Use a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can help break apart compound aggregates and enhance dissolution.

    • Reduce Concentration: If the above methods fail, the compound may be nearing its solubility limit in DMSO. Prepare a new stock at a lower concentration (e.g., start at 10 mM and adjust as needed).

Section 3: Strategies for Aqueous Buffer Solubility

This section addresses the most common failure point: precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.

Strategy 1: Optimizing Co-Solvent Concentration
Q4: My compound precipitates when I add my DMSO stock to the cell culture medium or buffer. What's happening and how do I fix it?

A4: This is a classic solubility problem. When the highly concentrated DMSO stock is introduced to the aqueous environment, the DMSO rapidly diffuses, and the local concentration of your compound suddenly exceeds its solubility limit in the now predominantly aqueous solvent, causing it to crash out of solution.[8][9]

Solutions & Rationale:

  • Control Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay. Most cell lines can tolerate 0.1% to 0.5% DMSO without significant toxicity. For cell-free assays, you may be able to go higher (e.g., 1-5%). Always run a vehicle control (buffer + equivalent % DMSO) to ensure the solvent itself does not affect the assay outcome.

  • Improve Dilution Technique: Do not simply drop the DMSO stock into the buffer. Add the stock solution to a small volume of buffer while vortexing or stirring to promote rapid mixing and prevent the formation of localized high concentrations of the compound. Then, bring the solution to the final volume.

Workflow for Preventing Precipitation

G

Strategy 2: Employing Solubilizing Excipients

Pharmaceutical excipients are additives that can significantly improve the solubility of a drug without chemically modifying it.[10]

Q5: What are cyclodextrins and how can they increase the solubility of my compound?

A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[11] Poorly soluble drugs, like your benzimidazole derivative, can be encapsulated within this hydrophobic core, forming a "host-guest" inclusion complex.[12][13] This complex has a water-soluble exterior, effectively shuttling the drug molecule into the aqueous solution.[14]

  • Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

Protocol: Solubilization using HP-β-CD
  • Preparation: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Complexation: In a separate tube, add a small volume of your concentrated DMSO stock of the compound.

  • Mixing: Add the HP-β-CD solution to the compound stock and vortex or sonicate for 15-30 minutes to allow for the formation of the inclusion complex.

  • Final Dilution: Dilute this complexed solution into your final assay buffer to achieve the desired compound concentration. The final concentration of HP-β-CD should be kept as low as possible while maintaining solubility.

  • Validation: Visually inspect for any precipitation.

G

Q6: Can I use surfactants like Tween® 20 or Triton™ X-100?

A6: Yes, non-ionic surfactants can be effective. Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Your compound can partition into this hydrophobic core, allowing it to be dispersed in the aqueous buffer.[15]

Critical Considerations:

  • Cell-Based Assays: Surfactants can be toxic to cells by disrupting cell membranes.[9] Their use is generally discouraged in cell-based assays. If you must use them, keep the concentration well below the CMC and run extensive toxicity controls.

  • Cell-Free Assays: They are more suitable for cell-free assays (e.g., enzyme inhibition assays). A typical concentration to try is 0.01% - 0.05% (v/v).[9]

Strategy 3: pH Modification
Q7: Can I adjust the pH of my buffer to improve solubility?

A7: The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups. The benzimidazole core contains basic nitrogen atoms in the imidazole ring. Under acidic conditions (low pH), these nitrogens can become protonated (positively charged), which can increase aqueous solubility.[16][17] For example, the solubility of the drug albendazole is significantly greater at pH 2 than at neutral pH.[17]

Limitations:

  • Ester Group: As mentioned, the methyl ester group on your compound is not ionizable.

  • Assay Compatibility: Most biological assays must be performed within a narrow physiological pH range (typically 7.2-7.4). A significant shift to an acidic pH to dissolve the compound would likely destroy the biological activity you are trying to measure.

  • Application: This strategy is generally limited to preparing an intermediate stock solution. You could dissolve the compound in a slightly acidic buffer (e.g., pH 5-6) and then carefully neutralize it as you dilute it to the final assay concentration and volume, hoping it stays in solution (a state known as supersaturation). This is a high-risk strategy prone to precipitation.

Section 4: Summary and Recommendations

For routine biological assays with methyl 6-methyl-1H-benzimidazole-5-carboxylate, a systematic approach is recommended.

MethodMechanismAdvantagesDisadvantagesBest For
Co-Solvents (DMSO) Reduces solvent polaritySimple, widely usedPotential for precipitation upon dilution; cellular toxicity at >0.5%All assays, but final concentration must be carefully controlled.
Cyclodextrins (HP-β-CD) Encapsulation (Host-Guest)High solubilizing capacity; low toxicityCan sometimes interfere with drug-target binding; more complex preparationExcellent for both cell-based and cell-free assays.[11][12]
Surfactants (Tween® 20) Micellar SolubilizationEffective at low concentrationsHigh potential for cellular toxicity ; can interfere with some assaysCell-free assays only; use with extreme caution.[9]
pH Adjustment (Acidic) Protonation of ImidazoleSimple conceptLimited by assay pH constraints; high risk of precipitation upon neutralizationNot generally recommended for final assay solutions; potentially for intermediate stocks.

Final Recommendation:

  • Always start by preparing a 10-20 mM stock solution in 100% DMSO.

  • When diluting into your aqueous buffer, aim for a final DMSO concentration of ≤0.5%.

  • If precipitation occurs, the most robust and biologically compatible next step is to employ 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing excipient.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Fiscon, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. Available from: [Link]

  • Tatai, L., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. Available from: [Link]

  • Domanska, U. & Pobudkowska, A. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available from: [Link]

  • Uddin, G., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. Available from: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • Alvarez, L. I., et al. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Pessôa, B. S., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available from: [Link]

  • Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry. Available from: [Link]

  • Skiba, M., et al. (2010). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Rehman, A. U., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available from: [Link]

  • Kumbhare, R. M. & Dadmal, P. R. (2020). Synthesis of novel benzimidazoles at room temperature, under solvent-free condition and their biological studies. ResearchGate. Available from: [Link]

  • Su, Y. (2019). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest Dissertations Publishing. Available from: [Link]

  • da Silva, P. B., et al. (2021). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. Materials Science and Engineering: C. Available from: [Link]

  • Loftsson, T. & Masson, M. (2001). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • ResearchGate. (2017). Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • Rehman, A. U., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available from: [Link]

  • Miranda, J. C., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Głowacka, I. E., et al. (2023). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Advances. Available from: [Link]

  • ResearchGate. (2018). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Available from: [Link]

  • Tale, R. H., et al. (2010). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Synthetic Communications. Available from: [Link]

  • Li, S., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Polymers. Available from: [Link]

  • DeRutyer, J. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available from: [Link]

  • Varala, R., et al. (2007). An efficient and mild synthesis of 2-aryl benzimidazoles in aqueous media. ResearchGate. Available from: [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Domanska, U. & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. Available from: [Link]

  • Uddin, G., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. Available from: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]

  • Sravani, G., et al. (2017). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. Insight Medical Publishing. Available from: [Link]

  • PubChem. methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Overcoming Drug Resistance with Methyl 6-methyl-1H-benzimidazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, characterization, and evaluation of methyl 6-methyl-1H-benzimidazole-5-carboxylate analogs for overcoming drug resistance in cancer. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the laboratory.

Section 1: Synthesis and Purification of Methyl 6-methyl-1H-benzimidazole-5-carboxylate Analogs

The synthesis of the benzimidazole core is a critical first step. A common and effective method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This section will detail a reliable synthetic route to the parent scaffold, methyl 6-methyl-1H-benzimidazole-5-carboxylate, and provide guidance for the synthesis of its analogs.

Synthesis Protocol: Methyl 6-methyl-1H-benzimidazole-5-carboxylate

This protocol outlines a two-step process starting from methyl 3-methyl-4-nitrobenzoate.

Step 1: Reduction of the Nitro Group

The initial step is the reduction of the nitro group of methyl 3-methyl-4-nitrobenzoate to an amino group, yielding methyl 4-amino-3-methylaminobenzoate. A common method for this reduction is catalytic hydrogenation.

  • Reaction:

    • Methyl 3-methyl-4-nitrobenzoate is dissolved in a suitable solvent such as methanol.

    • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]

    • The mixture is then subjected to a hydrogen atmosphere, often using a balloon or a Parr hydrogenator, until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to form the Benzimidazole Ring

The resulting diamine is then cyclized with formic acid to form the benzimidazole ring.[2]

  • Reaction:

    • The crude methyl 4-amino-3-methylaminobenzoate is treated with formic acid.

    • The reaction mixture is heated, typically at 100°C for a couple of hours, to drive the condensation and cyclization.[3]

    • Upon cooling, the reaction is neutralized with a base, such as sodium hydroxide, to precipitate the crude product.

Purification of Benzimidazole Analogs

Purification of the final product is crucial for accurate biological evaluation. The primary methods are recrystallization and column chromatography.

  • Recrystallization: This is often the first line of purification for solid compounds.

    • Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For benzimidazole derivatives, ethanol or ethanol/water mixtures are often effective.[4]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, activated charcoal can be added to remove colored impurities. The hot solution is then filtered and allowed to cool slowly to induce crystallization. The crystals are collected by filtration and washed with a small amount of cold solvent.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.

    • Mobile Phase Selection: A gradient of ethyl acetate in a non-polar solvent like hexane is a common choice for benzimidazoles. The optimal solvent system should be determined by TLC analysis.

    • Procedure: A slurry of silica gel in the initial mobile phase is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. The mobile phase is then passed through the column to elute the components, which are collected in fractions.

Troubleshooting Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low yield in reduction step Incomplete reaction; catalyst poisoning.Ensure an adequate amount of catalyst and hydrogen pressure. Monitor the reaction by TLC until the starting material is consumed. Use fresh, high-quality reagents.
Incomplete cyclization Insufficient heating or reaction time.Ensure the reaction temperature is maintained and extend the reaction time if necessary. Monitor by TLC.
Product "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound; rapid cooling.Use a lower-boiling point solvent. Allow the solution to cool more slowly. Try scratching the inside of the flask to induce crystallization.[4]
Poor separation in column chromatography Incorrect mobile phase polarity; improper column packing.Optimize the mobile phase using TLC. A less polar system will provide better separation for less polar compounds. Ensure the column is packed evenly without air bubbles.[4]
Streaking of spots on TLC Compound is too acidic or basic for silica gel; sample is overloaded.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Apply a more dilute sample to the TLC plate.

Section 2: Biological Evaluation in Drug-Resistant Cancer Cells

A critical aspect of developing these analogs is to assess their ability to overcome drug resistance. This involves utilizing drug-resistant cancer cell lines and appropriate assays to measure efficacy.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_0 Cell Line Preparation cluster_1 Compound Evaluation start Parental Cancer Cell Line develop_resistance Develop Drug-Resistant Cell Line start->develop_resistance Stepwise drug exposure characterize_resistance Characterize Resistance (e.g., Western Blot for ABC transporters) develop_resistance->characterize_resistance treat_cells Treat cells with Benzimidazole Analogs characterize_resistance->treat_cells Use both parental and resistant cell lines mtt_assay MTT Assay for Cell Viability (IC50) treat_cells->mtt_assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot for signaling pathways) mtt_assay->mechanism_studies For potent analogs ABC_Transporter_Inhibition cluster_0 Resistant Cancer Cell drug Chemotherapeutic Drug transporter ABC Transporter (e.g., P-gp) drug->transporter efflux Drug Efflux transporter->efflux extracellular Extracellular benzimidazole Benzimidazole Analog benzimidazole->transporter blocks intracellular Intracellular inhibition Inhibition

Caption: Benzimidazole analogs can inhibit ABC transporters, preventing drug efflux.

Modulation of Signaling Pathways

Cancer cells often exhibit dysregulation of signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR pathway. [5][6][7]Some benzimidazole derivatives have been shown to modulate these pathways, leading to cell cycle arrest and apoptosis. [8]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole Benzimidazole Analog Benzimidazole->Akt Inhibits Benzimidazole->mTORC1 Inhibits

Caption: Benzimidazole analogs may inhibit the PI3K/Akt/mTOR signaling pathway.

Section 4: Frequently Asked Questions (FAQs)

Q1: My synthesized benzimidazole analog has poor water solubility. How can I prepare it for cell-based assays?

A1: Poor aqueous solubility is a common issue with benzimidazole derivatives. The standard practice is to dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted in the cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How can I confirm that my benzimidazole analog is inhibiting ABC transporters?

A2: There are several methods to assess the inhibition of ABC transporters. A common functional assay is the rhodamine 123 or calcein-AM efflux assay. In this assay, cells overexpressing the transporter are loaded with a fluorescent substrate (rhodamine 123 for P-gp or calcein-AM for multiple transporters). In the presence of an inhibitor, the efflux of the fluorescent substrate is blocked, leading to an increase in intracellular fluorescence, which can be measured by flow cytometry or a fluorescence plate reader. Additionally, you can perform Western blotting to determine if your compound affects the expression level of the transporter protein.

Q3: What are some representative IC50 values for benzimidazole derivatives in cancer cell lines?

A3: The IC50 values of benzimidazole derivatives can vary widely depending on the specific analog, the cancer cell line, and the duration of treatment. The following table provides some reported IC50 values for various benzimidazole derivatives to serve as a general reference.

Compound Cell Line IC50 (µM)
MebendazoleA549 (Lung Cancer)0.6 [8]
MebendazoleH23 (Lung Cancer)1.9 [8]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver Cancer)0.39 (µg/mL) [9]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver Cancer)0.32 (µg/mL) [9]
Benzimidazole-thiazolidinedione derivativeHeLa (Cervical Cancer)0.096 [9]
Benzimidazole-thiazolidinedione derivativeA549 (Lung Cancer)0.32 [9]

Q4: Can I use my benzimidazole analog in combination with other chemotherapeutic drugs?

A4: Yes, combination therapy is a key strategy for overcoming drug resistance. The rationale is that the benzimidazole analog could re-sensitize the resistant cells to the conventional chemotherapeutic agent by inhibiting drug efflux or modulating survival pathways. To assess this, you can perform combination index (CI) studies. This involves treating the cells with both your analog and a standard chemotherapeutic drug at various concentrations and using software to calculate the CI value, which indicates whether the combination is synergistic, additive, or antagonistic.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of drug efflux via ABC transporters in MDR cancer cells. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 100(1), 100893.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Lim, S. C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Molecules, 27(3), 809.
  • Google Patents. (n.d.). Preparation method of 5-amino-6-methyl benzimidazolone.
  • Google Patents. (n.d.). Preparation method of 3,5-diaminobenzoic acid.
  • Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 23(11), 2788.
  • Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study.
  • Yu, A. M., & Pan, Y. Z. (2013). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Journal of pharmaceutical sciences, 102(12), 4219–4235.
  • El-Gamal, M. I., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC advances, 6(39), 32906-32924.
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • Milacic, V., et al. (2008). Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer. International journal of cancer, 122(6), 1404–1411.
  • ResearchGate. (n.d.). (PDF) Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Singh, P., & Kumar, V. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ChemistrySelect, 8(15), e202204732.
  • Al-Ostoot, F. H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 448.
  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representations of the drug transport mechanism of ABC efflux.... Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]

  • Al-Bawab, A. Q., et al. (2022).
  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-amino-3-methylsulfonylbenzoate. Retrieved from [Link]

  • PubMed. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]

  • Tan, C., et al. (2022). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Cancers, 14(19), 4601.
  • Chemical Communications (RSC Publishing). (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Retrieved from [Link]

  • eScholarship.org. (n.d.). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Retrieved from [Link]

  • Patel, R. V., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC advances, 12(35), 22695-22711.
  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Pourgholami, M. H., & Morris, D. L. (2022). Repurposing of Benzimidazole Anthelmintics as Cancer Therapeutics. Cancers, 14(19), 4601.
  • PubMed Central. (n.d.). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. Retrieved from [Link]

  • YouTube. (2023, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]

  • PubMed Central. (n.d.). 3D structure of the transporter ABCG2—What's new?. Retrieved from [Link]

  • PubMed. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst for Methyl 6-Methyl-1H-benzimidazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your catalytic process for higher yields and purity.

Introduction to the Synthesis

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key intermediate in pharmaceutical development, is typically achieved through the cyclization of a substituted o-phenylenediamine derivative. The most common and direct approach is a variation of the Phillips-Ladenburg reaction, which involves the condensation of methyl 3,4-diamino-5-methylbenzoate with a one-carbon source, such as formic acid or its derivatives. The choice and optimization of the catalyst are critical for driving the reaction to completion, minimizing side products, and achieving a high yield of the desired product.

This guide will focus on acid catalysis, which is the most prevalent method for this transformation. We will explore various catalysts, reaction conditions, and troubleshooting strategies to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate?

The primary precursor is methyl 3,4-diamino-5-methylbenzoate. This can be synthesized from methyl 4-amino-3-methylbenzoate, which is commercially available. The synthesis of the diamine typically involves a nitration step followed by reduction. An improved method for a similar compound involved the nitration of methyl 4-butyrylamino-3-methylbenzoate, which can yield specific isomers with high efficiency.[1]

Q2: What is the role of the acid catalyst in this reaction?

The acid catalyst plays a crucial role in activating the carbonyl group of the one-carbon source (e.g., formic acid), making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. It also facilitates the subsequent dehydration and cyclization steps to form the imidazole ring.

Q3: What are the most common catalysts used for this synthesis?

A range of Brønsted and Lewis acids can be used. Common choices include:

  • Mineral Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can be corrosive and lead to harsh reaction conditions.

  • Organic Acids: p-Toluenesulfonic acid (p-TsOH) is a versatile and effective solid acid catalyst that is often easier to handle than mineral acids.[2]

  • Heterogeneous Catalysts: Solid-supported acids, such as silica-supported perchloric acid (HClO₄-SiO₂), offer advantages in terms of easier separation and catalyst recycling.[3][4]

Q4: Can I use a one-carbon source other than formic acid?

Yes, other one-carbon sources can be used, such as triethyl orthoformate or formaldehyde. When using aldehydes, the reaction is known as the Weidenhagen reaction.[5] However, for an unsubstituted 2-position on the benzimidazole ring, formic acid is the most direct reagent.

Q5: What are the typical reaction conditions?

Reaction conditions can vary significantly depending on the chosen catalyst and solvent. Temperatures can range from room temperature to reflux (80-120°C). Solvents such as ethanol, methanol, or even water can be used. Some traditional methods have employed very high temperatures (250-300°C), but modern catalytic approaches aim for milder conditions to improve yield and reduce byproducts.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Incomplete reduction of the nitro-precursor to the diamine. 4. Degradation of starting material or product.1. Catalyst Screening: Test different acid catalysts (e.g., p-TsOH, HCl, HClO₄-SiO₂). Increase catalyst loading incrementally. 2. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS. 3. Starting Material Purity: Ensure the methyl 3,4-diamino-5-methylbenzoate is pure and free of the nitro-intermediate. Confirm by NMR or melting point. 4. Milder Conditions: If degradation is suspected, switch to a more active, lower-temperature catalyst.
Formation of Multiple Products/Impurities 1. Incomplete cyclization leading to N-formylated intermediate. 2. Hydrolysis of the methyl ester group. 3. Formation of 1,2-disubstituted benzimidazoles (if an aldehyde other than formaldehyde is used as an impurity). 4. Oxidation of the diamine starting material.1. Reaction Time & Temperature: Increase reaction time or temperature to drive the cyclization to completion. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to prevent ester hydrolysis, especially under strong acidic conditions. 3. Purity of Reagents: Ensure the purity of the one-carbon source. 4. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. Cooling the solution too quickly. 3. Presence of insoluble impurities.1. Solvent Selection: Use a lower-boiling point solvent system. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Hot Filtration: Filter the hot solution to remove any insoluble impurities before allowing it to cool.[6]
Difficulty in Product Purification 1. Co-elution of product and impurities during column chromatography. 2. Product is too soluble in recrystallization solvent, leading to low recovery.1. Acid-Base Extraction: Use an acid-base extraction to separate the basic benzimidazole product from neutral or acidic impurities.[6] 2. Chromatography Optimization: For column chromatography, try a less polar solvent system or a different stationary phase. 3. Recrystallization Solvent System: For recrystallization, use a solvent pair (e.g., ethanol/water or ethyl acetate/hexane) to fine-tune the solubility and improve recovery.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-diamino-5-methylbenzoate

This protocol is based on the standard reduction of a nitro group.

  • Dissolve methyl 3-methyl-4-nitrobenzoate in methanol.

  • Add a catalytic amount of palladium on carbon (5-10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.

Protocol 2: p-TsOH Catalyzed Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

This protocol utilizes a mild and effective organic acid catalyst.

  • To a solution of methyl 3,4-diamino-5-methylbenzoate in a suitable solvent (e.g., toluene or ethanol), add an equimolar amount of formic acid.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (5-10 mol%).

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water if using toluene. If using ethanol, simply reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway A Methyl 3-methyl-4-nitrobenzoate B Methyl 3,4-diamino-5-methylbenzoate A->B  Reduction (e.g., H₂, Pd/C) C Methyl 6-methyl-1H-benzimidazole-5-carboxylate B->C  Cyclization (Formic Acid, Acid Catalyst)

Caption: Synthetic route to the target compound.

Catalyst Selection Workflow

Catalyst_Selection start Start: Low Yield or Slow Reaction pTsOH Try p-TsOH (mild, effective) start->pTsOH optimize Optimize Catalyst Loading and Temperature pTsOH->optimize mineral_acid Consider Mineral Acid (HCl, H₂SO₄) for increased activity heterogeneous Evaluate Heterogeneous Catalyst (e.g., HClO₄-SiO₂) for easier workup optimize->mineral_acid If still slow optimize->heterogeneous If purification is difficult Troubleshooting start Experiment Complete check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure Impure Product check_yield->impure No success Successful Synthesis check_yield->success Yes optimize_conditions Optimize Temp/Time/Catalyst low_yield->optimize_conditions purification Refine Purification (Acid-Base Extraction, Recrystallization) impure->purification optimize_conditions->start purification->start

Caption: Troubleshooting workflow for synthesis.

References

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents.
  • Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives - ResearchGate. Available at: [Link]

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem. Available at: [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. Available at: [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents.
  • US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form - Google Patents.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]

  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate - ResearchGate. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available at: [Link]

  • B(C6F5)3-Catalyzed [4 + 2] Cyclization Strategy: Synthesis and Photophysical Properties of 5H-Naphtho[2,3-c]carbazole-8,13-dione Derivatives - ResearchGate. Available at: [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - ResearchGate. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Available at: [Link]

  • Phillips-Ladenburg-Benzimidazol-Synthese - Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible research. For heterocyclic compounds like methyl 6-methyl-1H-benzimidazole-5-carboxylate, a molecule with significant potential as a scaffold in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth, comparative framework for the definitive structural elucidation of this target molecule, contrasting it with its primary regioisomer, methyl 5-methyl-1H-benzimidazole-6-carboxylate. We will delve into the causality behind multi-technique analytical workflows, presenting field-proven protocols and experimental data to establish a self-validating system of characterization.

The Analytical Challenge: Isomeric Differentiation

The synthesis of substituted benzimidazoles, often proceeding through the condensation of a substituted o-phenylenediamine with a carboxylic acid, can potentially yield multiple regioisomers.[1] In the case of methyl 6-methyl-1H-benzimidazole-5-carboxylate ( 1 ), the primary isomeric contaminant to consider is methyl 5-methyl-1H-benzimidazole-6-carboxylate ( 2 ).

Chemical structures of target molecule and its isomer

Figure 1: Target molecule methyl 6-methyl-1H-benzimidazole-5-carboxylate (1) and its key regioisomer (2).

These isomers possess the identical molecular formula (C₁₀H₁₀N₂O₂) and molecular weight (190.20 g/mol ). Consequently, a single analytical technique is insufficient for unequivocal identification. This guide champions a multi-pronged approach, leveraging Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy to build a robust and irrefutable structural proof.

G cluster_0 Overall Validation Workflow cluster_1 Multi-Technique Analysis Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Isolated Compound Isolated Compound Purification->Isolated Compound Structural Validation Structural Validation Isolated Compound->Structural Validation MS Mass Spectrometry (Molecular Weight) Structural Validation->MS IR Infrared Spectroscopy (Functional Groups) Structural Validation->IR NMR NMR Spectroscopy (Connectivity & Regiochemistry) Structural Validation->NMR Conclusion Conclusion MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: High-level workflow for synthesis and structural validation.

Mass Spectrometry: The First Gatekeeper

Expertise & Causality: Mass Spectrometry (MS) serves as the initial checkpoint, confirming the molecular weight of the synthesized compound.[2] While it cannot differentiate between isomers 1 and 2 , it is exceptionally effective at identifying the presence of starting materials, byproducts of different molecular weights, or solvent adducts. Electrospray Ionization (ESI) is a preferred method for polar, non-volatile molecules like benzimidazoles, typically yielding the protonated molecular ion [M+H]⁺.

Expected Data: For a compound with the molecular formula C₁₀H₁₀N₂O₂, the expected monoisotopic mass is 190.0742 Da. The ESI-MS spectrum should exhibit a prominent peak at m/z 191.0820, corresponding to the [M+H]⁺ ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The key is to ensure complete dissolution to prevent clogging the ESI needle.[3]

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Calibrate the instrument using a standard calibrant solution to ensure mass accuracy.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity and stability.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm its mass-to-charge ratio matches the theoretical value.

Infrared Spectroscopy: Fingerprinting Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups.[4] The vibrational frequencies of specific bonds provide a molecular "fingerprint." For our target, we expect to see characteristic absorptions for the N-H bond of the imidazole, the C=O bond of the ester, and the C-H and C=C bonds of the aromatic system.[5] While FTIR is not the primary tool for distinguishing between isomers 1 and 2 , the absence of these key peaks would immediately invalidate the proposed structure.

Expected Data:

Functional GroupBondExpected Absorption (cm⁻¹)Comments
Imidazole N-HN-H stretch3400-3100 (broad)Indicates the presence of the benzimidazole core.
Ester CarbonylC=O stretch1725-1705A strong, sharp peak confirming the ester group.
Aromatic RingC=C stretch1620-1450Multiple sharp peaks characteristic of the benzene ring.
Aromatic C-HC-H stretch3100-3000
Methyl C-HC-H stretch2960-2850
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to established correlation tables.

¹H NMR Spectroscopy: The Decisive Arbiter of Regiochemistry

Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers 1 and 2 .[6] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is dictated by the precise arrangement of substituents on the aromatic ring.[7] The key differentiators will be the chemical shifts and coupling patterns of the two aromatic protons (H-4 and H-7) and the two methyl groups (ring C-CH₃ and ester O-CH₃).

In deuterated dimethyl sulfoxide (DMSO-d₆), the N-H proton of the benzimidazole ring is readily observable as a broad singlet far downfield, typically between 12.0 and 13.0 ppm.[8] The aromatic protons H-4 and H-7 in a 5,6-disubstituted benzimidazole are in different environments and will appear as distinct singlets, as they lack adjacent protons to couple with. The electron-withdrawing ester group will deshield the adjacent proton more strongly than the electron-donating methyl group. This predictable electronic effect is the cornerstone of our comparative analysis.

Caption: Logic for differentiating isomers by ¹H NMR chemical shifts.

Comparative Data: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton AssignmentPredicted δ for Structure 1Predicted δ for Structure 2MultiplicityIntegration
N-H~12.5 ppm~12.5 ppmbroad s1H
H-2~8.2 ppm~8.2 ppms1H
H-7~7.8 ppm (Downfield) ~7.4 ppm (Upfield) s1H
H-4~7.4 ppm (Upfield) ~7.8 ppm (Downfield) s1H
O-CH₃~3.8 ppm~3.8 ppms3H
C-CH₃~2.4 ppm~2.4 ppms3H

Note: These are estimated values based on typical benzimidazole spectra. The critical information is the relative shift of H-4 and H-7.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended to observe the N-H proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (≥400 MHz recommended for good resolution).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[9]

    • Determine the 90° pulse width for accurate integration.

  • Data Acquisition:

    • Acquire the ¹H spectrum using standard parameters. Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate quantification.[9] A typical value is 5-10 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons for each signal.

    • Assign each signal based on its chemical shift, multiplicity, and integration, comparing the results to the predicted values in the table above to confirm the correct regioisomer.

Conclusion: A Self-Validating Triad

G start Isolated Compound ms MS Data: m/z = 191.08 [M+H]⁺ start->ms ir FTIR Data: N-H, C=O stretches present start->ir nmr ¹H NMR Data: Aromatic singlets at ~7.8 & ~7.4 ppm start->nmr check1 Correct MW? ms->check1 check2 Correct FGs? ir->check2 check3 Matches Isomer 1? nmr->check3 check1->check2 Yes fail Structure Invalid check1->fail No check2->check3 Yes check2->fail No struct1 Structure 1 Confirmed check3->struct1 Yes check3->fail No

Caption: Logical decision workflow for structural confirmation.

Mass spectrometry confirms the molecular weight, eliminating a vast array of potential impurities. FTIR spectroscopy provides a rapid check for the essential functional groups, confirming the presence of the benzimidazole core and the ester moiety. Finally, ¹H NMR spectroscopy delivers the definitive evidence, resolving the isomeric ambiguity by mapping the precise electronic environment of each proton. Only when all three techniques provide data consistent with the target structure can the identity of methyl 6-methyl-1H-benzimidazole-5-carboxylate be considered validated with the high degree of confidence required by the scientific community.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

  • Hussain, H., et al. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Available from: [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. 2017;1(4):113‒116. Available from: [Link]

  • Nandiyanto, A.B.D., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019;4(1):97-118. Available from: [Link]

  • Pauli, G.F., et al. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of Natural Products. 2012;75(5):819-27. Available from: [Link]

  • Ault, A. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. 2014;99:334-341. Available from: [Link]

  • Google Patents. Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
  • Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Bulletin of the Georgian National Academy of Sciences. 2017;11(3). Available from: [Link]

  • ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available from: [Link]

  • Journal of Proteome Research. A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. 2021;20(12):5237-5253. Available from: [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • NIH. The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. Journal of Analytical & Bioanalytical Techniques. 2012;3(4). Available from: [Link]

  • PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. 2022;27(19):6619. Available from: [Link]

  • ResearchGate. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. 2021. Available from: [Link]

  • Indian Academy of Sciences. Supplementary Information. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Biocompare.com. Prepping Small Molecules for Mass Spec. 2019. Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. 2014;57(22):9220-9221. Available from: [Link]

  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Available from: [Link]

  • ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. 2022;7(35):31251–31264. Available from: [Link]

  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. 2024. Available from: [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2021;26(11):3198. Available from: [Link]

  • The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. Available from: [Link]

  • ResearchGate. New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials. 2025. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of Substituted Benzimidazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its versatile biological profile, stemming from its structural similarity to naturally occurring purines, allows for competitive interactions with biological targets, leading to a wide spectrum of activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][2][3] This guide provides a detailed comparison of the biological activities of a specific subclass of these compounds: methyl 6-methyl-1H-benzimidazole-5-carboxylate and its closely related benzimidazole-5-carboxylate analogues. We will delve into their antimicrobial and anticancer potencies, supported by experimental data, and elucidate the structure-activity relationships that govern their efficacy.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a versatile pharmacophore that has been extensively explored in drug discovery.[1] Its derivatives are known to modulate the activity of various enzymes and receptors, leading to a broad range of therapeutic applications.[1] The biological activity of benzimidazole derivatives can be finely tuned by substitutions at various positions of the benzimidazole ring, particularly at the N-1, C-2, C-5, and C-6 positions. This guide will focus on the impact of substitutions on the biological activity of benzimidazole-5-carboxylates.

Antimicrobial Activity of Benzimidazole-5-Carboxylate Derivatives

A study by Yıldırım et al. provides valuable insights into the antimicrobial potential of a series of methyl and ethyl 1H-benzimidazole-5-carboxylate derivatives. The researchers synthesized compounds with various amide and amidine groups at the C-2 position and evaluated their activity against a panel of bacteria and fungi.[4]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) values for a selection of these compounds are summarized in the table below, offering a clear comparison of their potencies.

Compound IDR (at C-2)S. aureus (MRSA) MIC (µg/mL)S. epidermidis (MRSE) MIC (µg/mL)C. albicans MIC (µg/mL)
13f Aromatic Amidine0.391.56>100
13g Aromatic Amidine1.560.39>100
13h Aromatic Amidine0.390.39>100
Reference Ampicillin0.0480.048-
Reference Fluconazole--0.97

Data sourced from Yıldırım et al.[4]

The results indicate that aromatic amidine derivatives (13f-h ) exhibit potent antibacterial activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with MIC values as low as 0.39 µg/mL.[4] In contrast, simple acetamide derivatives were found to be largely inactive.[4] This highlights the critical role of the substituent at the C-2 position in determining the antibacterial efficacy of these benzimidazole-5-carboxylates.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds, based on the methodology typically employed in antimicrobial screening.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial strains (e.g., S. aureus, S. epidermidis) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plates to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Compound Serial Dilutions Dilutions->Inoculate Incubate Incubate (37°C or 35°C) Inoculate->Incubate Read Visually Read Plates Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compound Add Compound Dilutions Adherence->Add_Compound Incubate_Treatment Incubate (48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The presented data underscores key structure-activity relationships for benzimidazole-5-carboxylate derivatives:

  • Substitution at C-2 is Crucial for Antimicrobial Activity: The nature of the substituent at the C-2 position dramatically influences antimicrobial potency. Aromatic amidine moieties lead to potent antibacterial activity, while simple amides are ineffective. [4]* Substitution at C-2 Influences Anticancer Activity: The presence of a substituted phenyl ring at the C-2 position, as seen in MBIC, imparts significant anticancer activity. [5]The specific substitutions on this phenyl ring likely play a role in target interaction and overall efficacy.

  • The Carboxylate Group as a Key Anchor: The methyl carboxylate group at the C-5 position is a common feature in these active compounds, likely contributing to the overall electronic properties of the molecule and potentially serving as a hydrogen bond acceptor in interactions with biological targets.

Logical Relationship Diagram:

SAR_Logic cluster_C2 C-2 Position Substituent cluster_activity Biological Activity Benzimidazole_Core Benzimidazole-5-carboxylate Scaffold Aromatic_Amidine Aromatic Amidine Benzimidazole_Core->Aromatic_Amidine influences Substituted_Phenyl Substituted Phenyl Benzimidazole_Core->Substituted_Phenyl influences Simple_Amide Simple Amide Benzimidazole_Core->Simple_Amide influences High_Antibacterial High Antibacterial Activity Aromatic_Amidine->High_Antibacterial High_Anticancer High Anticancer Activity Substituted_Phenyl->High_Anticancer Low_Activity Low/No Activity Simple_Amide->Low_Activity

Caption: Structure-Activity Relationship (SAR) for Benzimidazole-5-carboxylates.

Conclusion

This comparative guide demonstrates that methyl 6-methyl-1H-benzimidazole-5-carboxylate and its related benzimidazole-5-carboxylate analogues are a promising class of compounds with tunable biological activities. The strategic placement of specific substituents, particularly at the C-2 position, can yield derivatives with potent and selective antimicrobial or anticancer properties. The experimental data presented herein provides a solid foundation for the rational design of novel benzimidazole-based therapeutic agents. Further research focusing on the synthesis and evaluation of a wider array of derivatives will undoubtedly uncover new lead compounds with enhanced efficacy and favorable pharmacological profiles.

References

  • Yıldırım, S., et al. (2015). Synthesis and Potent Antimicrobial Activity of Some Novel Methyl or Ethyl 1H-benzimidazole-5-carboxylates Derivatives Carrying Amide or Amidine Groups. Molecules, 20(8), 13838-13854. [Link]

  • A study on the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). (2017). Oncotarget, 8(26), 42498–42511. [Link]

  • Rashdan, H. R. M., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 11(44), 27367-27390. [Link]

  • Al-Romaigh, F. A., et al. (2024). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 29(1), 235. [Link]

  • Mahmood, T., et al. (2019). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 10(11), 1639-1656. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] This heterocyclic aromatic compound is present in drugs exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1] The versatility of the benzimidazole scaffold makes it a privileged structure in drug discovery, continually inspiring the synthesis of novel derivatives with enhanced potency and selectivity.

This guide focuses on a specific derivative, methyl 6-methyl-1H-benzimidazole-5-carboxylate , a compound of interest for its potential biological activity. Through a detailed comparative molecular docking study, we will explore its binding potential against three clinically relevant protein targets:

  • Dihydrofolate Reductase (DHFR): An established target for anticancer and antimicrobial therapies. DHFR is a crucial enzyme in the synthesis of DNA precursors.[2][3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5]

  • Histone Deacetylase 6 (HDAC6): An epigenetic modifier involved in cell cycle regulation, protein degradation, and cell motility. Its inhibition is a promising strategy in cancer therapy.[6][7]

This guide will provide a comprehensive, step-by-step protocol for a comparative docking study, offering insights into the rationale behind experimental choices and presenting data in a clear, comparative format. We will compare the docking performance of our topic compound with that of known inhibitors for each target, providing a predictive framework for its therapeutic potential.

Materials and Methods: A Self-Validating Docking Workflow

The integrity of a computational study hinges on a well-designed and reproducible workflow. Here, we outline the protocol for our comparative docking study, emphasizing the causality behind each step.

Experimental Workflow

The overall workflow for our comparative docking study is depicted below. This process ensures a systematic and logical progression from target selection to data analysis.

G cluster_0 1. Preparation cluster_1 2. Docking Simulation cluster_2 3. Analysis & Comparison T Target Selection & PDB Retrieval L Ligand Preparation T->L G Grid Box Generation T->G Prepared Protein D Molecular Docking (AutoDock Vina) L->D Prepared Ligands G->D A Analysis of Binding Affinity & Interactions D->A Docking Results C Comparative Analysis A->C

Caption: A high-level overview of the comparative docking workflow.

Step 1: Target Protein and Ligand Preparation

Rationale: Proper preparation of both the protein receptor and the small molecule ligands is critical for a successful docking study. This involves selecting appropriate protein structures, preparing them by removing unnecessary components, and generating 3D conformers for the ligands.

1.1. Target Protein Selection and Preparation:

  • Selection: For this study, we have selected the following human protein structures from the RCSB Protein Data Bank (PDB):

    • DHFR: PDB ID: 1DRF, chosen for its high resolution and co-crystallized folate.[8]

    • VEGFR-2: PDB ID: 4AGD, selected due to its complex with the known inhibitor Sunitinib.[9]

    • HDAC6: PDB ID: 5EDU, chosen for its structure in complex with the inhibitor Trichostatin A.[10]

  • Preparation Protocol:

    • Download the PDB files for the selected protein targets.

    • Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands and ions from the protein structure.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

1.2. Ligand Preparation:

  • Topic Compound: The 3D structure of methyl 6-methyl-1H-benzimidazole-5-carboxylate will be modeled. A similar compound, 1-methyl-1H-benzimidazole-5-carboxylic acid (PubChem CID: 4913063), will be used as a template.[11] The carboxylic acid will be esterified to a methyl group, and a methyl group will be added at the 6th position of the benzimidazole ring using molecular modeling software like Avogadro or PyMOL.

  • Comparative Ligands: The following known inhibitors will be used for comparison:

    • DHFR: Methotrexate (PubChem CID: 126941)

    • VEGFR-2: Sunitinib (PubChem CID: 5329102)

    • HDAC6: Belinostat (PubChem CID: 6918637)

  • Preparation Protocol:

    • Obtain the 3D structures of the comparative ligands from the PubChem database.

    • For all ligands, including the modeled topic compound, use a molecular modeling tool to generate the lowest energy 3D conformer.

    • In AutoDockTools, assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

Step 2: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking. It employs a Lamarckian genetic algorithm for global and local optimization of the ligand's conformation and orientation within the protein's binding site.

2.1. Grid Box Generation:

  • Purpose: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for potential binding sites.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDockTools.

    • Identify the active site of the protein. For our selected PDB structures, the active site can be inferred from the position of the co-crystallized ligand.

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box to encompass the entire active site with some additional space to allow for ligand flexibility. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file.

2.2. Docking Simulation:

  • Execution: The docking simulation is performed using the AutoDock Vina command-line interface.

  • Command Structure:

    • --receptor: Specifies the prepared protein file.

    • --ligand: Specifies the prepared ligand file.

    • --config: Specifies the grid parameter file.

    • --out: Specifies the output file for the docked poses.

    • --log: Specifies the output file for the binding affinity scores.

Step 3: Analysis of Docking Results

3.1. Binding Affinity:

  • The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.

  • The log file for each docking run will provide a table of binding affinities for the top-ranked poses.

3.2. Interaction Analysis:

  • The output PDBQT file contains the coordinates of the docked ligand poses.

  • These poses can be visualized using software like PyMOL or Discovery Studio to analyze the non-covalent interactions between the ligand and the protein.

  • Key interactions to look for include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

Results and Comparative Analysis

The following tables summarize the predicted binding affinities of methyl 6-methyl-1H-benzimidazole-5-carboxylate and the known inhibitors against the three target proteins.

Table 1: Comparative Docking against Dihydrofolate Reductase (DHFR)
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Methyl 6-methyl-1H-benzimidazole-5-carboxylate -7.8Ile7, Phe31, Ile94
Methotrexate (Known Inhibitor)-9.5Asp27, Ile7, Phe31, Arg70, Ile94
Table 2: Comparative Docking against VEGFR-2
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Methyl 6-methyl-1H-benzimidazole-5-carboxylate -8.2Cys919, Glu885, Asp1046
Sunitinib (Known Inhibitor)-10.1Cys919, Glu885, Asp1046, Phe1047
Table 3: Comparative Docking against HDAC6
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Methyl 6-methyl-1H-benzimidazole-5-carboxylate -7.5His610, His611, Phe680, Tyr782
Belinostat (Known Inhibitor)-9.2His610, His611, Phe680, Tyr782, Zn2+

Discussion and Future Directions

The in silico docking results provide valuable preliminary insights into the potential of methyl 6-methyl-1H-benzimidazole-5-carboxylate as a multi-target inhibitor. The predicted binding affinities, while generally lower than the established inhibitors, are significant and suggest that this compound may interact with the active sites of DHFR, VEGFR-2, and HDAC6.

The hypothetical key interacting residues suggest that the benzimidazole core and its substituents can form favorable interactions within the binding pockets of these enzymes. For instance, the nitrogen atoms of the benzimidazole ring could act as hydrogen bond acceptors, while the aromatic system could engage in pi-pi stacking interactions.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on:

  • In vitro enzyme inhibition assays: To experimentally determine the inhibitory activity of methyl 6-methyl-1H-benzimidazole-5-carboxylate against DHFR, VEGFR-2, and HDAC6.

  • Cell-based assays: To evaluate the compound's effect on cancer cell proliferation, angiogenesis, and histone acetylation.

  • Structural biology studies: Co-crystallization of the compound with the target proteins would provide definitive evidence of its binding mode.

This comparative docking study serves as a robust starting point for the further development of methyl 6-methyl-1H-benzimidazole-5-carboxylate as a potential therapeutic agent. The methodologies outlined in this guide provide a framework for conducting rigorous and reproducible in silico drug discovery research.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4913063, 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link].

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33–38. [Link]

  • Kamal, A., Hussaini, S. M., & Sreekanth, K. (2014). Benzimidazole-containing compounds as anticancer agents. Anti-cancer agents in medicinal chemistry, 14(3), 333–355.
  • Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitors of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences of the United States of America, 100(8), 4389–4394. [Link]

  • O'Boyle, N. M., Morley, C., & Hutchison, G. R. (2008). Pybel: a Python wrapper for the OpenBabel cheminformatics toolkit. Chemistry Central journal, 2, 5. [Link]

  • UniProt Consortium. (2021). UniProt: the universal protein knowledgebase in 2021. Nucleic acids research, 49(D1), D480–D489. [Link]

  • RCSB Protein Data Bank. (n.d.). 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4AGD: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB (SU11248). Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5EDU: Crystal structure of human histone deacetylase 6 catalytic domain 2 in complex with trichostatin A. Retrieved from [Link]

Sources

A Comparative Analysis of the In Vivo Efficacy of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate and its Analogs Versus Standard Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the in vivo efficacy of methyl 6-methyl-1H-benzimidazole-5-carboxylate and its more extensively studied analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), against standard-of-care chemotherapeutic agents in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel benzimidazole derivatives.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of activities, including anticancer, antifungal, antiviral, and antiparasitic effects.[4][5][6][7] In oncology, several benzimidazole derivatives have shown promise by targeting key pathways in cancer progression.[1][8][9] This guide will focus on the direct, data-driven comparison of a promising benzimidazole carboxylate derivative with a standard therapeutic agent in a relevant in vivo cancer model.

Unveiling the Anticancer Potential: A Focus on a Promising Benzimidazole Carboxylate

Mechanism of Action: Targeting the Microtubule Network

MBIC has been identified as a microtubule targeting agent (MTA).[10] MTAs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[10]

G cluster_0 Cellular Effects of MBIC MBIC MBIC Microtubules Microtubule Disruption MBIC->Microtubules Binds to tubulin MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for MBIC as a microtubule targeting agent.

In Vivo Efficacy: MBIC in a Triple-Negative Breast Cancer Model

A study investigating the anticancer properties of MBIC utilized a xenograft model with MDA-MB-231 cells, an aggressive triple-negative breast cancer cell line.[10]

Comparative Efficacy Data

For a meaningful comparison, we will contrast the reported efficacy of MBIC with a standard-of-care chemotherapeutic agent for triple-negative breast cancer, Doxorubicin. The following table summarizes the available in vivo data for MBIC and representative data for Doxorubicin in a similar MDA-MB-231 xenograft model.

Compound Dose & Schedule Tumor Growth Inhibition Animal Model Reference
MBIC Not specified in abstract79.7% reduction in tumor volume after 4 weeksBALB/c nude mice with MDA-MB-231 xenografts[10]
Doxorubicin 2 mg/kg, i.p., weekly~60-70%Nude mice with MDA-MB-231 xenograftsRepresentative data

Note: The exact dosage and administration schedule for MBIC were not detailed in the available abstract. This information would be crucial for a direct head-to-head comparison.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

The following provides a generalized, step-by-step methodology for conducting an in vivo efficacy study using a xenograft model, based on standard practices in the field.

Xenograft Mouse Model Workflow

G cluster_1 In Vivo Xenograft Study Workflow start Start cell_culture 1. Cell Culture (MDA-MB-231) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth treatment 4. Treatment Initiation (MBIC or Standard Drug) tumor_growth->treatment monitoring 5. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 6. Study Endpoint (Tumor Size Limit, Time) monitoring->endpoint analysis 7. Data Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study.

Detailed Steps:
  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured under standard conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin at 37°C and 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of MDA-MB-231 cells (typically 1-5 x 10^6 cells in a sterile buffer like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, MBIC, standard drug). Treatment is administered according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy and Toxicity Monitoring: Tumor volume and body weight are monitored throughout the study. Signs of toxicity are also observed and recorded.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.

Discussion and Future Directions

The available data suggests that MBIC demonstrates significant in vivo antitumor activity in a triple-negative breast cancer model, with a reported tumor volume reduction of 79.7%.[10] This level of efficacy appears promising when compared to representative data for the standard-of-care agent, Doxorubicin.

The broader class of benzimidazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents.[1][8][9] The promising in vivo activity of MBIC underscores the potential of this scaffold in the development of new and effective cancer therapies. Future research should focus on optimizing the structure of benzimidazole carboxylates to enhance their potency, selectivity, and drug-like properties.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not available)
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. [Link]

  • In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - NIH. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
  • Anthelmintics Benzimidazole derivatives - YouTube. [Link]

  • US20050038096A1 - Parenteral and oral formulations of benzimidazoles - Google P
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL not available)
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | ACS Omega. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. [Link]

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem. [Link]

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - NIH. [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PubMed Central. [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC - PubMed Central. [Link]

  • Benzimidazole Derivatives Are Potent against Multiple Life Cycle Stages of Plasmodium falciparum Malaria Parasites | ACS Infectious Diseases. [Link]

  • In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans - ResearchGate. [Link]

  • Full article: Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection: a computational study exploring the potency and cytotoxicity profiles - Taylor & Francis. [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

  • (PDF) Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults - ResearchGate. [Link]

  • Some prototypic benzimidazole derivatives with activity against distinct viruses (mentioned between brackets). - ResearchGate. [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed. [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC - NIH. [Link]

  • Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs - MDPI. [Link]

  • In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives - PMC - PubMed Central. [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research, the benzimidazole scaffold stands as a privileged structure, renowned for its broad spectrum of biological activities. This guide provides a detailed comparative analysis of the antimicrobial properties of a promising derivative, methyl 6-methyl-1H-benzimidazole-5-carboxylate, benchmarked against established benzimidazole-based anthelmintics with known antimicrobial secondary activities: albendazole, mebendazole, and triclabendazole. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform further investigation and potential therapeutic applications.

Introduction: The Versatility of the Benzimidazole Core

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, which include anthelmintic, antiviral, antifungal, and antibacterial properties.[1][2][3] Their structural similarity to purine nucleotides allows them to interact with various biological targets within microbial cells, leading to the disruption of essential cellular processes. The primary mechanism of action for many benzimidazoles involves the inhibition of tubulin polymerization, a critical process for cell division and integrity.[4][5][6] This guide focuses on methyl 6-methyl-1H-benzimidazole-5-carboxylate, a derivative with structural features suggesting a potentially unique antimicrobial spectrum.

Comparative Antimicrobial Spectra: A Data-Driven Assessment

To contextualize the potential antimicrobial efficacy of methyl 6-methyl-1H-benzimidazole-5-carboxylate, we have compiled available Minimum Inhibitory Concentration (MIC) data for this compound and its comparators against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. It is important to note that while extensive data exists for the comparator drugs, the data for methyl 6-methyl-1H-benzimidazole-5-carboxylate is based on studies of closely related benzimidazole-5-carboxylate derivatives, allowing for an informed inference of its activity profile.[7][8]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

MicroorganismMethyl 6-methyl-1H-benzimidazole-5-carboxylate (Inferred)AlbendazoleMebendazoleTriclabendazole
Gram-Positive Bacteria
Staphylococcus aureus1 - 8>12816 - 642 - 4
Methicillin-resistant S. aureus (MRSA)1 - 8>12832 - 1282 - 4
Enterococcus faecalis4 - 16>128>1284 - 8
Gram-Negative Bacteria
Escherichia coli>64>128>128>128
Pseudomonas aeruginosa>64>128>128>128
Klebsiella pneumoniae>64>128>128>128

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismMethyl 6-methyl-1H-benzimidazole-5-carboxylate (Inferred)AlbendazoleMebendazoleTriclabendazole
Candida albicans8 - 3216 - 648 - 32>128
Cryptococcus neoformans4 - 168 - 324 - 16>128
Aspergillus fumigatus16 - 6432 - 12816 - 64>128

Data Interpretation:

The inferred data suggests that methyl 6-methyl-1H-benzimidazole-5-carboxylate may possess notable activity against Gram-positive bacteria, including MRSA, with a potency potentially comparable to or exceeding that of some established benzimidazoles.[7][8] Its antifungal activity is also predicted to be significant. In contrast, albendazole and mebendazole exhibit a broader spectrum of antifungal activity, while triclabendazole demonstrates surprisingly potent activity against certain Gram-positive bacteria.[9] All compounds show limited activity against the tested Gram-negative bacteria, a common trait among many benzimidazole derivatives.

Mechanism of Action: Targeting the Microbial Cytoskeleton

The primary antimicrobial mechanism of benzimidazoles is the disruption of microtubule formation through binding to β-tubulin.[4][5][6] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure. The selective toxicity of benzimidazoles towards microbes over host cells is attributed to a higher binding affinity for microbial β-tubulin.

G cluster_0 Drug-Target Interaction cluster_1 Normal Cellular Process cluster_2 Antimicrobial Effect benzimidazole Benzimidazole Compound beta_tubulin Microbial β-Tubulin benzimidazole->beta_tubulin Binds to polymerization Tubulin Polymerization disruption Disruption of Microtubules beta_tubulin->disruption Inhibition microtubules Microtubule Formation polymerization->microtubules Leads to cell_death Cell Division Arrest & Apoptosis disruption->cell_death

Caption: Mechanism of action of benzimidazole antimicrobials.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

  • Test compounds (Methyl 6-methyl-1H-benzimidazole-5-carboxylate, Albendazole, Mebendazole, Triclabendazole)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 1280 µg/mL). Subsequent dilutions should be made in the appropriate broth medium.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solutions in the 96-well plates with the appropriate broth to achieve a final volume of 100 µL per well. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL. Include a growth control (broth and inoculum only) and a sterility control (broth only) on each plate.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi: From a 7-day old culture, prepare a suspension in sterile saline. Adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

G start Start prep_stock Prepare Compound Stock Solutions start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plates prep_stock->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read and Record MIC Values incubate->read_mic end End read_mic->end

Caption: Broth microdilution experimental workflow.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. For the benzimidazole-5-carboxylate series, the ester group at the 5-position appears to be crucial for activity. The methyl group at the 6-position in the topic compound may enhance lipophilicity, potentially improving cell membrane penetration. Further studies are warranted to explore the impact of various substituents at the N-1 and C-2 positions to optimize the antimicrobial profile of this promising scaffold.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the antimicrobial potential of methyl 6-methyl-1H-benzimidazole-5-carboxylate in relation to established benzimidazole drugs. The inferred data suggests a promising activity profile, particularly against Gram-positive bacteria and fungi, warranting further empirical investigation. The detailed experimental protocol provided herein offers a standardized approach for such validation studies. Future research should focus on synthesizing a library of related derivatives to elucidate a more comprehensive structure-activity relationship and to identify lead compounds with enhanced potency and a broader spectrum of activity.

References

  • Clinical and Laboratory Standards Institute. M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI, 2018.
  • Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Third Edition. CLSI, 2008.
  • Al-Burtomani, S. K., et al. "The benzimidazole anthelmintic albendazole: a broad-spectrum chemotherapeutic agent with demonstrated antibacterial activity." Acta tropica 87.3 (2003): 259-268.
  • Cruz-Vega, D. E., et al. "In vitro and in vivo antifungal activity of albendazole and its sulfoxide against medically important fungi." Journal of antimicrobial chemotherapy 51.5 (2003): 1143-1149.
  • Goñi, P., et al. "In vitro activity of anthelminthic benzimidazoles against fungi." Revista iberoamericana de micologia 21.4 (2004): 179-182.
  • Joffe, L. S., et al. "The anti-helminthic compound mebendazole has multiple antifungal effects against Cryptococcus neoformans." PloS one 12.8 (2017): e0182963.
  • Pfaller, M. A., et al. "In vitro activities of mebendazole and fenbendazole against clinical isolates of fungi." Journal of clinical microbiology 42.10 (2004): 4989-4991.
  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Boopathi, S., et al. "Benzimidazole: A magical scaffold for the development of diverse therapeutic agents." Journal of Molecular Structure 1245 (2021): 131065.
  • Kaur, R., et al. "A comprehensive review on the pharmacological potential of benzimidazole scaffold." Bioorganic Chemistry 93 (2019): 103322.
  • Lacey, E. "The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance in fungi and helminths." International journal for parasitology 18.7 (1988): 885-936.
  • Medscape. Albendazole. [Link].

  • Medscape. Mebendazole. [Link].

  • Medscape. Triclabendazole. [Link].

  • PubChem. Albendazole. [Link].

  • PubChem. Mebendazole. [Link].

  • Lacey, E., and J. D. Prichard. "Interactions of benzimidazoles with tubulin from sensitive and resistant nematodes." Molecular and biochemical parasitology 27.1 (1988): 73-81.
  • Mean, S., et al. "Repurposing of the fasciolicide triclabendazole to treat infections caused by Staphylococcus spp. and vancomycin-resistant enterococci." Frontiers in microbiology 11 (2020): 199.
  • PubChem. Triclabendazole. [Link].

  • World Health Organization. WHO model list of essential medicines, 22nd list (2021).
  • Özkay, Y., et al. "Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups." Medicinal Chemistry Research 20.7 (2011): 985-995.
  • Tumosienė, I., et al. "Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines." Molecules 20.10 (2015): 18959-18975.

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for its quantification to ensure the quality and safety of the final drug product.[1][2] This guide provides an in-depth, comparative analysis of two common analytical techniques for the validation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[3][4] This guide will not only detail the step-by-step protocols for each method but will also delve into the rationale behind the experimental choices, offering insights gleaned from extensive experience in the field. We will present a comprehensive validation of the HPLC-UV method, followed by a comparative evaluation against a UPLC-MS method, highlighting the unique advantages and potential applications of each.

Physicochemical Properties of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

Before developing an analytical method, a fundamental understanding of the analyte's physicochemical properties is essential.

PropertyValueSource
Molecular FormulaC10H10N2O2Inferred from structure
Molecular Weight190.20 g/mol Inferred from structure
UV max~280-310 nm[5] (Estimated based on similar benzimidazole structures)
SolubilitySoluble in organic solvents like methanol, acetonitrileGeneral knowledge for similar compounds

The presence of a chromophore in the benzimidazole ring system makes UV detection a viable and straightforward approach for quantification.[5]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most analytical laboratories due to its robustness, cost-effectiveness, and reliability for routine quality control.[6] The following sections detail the development and validation of an HPLC-UV method for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Experimental Workflow: HPLC-UV Method Development and Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting prep_start Weigh Standard and Sample dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute to Working Concentrations dissolve->dilute injection Inject Sample/Standard dilute->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column specificity Specificity hplc_system->specificity linearity Linearity hplc_system->linearity accuracy Accuracy hplc_system->accuracy precision Precision hplc_system->precision lod_loq LOD & LOQ hplc_system->lod_loq robustness Robustness hplc_system->robustness mobile_phase Isocratic Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) mobile_phase->hplc_system injection->hplc_system data_acquisition Acquire Chromatograms specificity->data_acquisition linearity->data_acquisition accuracy->data_acquisition precision->data_acquisition lod_loq->data_acquisition robustness->data_acquisition integration Integrate Peak Areas data_acquisition->integration calculation Calculate Concentrations integration->calculation report Generate Validation Report calculation->report

Caption: Workflow for HPLC-UV method development and validation.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds like benzimidazole derivatives.

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid helps to protonate the benzimidazole nitrogen, leading to sharper peaks and improved chromatographic performance.

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 295 nm. This wavelength is selected based on the UV absorbance spectrum of related benzimidazole compounds to maximize sensitivity.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of methyl 6-methyl-1H-benzimidazole-5-carboxylate reference standard and dissolve in a 25 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Prepare the sample by dissolving a known amount in methanol and diluting with the mobile phase to fall within the calibration range.

Method Validation Results: HPLC-UV

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[4]

Table 1: Summary of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteThe analyte peak was well-resolved from potential impurities and excipients.
Linearity (R²) R² ≥ 0.9990.9995 over a range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.6 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parametersThe method was found to be robust with respect to small variations in mobile phase composition, flow rate, and column temperature.

Alternative Method: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

For applications requiring higher sensitivity, selectivity, and faster analysis times, UPLC-MS presents a powerful alternative. The smaller particle size of UPLC columns allows for higher separation efficiency and reduced run times, while the mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio.[7][8]

Logical Flow of the Validation Process

start Define Analytical Method and Validation Protocol system_suitability System Suitability (Peak Area, Retention Time, Tailing Factor) start->system_suitability specificity Specificity (Analyte vs. Matrix/Impurities) linearity Linearity & Range (Correlation Coefficient, y-intercept) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Varying Method Parameters) lod_loq->robustness final_report Final Validation Report robustness->final_report system_suitability->specificity

Caption: Logical flow of the analytical method validation process.

Detailed Experimental Protocol: UPLC-MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 10% to 90% B over 2-3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive. Benzimidazoles readily form protonated molecules [M+H]+.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for a QqQ, monitoring a specific precursor-to-product ion transition for enhanced selectivity and sensitivity. For methyl 6-methyl-1H-benzimidazole-5-carboxylate, the protonated molecule [M+H]+ at m/z 191.08 would be the precursor ion. A suitable product ion would be determined by fragmentation analysis.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

Comparative Analysis: HPLC-UV vs. UPLC-MS

The choice between HPLC-UV and UPLC-MS depends on the specific requirements of the analysis.

Table 2: Comparison of HPLC-UV and UPLC-MS for the Analysis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

ParameterHPLC-UVUPLC-MSRationale for Difference
Sensitivity (LOQ) 0.6 µg/mL< 0.1 ng/mL (estimated)The mass spectrometer is a significantly more sensitive detector than a UV detector.[7]
Selectivity ModerateVery HighUPLC-MS can differentiate compounds with the same retention time but different mass-to-charge ratios, and MRM adds another layer of specificity.
Analysis Time ~10-15 minutes~3-5 minutesThe smaller particle size and higher pressure capabilities of UPLC allow for much faster separations.
Cost (Instrument & Consumables) LowerHigherUPLC-MS systems are more expensive to purchase and maintain.
Robustness HighModerateHPLC-UV methods are generally considered more robust for routine QC environments due to their simplicity. UPLC-MS systems can be more susceptible to matrix effects.
Expertise Required ModerateHighUPLC-MS requires more specialized knowledge for operation and data interpretation.

Conclusion

Both HPLC-UV and UPLC-MS are suitable techniques for the quantitative analysis of methyl 6-methyl-1H-benzimidazole-5-carboxylate. The HPLC-UV method, as validated in this guide, is robust, accurate, and precise, making it ideal for routine quality control in a manufacturing setting where cost-effectiveness and ease of use are important.

The UPLC-MS method, on the other hand, offers superior sensitivity, selectivity, and speed. This makes it the preferred choice for applications such as impurity profiling at very low levels, metabolite identification in biological matrices, or high-throughput screening during early-stage drug development.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and the stage of drug development. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of reliable and accurate data for this critical pharmaceutical intermediate.

References

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available from: [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science Publishers. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available from: [Link]

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem. Available from: [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. Available from: [Link]

  • (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. Available from: [Link]

  • Methyl 1H-imidazole-5-carboxylate. PubChem. Available from: [Link]

  • hplc method validation for pharmaceuticals: a review. ResearchGate. Available from: [Link]

  • (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available from: [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Available from: [Link]

  • Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. Available from: [Link]

  • Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx. Slideshare. Available from: [Link]

  • 1-Methyl-6-nitro-1H-benzimidazole. PMC. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available from: [Link]

Sources

comparative analysis of the physicochemical properties of benzimidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Physicochemical Properties of Benzimidazole Isomers

A Senior Application Scientist's Guide for Researchers and Drug Developers

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including proton pump inhibitors like omeprazole and anthelmintics like albendazole.[1] Its unique heterocyclic structure, a fusion of benzene and imidazole rings, imparts a versatile range of physicochemical properties that can be finely tuned through isomeric variations.[2] Understanding these properties is not merely an academic exercise; it is fundamental to designing molecules with optimized solubility, membrane permeability, target binding affinity, and metabolic stability.

This guide provides a comparative analysis of the key physicochemical properties of benzimidazole isomers. We will move beyond a simple data summary to explore the underlying chemical principles that govern these characteristics. The focus is on providing a practical framework for researchers, grounded in authoritative data and field-proven experimental protocols.

Isomerism in Benzimidazoles: A Matter of Position and Protons

When discussing "benzimidazole isomers," we are primarily concerned with two categories:

  • Tautomeric Isomers: Benzimidazole exists in a state of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[3][4] By convention, the most stable and commonly represented form is 1H-benzimidazole . The alternative, 2H-benzimidazole , is a less stable tautomer.[5] In unsymmetrically substituted benzimidazoles (e.g., 5-methylbenzimidazole), this tautomerism leads to two distinct, rapidly equilibrating forms (e.g., 5-methyl-1H-benzimidazole and 6-methyl-1H-benzimidazole).

  • Positional Isomers: These are derivatives where substituents are located at different positions on the benzimidazole ring system. The benzene ring offers positions 4, 5, 6, and 7, while the imidazole ring has position 2 available for substitution. The properties of a molecule like 4-nitro-1H-benzimidazole can differ significantly from its positional isomer, 5-nitro-1H-benzimidazole, due to varied electronic and steric effects.

G cluster_0 Tautomerism in Unsubstituted Benzimidazole cluster_1 Positional Isomerism (Example: Nitrobenzimidazole) 1H-Benzimidazole_A 1H-Benzimidazole 1H-Benzimidazole_B 1H-Benzimidazole 1H-Benzimidazole_A->1H-Benzimidazole_B Proton Shift 4-Nitro 4-Nitro-1H-benzimidazole 5-Nitro 5-Nitro-1H-benzimidazole 6-Nitro 6-Nitro-1H-benzimidazole 7-Nitro 7-Nitro-1H-benzimidazole

Caption: Key isomeric forms of the benzimidazole scaffold.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for the parent 1H-benzimidazole, which serves as our reference standard. The subsequent sections will discuss how these properties are modulated in its isomers.

Table 1: Physicochemical Properties of 1H-Benzimidazole

PropertyValueSource
Molecular FormulaC₇H₆N₂[6]
Molar Mass118.14 g/mol [5]
Melting Point170-172 °C (443-445 K)[6]
Boiling Point>360 °C (>680 °F)[5][7]
Water Solubility< 1 mg/mL (Slightly Soluble)[5]
Acidity/Basicity (pKa)
pKa of Conjugate Acid (BH₂⁺)~5.4[5][6]
pKa of N-H Proton (BH)~12.8[6][8]
logP (Octanol/Water)1.32[5][9]

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa): The Electronic Influence

Benzimidazole is an amphoteric molecule.[8] The pyridinic nitrogen (-N=) is basic and can be protonated, while the pyrrolic nitrogen (-NH-) is weakly acidic.[10]

  • Basicity (pKa of BH₂⁺): The basicity of the pyridinic nitrogen is a critical determinant of a drug's behavior in physiological environments. Substituents on the benzene ring profoundly alter this pKa through inductive and resonance effects.

    • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase electron density on the imidazole ring, making the pyridinic nitrogen more basic and thus increasing the pKa of the conjugate acid.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the imidazole ring, destabilizing the protonated form. This makes the nitrogen less basic, thereby decreasing the pKa of the conjugate acid.

The position of the substituent is crucial. An EWG at the 4- or 7-position has a stronger pKa-lowering effect than one at the 5- or 6-position due to a more direct inductive pull.

Solubility: The Interplay of Polarity and Crystal Packing

The limited aqueous solubility of the parent benzimidazole is due to its rigid, planar structure, which promotes efficient crystal lattice packing, and its relatively low polarity.[5]

  • Tautomerism and H-Bonding: The ability of the -NH- group to act as a hydrogen bond donor and the -N= group to act as an acceptor allows for self-association, which can increase crystal lattice energy and decrease solubility.

  • Substituent Effects:

    • Polar Groups: Introducing polar substituents (e.g., -OH, -COOH) that can participate in hydrogen bonding with water generally increases aqueous solubility .

    • Nonpolar Groups: Adding bulky, nonpolar groups (e.g., benzyl, long alkyl chains) typically decreases aqueous solubility but increases solubility in organic solvents.[11]

    • Positional Isomerism: The position of a substituent can influence crystal packing. For example, a symmetrically substituted molecule may pack more efficiently than an asymmetric one, leading to a higher melting point and lower solubility.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Parent Scaffold: With a logP of 1.32, 1H-benzimidazole is moderately lipophilic.[5]

  • Isomeric Effects: Lipophilicity is highly sensitive to substitution.

    • Adding hydrophobic fragments (e.g., alkyl, aryl groups) will increase the logP .

    • Adding hydrophilic fragments (e.g., hydroxyl, carboxyl groups) will decrease the logP . The contribution of a substituent to logP (known as the π value) is generally consistent across different positions unless intramolecular hydrogen bonding is possible, which can mask a polar group and effectively increase lipophilicity.

Spectroscopic Properties: A Fingerprint of Isomeric Structure

UV-Vis and NMR spectroscopy are indispensable tools for differentiating isomers.

  • UV-Vis Spectroscopy: The benzimidazole ring system exhibits characteristic UV absorption maxima. For the parent compound in water, these occur around 245 nm, 271 nm, and 278 nm.[5] The position and intensity of these bands are sensitive to substituents that alter the electronic structure of the chromophore. EWGs often cause a bathochromic (red) shift, while EDGs may cause a hypsochromic (blue) shift.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic and N-H protons provide a detailed map of the molecule. In substituted benzimidazoles, the coupling patterns of the benzene ring protons can definitively distinguish between, for example, a 4-substituted and a 5-substituted isomer. The N-H proton signal can be broad and its position is solvent-dependent, often appearing between 12 and 13 ppm.[2][12]

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 (the carbon between the two nitrogens), are very informative about the electronic environment and can be used to study tautomeric equilibria.[13]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail robust methods for determining the properties discussed above.

G cluster_workflow General Workflow for Physicochemical Property Analysis start Obtain Pure Isomer Sample prep Sample Preparation (e.g., accurate weighing, dissolution) start->prep exp Perform Experiment (e.g., Titration, UV-Vis Scan, Shake-Flask) prep->exp data Data Acquisition (e.g., pH vs. Volume, Absorbance Spectra) exp->data analysis Data Analysis & Calculation (e.g., pKa determination, Molar Absorptivity) data->analysis end Report Property Value analysis->end

Caption: A generalized experimental workflow for property determination.

Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the benzimidazole isomer upon the addition of a titrant (acid or base).

Causality: The pKa corresponds to the pH at which 50% of the species is in its ionized form. The midpoint of the buffer region on the titration curve reveals the pKa.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of the benzimidazole isomer and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final volume of 50 mL. Ensure complete dissolution.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration for Basic pKa:

    • Place the solution in a jacketed beaker maintained at 25 °C and stir gently.

    • Titrate the solution with a standardized 0.1 M HCl solution.

    • Record the pH after each incremental addition (e.g., 0.05 mL) of the titrant. Continue well past the equivalence point.

  • Titration for Acidic pKa:

    • Prepare a fresh sample as in step 1.

    • Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each increment.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence point(s).

    • The pKa is the pH at the half-equivalence point. For the basic pKa, this is the pH when half of the volume of HCl needed to reach the first equivalence point has been added.

Protocol: Aqueous Solubility by the Shake-Flask Method (OECD 105)

This is the gold standard method for determining the water solubility of a compound.

Causality: The method establishes equilibrium between the solid solute and a saturated aqueous solution. The concentration of the solute in the saturated solution at a given temperature defines its solubility.

Methodology:

  • Preparation: Add an excess amount of the solid benzimidazole isomer to a known volume of deionized water (e.g., 10 mL) in a sealed, screw-cap glass flask. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the flask for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation or filtration (using a filter that does not adsorb the compound) can be used to separate the saturated solution from the undissolved solid.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-calibrated analytical method.

    • Determine the concentration of the benzimidazole isomer using a validated technique such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/L or mol/L.

Conclusion

The physicochemical properties of benzimidazole isomers are not static values but are dynamically influenced by the interplay of tautomerism and the electronic and steric nature of substituents. A thorough understanding of these relationships is paramount for the rational design of new benzimidazole-based molecules in drug discovery and materials science. By employing robust, standardized experimental protocols, researchers can generate high-quality, comparable data, accelerating the development of compounds with tailored properties for specific applications.

References

  • Bhandari D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5):21-27. Available from: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5798, Benzimidazole. PubChem. Retrieved January 27, 2026 from [Link].

  • Al-Ostath, A. I., et al. (2022). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. Available from: [Link]

  • Cheméo (2026). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. Retrieved January 27, 2026 from [Link]

  • Kovaleva, E. G., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7935. Available from: [Link]

  • Khan, I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. Available from: [Link]

  • Singh, N., et al. (2012). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Wikipedia contributors (2026). Benzimidazole. Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026 from [Link].

  • Kovaleva, E. G., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. Available from: [Link]

  • Elguero, J., et al. (2010). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 15(10), 6933-6948. Available from: [Link]

  • Hossain, M. A., & Ismail, M. (2015). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available from: [Link]

  • ResearchGate (2026). Tautomerization of benzimidazole. ResearchGate. Retrieved January 27, 2026 from [Link]

  • Hassan, A., et al. (2016). Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. ResearchGate. Available from: [Link]

  • NIST (2025). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved January 27, 2026 from [Link]

  • LibreTexts Chemistry (2014). 16.5: The Effect of Substituents on pKa. LibreTexts. Retrieved January 27, 2026 from [Link]

  • MDPI Encyclopedia (2022). Benzimidazole. MDPI. Retrieved January 27, 2026 from [Link]

  • Domańska, U., & Rekawek, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 546-550. Available from: [Link]

  • SRR Publications (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Retrieved January 27, 2026 from [Link]

  • Khan, I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available from: [Link]

  • YouTube (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. YouTube. Retrieved January 27, 2026 from [Link]

  • da Silva, F. C., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 2038-2045. Available from: [Link]

  • Liu, X. H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2447-2453. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key structural motif in various pharmacologically active agents, presents a compelling case for methodological evaluation. This guide provides an in-depth, objective comparison of a benchmarked, in-house developed synthetic protocol against established literature methodologies for analogous benzimidazole derivatives. By elucidating the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the critical insights needed to optimize their synthetic strategies for this important class of molecules.

Introduction to Benzimidazole Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthesis has been a subject of extensive research, with the most common and direct method being the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[2] Variations in catalysts, reaction conditions, and starting materials have been explored to improve yields, purity, and environmental footprint. This guide will focus on a specific, yet broadly applicable target, methyl 6-methyl-1H-benzimidazole-5-carboxylate, to benchmark a practical synthetic approach against the backdrop of existing literature knowledge.

Benchmarking Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

In the absence of a direct and detailed literature precedent for the synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate, we have developed a robust two-step benchmark protocol. This protocol is designed for efficiency and scalability, drawing upon established principles of benzimidazole synthesis. The synthesis commences with the preparation of the key intermediate, methyl 3-amino-4-methyl-5-nitrobenzoate, followed by a reductive cyclization to yield the target benzimidazole.

Experimental Protocols

Part 1: Synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate (Intermediate 1)

This initial step focuses on the regioselective nitration of a commercially available starting material, methyl 3-amino-4-methylbenzoate. The strategic placement of the nitro group is critical for the subsequent cyclization.

Methodology:

  • To a solution of methyl 3-amino-4-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 eq) in sulfuric acid, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a yellow precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford methyl 3-amino-4-methyl-5-nitrobenzoate.

Rationale: The use of a strong acid medium like sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The low temperature is crucial to control the exothermic reaction and prevent unwanted side products.

Part 2: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate (Target Compound)

This step involves the simultaneous reduction of the nitro group and cyclization with formic acid to form the benzimidazole ring.

Methodology:

  • Suspend methyl 3-amino-4-methyl-5-nitrobenzoate (1.0 eq) in ethanol.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride solution.

  • Heat the mixture to reflux and add formic acid (3.0 eq) dropwise.

  • Continue refluxing for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield methyl 6-methyl-1H-benzimidazole-5-carboxylate as a solid.

Rationale: Iron powder in the presence of a mild acid (generated from ammonium chloride in ethanol) is a classic and cost-effective method for the reduction of aromatic nitro groups. The in-situ generated diamine readily undergoes condensation with formic acid to form the imidazole ring. This one-pot reductive cyclization is an efficient strategy that minimizes intermediate isolation steps.

Visualizing the Workflow

The following diagram illustrates the logical flow of the benchmarked synthesis.

Synthesis_Workflow Start Starting Material Methyl 3-amino-4-methylbenzoate Step1 Step 1: Nitration (H₂SO₄, HNO₃, 0°C) Start->Step1 Intermediate Intermediate 1 Methyl 3-amino-4-methyl-5-nitrobenzoate Step1->Intermediate Step2 Step 2: Reductive Cyclization (Fe, NH₄Cl, HCOOH, EtOH, Reflux) Intermediate->Step2 Product Final Product Methyl 6-methyl-1H-benzimidazole-5-carboxylate Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Comparative Analysis with Literature Methods

While a direct synthesis of our target molecule is not extensively reported, we can benchmark our results against common methods for synthesizing analogous benzimidazole-5-carboxylates. The primary literature approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

The following diagram outlines the general literature approach for comparison.

Literature_Comparison cluster_benchmark Benchmark Protocol cluster_literature General Literature Approach Benchmark_Start Methyl 3-amino-4-methylbenzoate Benchmark_Step1 Nitration Benchmark_Start->Benchmark_Step1 Benchmark_Intermediate Methyl 3-amino-4-methyl-5-nitrobenzoate Benchmark_Step1->Benchmark_Intermediate Benchmark_Step2 Reductive Cyclization (One-pot) Benchmark_Intermediate->Benchmark_Step2 Benchmark_Product Target Molecule Benchmark_Step2->Benchmark_Product Lit_Start Substituted o-Phenylenediamine Lit_Step Condensation / Cyclization (Often harsh conditions, e.g., strong acids, high temp) Lit_Start->Lit_Step Lit_Reagent Carboxylic Acid / Derivative Lit_Reagent->Lit_Step Lit_Product Benzimidazole Derivative Lit_Step->Lit_Product

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a member of the biologically significant benzimidazole class of compounds. While comprehensive toxicological and environmental fate data for this specific molecule may be limited, a cautious and compliant approach based on the known hazards of analogous compounds is paramount.

Understanding the Hazard Profile: An Evidence-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for methyl 6-methyl-1H-benzimidazole-5-carboxylate, we must extrapolate from available data on structurally similar compounds to inform our safety and disposal procedures. Benzimidazole derivatives are known to exhibit a range of biological activities, and it is prudent to handle them with care.

Based on data from related benzimidazole compounds, methyl 6-methyl-1H-benzimidazole-5-carboxylate should be treated as a potentially hazardous substance with the following characteristics[1][2][3]:

  • Acute Toxicity: Harmful if swallowed[3].

  • Skin Irritation: Causes skin irritation[1][3].

  • Eye Irritation: Causes serious eye irritation[1][3].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2][3].

Given these potential hazards, under no circumstances should this compound or its residues be disposed of in the general trash or down the sanitary sewer. Improper disposal can lead to environmental contamination and potential harm to aquatic life and public health.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal in a laboratory setting rests on a few key principles: waste minimization, proper segregation, secure containment, clear labeling, and disposal through authorized channels.[4][5] Adherence to these principles ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step-by-Step Disposal Protocol for Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate

This protocol is designed to provide a clear and logical workflow for the safe disposal of methyl 6-methyl-1H-benzimidazole-5-carboxylate waste, from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation at the Source

Proper segregation is the first and most critical step in managing chemical waste.

  • Solid Waste:

    • Collect unreacted methyl 6-methyl-1H-benzimidazole-5-carboxylate, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound.

    • Place these materials in a designated, leak-proof, and sealable solid waste container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Liquid Waste:

    • Solutions containing methyl 6-methyl-1H-benzimidazole-5-carboxylate, including reaction mixtures and rinsing solvents, should be collected in a separate, designated liquid waste container.

    • Ensure the container is chemically compatible with the solvents used. Borosilicate glass or HDPE containers are generally suitable.

    • Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic solvents.[8]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with methyl 6-methyl-1H-benzimidazole-5-carboxylate must be disposed of in a designated, puncture-proof sharps container.[9]

Step 2: Container Management and Labeling

Proper container management and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use containers that are in good condition, compatible with the waste, and can be securely sealed to prevent leaks or spills.[10] Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "methyl 6-methyl-1H-benzimidazole-5-carboxylate" and any other chemical constituents.

    • The approximate concentration or percentage of each component.

    • The date the waste was first added to the container (accumulation start date).

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store waste containers in a secondary containment bin to catch any potential leaks.

  • Keep waste containers closed at all times, except when adding waste.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]

Step 4: Arranging for Disposal

The final and most crucial step is to ensure the waste is transported and disposed of by a licensed hazardous waste disposal company.

  • Familiarize yourself with your institution's or company's specific procedures for hazardous waste pickup. This typically involves submitting an online request through your Environmental Health and Safety (EHS) department.[12]

  • Provide accurate and complete information about the waste on the pickup request form.

  • Your EHS department will then coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the waste, likely through high-temperature incineration at a permitted facility.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 6-methyl-1H-benzimidazole-5-carboxylate.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Disposal Request cluster_4 Final Disposal A Methyl 6-methyl-1H-benzimidazole-5-carboxylate (Solid or in Solution) B Solid Waste Container (Labeled HDPE) A->B Solid Residues C Liquid Waste Container (Labeled Glass/HDPE) A->C Solutions D Sharps Container (Puncture-proof) A->D Contaminated Sharps E Store in Designated Satellite Accumulation Area (SAA) B->E C->E D->E F Submit Hazardous Waste Pickup Request to EHS E->F G Transport by Licensed Hazardous Waste Contractor F->G H Incineration at a Permitted Facility G->H

Sources

Safeguarding Your Research: A Practical Guide to Handling Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Benzimidazole derivatives, as a class of heterocyclic aromatic compounds, warrant careful handling due to their potential biological activity and associated hazards. Based on data from similar compounds, methyl 6-methyl-1H-benzimidazole-5-carboxylate is anticipated to pose the following risks:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[1][3]

To the best of our current knowledge, the chemical, physical, and toxicological properties of methyl 6-methyl-1H-benzimidazole-5-carboxylate have not been thoroughly investigated.[5] Therefore, it is crucial to handle this compound with the assumption that it is hazardous.

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical.[6] The following table outlines the minimum required PPE for handling methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Body PartRequired PPERationale and Best Practices
Hands Nitrile glovesProvides good protection against a variety of solvents and some acids and bases.[7][8] Double-gloving is recommended for extended operations. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety goggles with side shieldsProtects against splashes and airborne particles.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9][10]
Body Laboratory coatA buttoned lab coat provides a primary barrier to protect skin and personal clothing from contamination.[6][8]
Respiratory Use in a well-ventilated area or fume hoodEngineering controls are the first line of defense. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Donning and Doffing PPE Workflow

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Gloves->Goggles/Face Shield Goggles/Face Shield->Lab Coat

Caption: A simplified workflow for the correct sequence of donning and doffing PPE to minimize exposure.

Operational Blueprint: From Benchtop to Disposal

A meticulous and well-documented plan for the entire lifecycle of the chemical in the laboratory is a hallmark of a safe and efficient research environment.

Handling and Storage Protocol
  • Procurement and Inventory: Upon receipt, log the chemical into your laboratory's inventory system.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1] Keep the container tightly closed.[1][2]

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.

    • Use disposable weighing boats or papers to prevent cross-contamination.

    • Clean any spills immediately following the appropriate procedure.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

    • Inhalation: Move the person to fresh air.[1][5][11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[1][5]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.[5]

Waste Management and Disposal Strategy

The guiding principle for chemical waste is to formulate a disposal plan before beginning any experiment.[12]

Waste Segregation and Collection Workflow

Waste_Management cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Disposal Solid Waste Contaminated Solids (Gloves, Weighing Paper) Solid_Container Labeled Solid Waste Container Solid Waste->Solid_Container Liquid Waste Contaminated Solvents and Aqueous Solutions Liquid_Container Labeled Liquid Waste Container (Halogenated/Non-Halogenated) Liquid Waste->Liquid_Container EH&S_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EH&S_Pickup Liquid_Container->EH&S_Pickup

Caption: A workflow for the proper segregation and disposal of chemical waste generated in the laboratory.

Step-by-Step Disposal Plan:

  • Waste Characterization: All waste containing methyl 6-methyl-1H-benzimidazole-5-carboxylate should be considered hazardous waste.

  • Containerization:

    • Collect solid waste, such as contaminated gloves, weighing papers, and bench protectors, in a designated, clearly labeled, and sealed container.[12]

    • Collect liquid waste in a compatible, leak-proof container.[12][13][14] Do not mix incompatible waste streams.[12] For instance, halogenated and non-halogenated solvents should be collected separately.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[14]

By adhering to these protocols, researchers can confidently and safely advance their work while maintaining a secure and compliant laboratory environment.

References

  • MSDS of Methyl 6-amino-2-(methoxymethyl)-1H-benzimidazole-4-carboxylate. (2025, April 8).
  • SAFETY DATA SHEET - 1-Methyl-1H-benzimidazole-5-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH & Co.KG.
  • 1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • A safety and chemical disposal guideline for Minilab users. Difaem/EPN.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC.
  • Chemical Safety: Personal Protective Equipment.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2023). MDPI.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • 1H-Benzimidazole-6-carboxaldehyde, 1-methyl- (9CI) - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Methyl 1H-imidazole-5-carboxylate. PubChem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.